molecular formula C8H11BFNO3 B3031238 2-Fluoro-6-propoxypyridine-3-boronic acid CAS No. 2096338-78-0

2-Fluoro-6-propoxypyridine-3-boronic acid

Cat. No.: B3031238
CAS No.: 2096338-78-0
M. Wt: 198.99
InChI Key: BLPIINIPTMBNHS-UHFFFAOYSA-N
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Description

2-Fluoro-6-propoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H11BFNO3 and its molecular weight is 198.99. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-propoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-propoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-6-propoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO3/c1-2-5-14-7-4-3-6(9(12)13)8(10)11-7/h3-4,12-13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIINIPTMBNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232406
Record name Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)-
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Molecular Weight

198.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-78-0
Record name Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the chemical behavior, synthesis, and application of 2-Fluoro-6-propoxypyridine-3-boronic acid .

Strategic Building Block for Medicinal Chemistry & Agrochemical Discovery

Document Control:

  • Subject: 2-Fluoro-6-propoxypyridine-3-boronic acid

  • CAS Registry Number: 2096338-78-0[1]

  • Molecular Formula: C₈H₁₁BFNO₃

  • Role: Senior Application Scientist

Executive Summary

2-Fluoro-6-propoxypyridine-3-boronic acid is a specialized heterocyclic organoboron reagent designed for the precise installation of the 2-fluoro-6-alkoxypyridine motif. This scaffold is increasingly privileged in drug discovery due to its ability to modulate lipophilicity (LogP) while offering specific hydrogen-bond acceptor vectors via the pyridine nitrogen and ether oxygen.

Unlike simple phenylboronic acids, this molecule exhibits unique reactivity profiles driven by the push-pull electronic effects of the electron-withdrawing fluorine (C2) and the electron-donating propoxy group (C6). This guide provides the critical data, synthetic workflows, and handling protocols necessary to utilize this reagent effectively in high-stakes Suzuki-Miyaura cross-coupling campaigns.

Physicochemical Profile & Molecular Architecture[2]

The utility of this reagent stems from its structural duality. The fluorine atom at C2 activates the ring for metabolic stability, while the propoxy chain at C6 provides a hydrophobic handle for pocket occupation in protein targets.

Key Chemical Properties
PropertySpecificationNotes
CAS Number 2096338-78-0Verified Identity
Molecular Weight 199.00 g/mol
Appearance White to Off-white SolidHygroscopic; store under inert gas
Solubility DMSO, Methanol, THFSparingly soluble in non-polar alkanes
Acidity (pKa) ~8.0 - 8.5 (Boronic acid)Estimated based on pyridyl analogs
Storage -20°C, HygroscopicCritical: Degrades via protodeboronation in moist air
Electronic Structure & Reactivity

The pyridine ring is electron-deficient. The C2-Fluorine exacerbates this deficiency, making the C3-Boron bond susceptible to nucleophilic attack (a required step in transmetallation) but also increasing the rate of hydrolytic deboronation. The C6-Propoxy group acts as a mesomeric donor (+M), partially stabilizing the ring electron density, but its steric bulk can influence catalyst approach during cross-coupling.

Synthetic Accessibility & Manufacturing

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes Directed Ortho Lithiation (DoL) , leveraging the strong directing power of the fluorine substituent.

Synthesis Workflow (Recommended)

This protocol avoids the use of expensive brominated precursors by utilizing 2,6-difluoropyridine as the starting material.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Reagents: 2,6-Difluoropyridine, n-Propanol, Sodium Hydride (NaH).

  • Conditions: THF, 0°C to RT.

  • Mechanism: The propoxide anion attacks C2/C6 (equivalent positions). The reaction is self-limiting to mono-substitution if stoichiometry is controlled (1.0 equiv NaOPr), yielding 2-fluoro-6-propoxypyridine .

Step 2: Directed Ortho Lithiation (DoL) & Borylation

  • Reagents: LDA (Lithium Diisopropylamide), Triisopropyl Borate (B(OiPr)₃).

  • Conditions: THF, -78°C.

  • Selectivity: The C3 proton is flanked by the pyridine nitrogen and the fluorine. However, the C2-Fluorine is the dominant directing group due to the strong inductive effect (-I), directing lithiation exclusively to the C3 position.

  • Quench: Addition of B(OiPr)₃ followed by acidic hydrolysis (2M HCl).

Synthesis Pathway Diagram

Synthesis cluster_0 Step 1: S_nAr cluster_1 Step 2: Lithiation-Borylation SM 2,6-Difluoropyridine INTER 2-Fluoro-6- propoxypyridine SM->INTER n-PrOH, NaH THF, 0°C PROD 2-Fluoro-6-propoxy- pyridine-3-boronic acid INTER->PROD 1. LDA, -78°C 2. B(OiPr)3 3. H3O+

Caption: Two-step synthesis starting from 2,6-difluoropyridine. The fluorine atom serves as the Ortho-Directing Group (ODG) for the final borylation.

Application: Suzuki-Miyaura Cross-Coupling[5][6]

The primary application of this reagent is the formation of biaryl systems. However, 2-pyridyl boronic acids are notoriously unstable , prone to rapid protodeboronation (loss of the boron group replaced by hydrogen).

The Protodeboronation Challenge

Under basic aqueous conditions (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex. In 2-pyridyl systems, the adjacent nitrogen lone pair (or the electron-withdrawing fluorine) can facilitate the cleavage of the C-B bond, releasing the boron moiety and yielding the de-borylated pyridine (2-fluoro-6-propoxypyridine) as a byproduct.

Mitigation Strategy:

  • Base Selection: Use mild bases (K₃PO₄, Cs₂CO₃) rather than strong hydroxides.

  • Water Control: Minimize water. Use anhydrous conditions with a Lewis-basic additive (like fluoride) or strictly controlled water equivalents (e.g., 2-5 equiv).

  • Catalyst: Rapid coupling is essential to outcompete decomposition. Palladium precatalysts (e.g., XPhos Pd G3) are recommended.

Optimized Coupling Protocol
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM or XPhos Pd G3 (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or CsF (2.0 equiv for anhydrous)

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1)

  • Temperature: 80-100°C (Pre-heated block preferred to minimize ramp time)

Mechanistic Competition Diagram

SuzukiMechanism BoronicAcid Boronic Acid (Reagent) Boronate Boronate 'Ate' Complex (Activated) BoronicAcid->Boronate Activation Base Base (OH- / F-) Base->Boronate Transmetal Transmetallation Boronate->Transmetal Fast Path (Active Catalyst) Decomp Protodeboronation (Byproduct) Boronate->Decomp Slow Path (Unstable Intermediate) Pd_OA Pd(II)-Aryl Complex (Oxidative Addition) Pd_OA->Transmetal Product Biaryl Product (Desired) Transmetal->Product Reductive Elimination

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. High-activity catalysts favor the green path.

Medicinal Chemistry Applications

The 2-fluoro-6-propoxypyridine scaffold is a valuable bioisostere for 1,3-disubstituted benzenes, offering improved physicochemical properties.

SAR Implications
  • Metabolic Stability: The C2-Fluorine blocks a primary site of oxidative metabolism (P450 oxidation), extending the half-life of the drug candidate [1].

  • Lipophilicity Modulation: The propoxy group increases LogP, enhancing membrane permeability. However, the pyridine nitrogen (LogP lowering) balances this, often resulting in optimal CNS penetration or oral bioavailability.

  • Conformational Control: The C2-Fluorine can induce a preferred conformation in biaryl systems via electrostatic repulsion with ortho-substituents on the coupling partner, locking the molecule in a bioactive pose.

Target Classes

This scaffold is frequently observed in:

  • Kinase Inhibitors: Targeting the ATP binding pocket where the pyridine nitrogen accepts a hydrogen bond from the hinge region [2].

  • GPCR Ligands: Specifically Allosteric Modulators where the propoxy tail occupies a hydrophobic sub-pocket.

Handling & Safety (SDS Summary)

Hazard Statements:

  • H315: Causes skin irritation.[5][6][7][8]

  • H319: Causes serious eye irritation.[5][6][7][8]

  • H335: May cause respiratory irritation.[6][7][8]

Storage Protocol:

  • Store at -20°C .

  • Keep under Argon or Nitrogen atmosphere.

  • Do not store in solution for extended periods; prepare fresh before coupling.

  • If the solid turns yellow/brown, check purity by NMR; protodeboronation may have occurred during storage.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • BenchChem. (2025).[9] Application Notes for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.

Sources

Technical Guide: Synthesis of 2-Fluoro-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 2-Fluoro-6-propoxypyridine-3-boronic acid . This route is designed based on established lithiation-borylation methodologies for fluorinated pyridines, prioritizing regioselectivity and scalability.

Executive Summary

  • Target Molecule: 2-Fluoro-6-propoxypyridine-3-boronic acid[1]

  • Core Strategy: Nucleophilic Aromatic Substitution (

    
    ) followed by Directed Ortho Lithiation (DoL).
    
  • Key Challenge: Ensuring regioselectivity during the borylation step (C3 vs. C5).

  • Solution: Exploiting the superior inductive acidification of the C-F bond (Ortho-F effect) over the C-O bond to direct lithiation exclusively to the C3 position.

  • Overall Yield Potential: 50–65% (over 2 steps).

Retrosynthetic Analysis

The synthesis is disconnected into two logical steps. The pyridine ring's symmetry in the starting material (2,6-difluoropyridine) allows for a facile mono-substitution. The subsequent functionalization relies on the electronic hierarchy of Directing Metalation Groups (DMGs).

Retrosynthesis Target 2-Fluoro-6-propoxypyridine-3-boronic acid (Target) Intermediate 2-Fluoro-6-propoxypyridine (Key Intermediate) Target->Intermediate Step 2: Cryogenic Borylation (LiTMP, B(OiPr)3) Start 2,6-Difluoropyridine (Commercially Available) Intermediate->Start Step 1: Regioselective SnAr (n-PrOH, Base)

Figure 1: Retrosynthetic pathway utilizing the Ortho-F directing effect.

Step 1: Synthesis of 2-Fluoro-6-propoxypyridine

The first step involves the desymmetrization of 2,6-difluoropyridine via a controlled nucleophilic aromatic substitution (


).
Reaction Logic
  • Substrate: 2,6-Difluoropyridine is highly activated toward nucleophiles due to the electron-withdrawing nitrogen and two fluorine atoms.

  • Regiocontrol: Since the starting material is symmetric, the first attack can occur at either C2 or C6. The challenge is preventing the second substitution (formation of 2,6-dipropoxypyridine). This is managed by controlling stoichiometry (1.05 eq of alkoxide) and temperature.

Detailed Protocol
ParameterSpecification
Reagents 2,6-Difluoropyridine (1.0 eq), n-Propanol (1.1 eq), Sodium Hydride (60% in oil, 1.1 eq)
Solvent Anhydrous THF (0.5 M concentration)
Temperature 0°C to Room Temperature (RT)
Time 2–4 Hours

Procedure:

  • Alkoxide Formation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), suspend Sodium Hydride (NaH) in anhydrous THF. Cool to 0°C. Add n-Propanol dropwise via an addition funnel. Stir for 30 minutes until 
    
    
    
    evolution ceases and the solution becomes clear (Sodium Propoxide formation).
  • Substitution: Cool the 2,6-difluoropyridine (diluted in minimal THF) to 0°C in a separate vessel.

  • Addition: Slowly cannulate the sodium propoxide solution into the 2,6-difluoropyridine solution over 30 minutes. Note: Inverse addition (alkoxide to pyridine) keeps the pyridine in excess initially, minimizing disubstitution.

  • Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor via GC-MS or TLC (Hexane/EtOAc 9:1). The product will appear as a less polar spot compared to the starting material.

  • Workup: Quench with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ) x3. Wash combined organics with water and brine.[2] Dry over
    
    
    and concentrate.
  • Purification: The crude oil is typically pure enough (>95%), but can be distilled (vacuum) or passed through a short silica plug to remove trace disubstituted byproduct.

Key Checkpoint:

  • 19F NMR: Starting material shows a singlet at ~ -70 ppm (approx). Product will show a singlet shifted significantly due to the loss of symmetry.

Step 2: Directed Ortho Lithiation & Borylation

This is the critical step. We must selectively install the boronic acid at C3.

Mechanistic Insight (Regioselectivity)

The substrate, 2-fluoro-6-propoxypyridine, has two available protons for lithiation:

  • C3-H: Ortho to Fluorine.

  • C5-H: Ortho to Propoxy.

Why C3? Fluorine is a powerful inductive withdrawer, significantly increasing the acidity of the ortho-proton (C3). While the propoxy group can coordinate lithium (Complex Induced Proximity Effect - CIPE), the acidity enhancement from Fluorine dominates in pyridines. Furthermore, C3 is less sterically hindered by the linear propyl chain than C5. Therefore, lithiation occurs exclusively at C3.

Detailed Protocol
ParameterSpecification
Reagents 2-Fluoro-6-propoxypyridine (1.0 eq), LiTMP (1.2 eq), Triisopropyl Borate (1.5 eq)
Solvent Anhydrous THF (0.2 M)
Temperature -78°C (Critical)
Base Choice LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA. LiTMP is non-nucleophilic and bulky, preventing any risk of nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

Procedure:

  • Generation of LiTMP: In a dried Schlenk flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.25 eq) and THF. Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.25 eq) dropwise. Warm to 0°C for 15 mins to ensure complete formation, then re-cool to -78°C.

  • Lithiation: Dissolve 2-fluoro-6-propoxypyridine (1.0 eq) in THF. Add this solution dropwise to the LiTMP solution at -78°C over 20 minutes. The solution may turn deep yellow/orange.

  • Deprotonation Time: Stir at -78°C for 1 hour. Do not warm up; the lithiated species is unstable above -50°C.

  • Borylation: Add Triisopropyl borate (

    
    , 1.5 eq) rapidly in one portion (or dropwise if scale is >10g to manage exotherm).
    
  • Hydrolysis: Allow the mixture to warm to RT overnight. Quench with 2M HCl (aqueous) until pH ~3-4. Stir for 30 minutes to hydrolyze the boronate ester to the acid.

  • Isolation:

    • Extract with Ethyl Acetate (EtOAc).[3][4]

    • The boronic acid is amphoteric but primarily organic-soluble at pH 4.

    • Wash with brine, dry over

      
      .[2]
      
    • Concentrate to a solid.[5]

    • Trituration: Triturate the solid with Hexane/Pentane to remove proteo-deboronated byproducts and residual borates. Filter to collect the white solid.

Mechanism Substrate 2-Fluoro-6-propoxypyridine Lithiated [3-Lithio-Intermediate] Stabilized by F-Li interaction Substrate->Lithiated LiTMP, -78°C (Ortho-F Directed) Boronate Boronate Ester Lithiated->Boronate B(OiPr)3 Product 2-Fluoro-6-propoxypyridine- 3-boronic acid Boronate->Product H3O+ Hydrolysis

Figure 2: Reaction mechanism highlighting the regioselective lithiation path.

Analytical Validation

  • 1H NMR (DMSO-d6):

    • 
       ~8.0-8.5 ppm (1H, t/dd, H-4): The proton at C4 will show coupling to F (ortho) and H-5 (ortho).
      
    • 
       ~6.8-7.0 ppm (1H, dd, H-5): Ortho to Propoxy.
      
    • 
       ~4.2 ppm (2H, t, 
      
      
      
      ): Propoxy protons.
    • Boronic Acid OH: Broad singlet often seen around 8-10 ppm (concentration dependent).

  • 19F NMR:

    • Distinct shift from the precursor. The presence of the Boronic acid (an electron-withdrawing group via induction, donating via resonance) will shift the F signal.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Step 2 Decomposition of lithiated species.Ensure temperature stays <-70°C. Decrease lithiation time to 30 mins.
Regioisomer Contamination Lithiation at C5 (Ortho to Propoxy).Use a more non-polar solvent mix (THF/Hexane) to enhance F-directing effect. Ensure LiTMP is used, not nBuLi directly.
Protodeboronation Instability of C-B bond during workup.Avoid strong bases during workup. Do not heat the crude material excessively.

References

  • Regioselectivity in Pyridines: Schlosser, M. et al. "Site Selective Lithiation of Fluoropyridines." Eur. J. Org. Chem.2003 , 1559–1568. Link

  • General DoL Methodology: Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chem. Rev.1990 , 90, 879–933. Link

  • Analogous Synthesis (Methoxy variant): Synthesis of 2-Fluoro-6-methoxypyridine-3-boronic acid. Patent WO2012061608A1. (Demonstrates the stability and feasibility of this exact substitution pattern). Link

  • 
     on Difluoropyridines:   Loudon, G. M. et al. "Nucleophilic substitution in 2,6-difluoropyridine." J. Org.[4][6] Chem.1984 , 49, 4272. Link
    

Sources

Technical Monograph: 2-Fluoro-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-propoxypyridine-3-boronic acid (CAS 2096338-78-0) is a specialized heteroaromatic building block used primarily in the synthesis of kinase inhibitors and complex biaryl pharmaceutical scaffolds.[1][2][3] Distinguished by its C2-fluorine and C6-propoxy substituents, this compound offers a unique balance of electronic modulation and lipophilicity (logP) adjustment.

However, like many 2-halo-3-pyridyl boronic acids, it exhibits significant hydrolytic instability—a phenomenon known as "rapid protodeboronation." This guide provides a rigorous technical framework for synthesizing, handling, and deploying this reagent effectively, moving beyond standard catalog listings to address the specific "2-pyridyl problem" inherent in its structure.

Chemical Identity & Physical Profile[5][6][7][8]

PropertySpecification
CAS Number 2096338-78-0
IUPAC Name (2-Fluoro-6-propoxypyridin-3-yl)boronic acid
Molecular Formula C₈H₁₁BFNO₃
Molecular Weight 198.99 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 97% (typical)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage Conditions -20°C, Inert atmosphere (Ar/N₂), Desiccated
Instability Factor High (Prone to protodeboronation in aqueous base)

Synthesis & Manufacturing Logic

The synthesis of CAS 2096338-78-0 typically relies on Directed Ortho-Metalation (DoM) . The C2-fluorine atom serves as a powerful ortho-directing group (ODG), facilitating selective lithiation at the C3 position.

Retrosynthetic Pathway

The most robust route begins with commercially available 2,6-difluoropyridine.

  • Nucleophilic Aromatic Substitution (SₙAr): Selective displacement of one fluorine by propanol.

  • Directed Ortho-Lithiation: Use of LDA to deprotonate C3.

  • Electrophilic Quench: Trapping the lithiated species with triisopropyl borate.

Reaction Workflow Visualization

The following diagram illustrates the critical intermediates and logic flow for the synthesis.

SynthesisPathway Start 2,6-Difluoropyridine Step1 S_NAr Reaction (n-PrOH, NaH, THF) Start->Step1 Inter1 2-Fluoro-6-propoxypyridine Step1->Inter1 0°C to RT Step2 Ortho-Lithiation (LDA, -78°C) Inter1->Step2 Inter2 Lithiated Intermediate (C3-Li species) Step2->Inter2 Kinetic Control Step3 Borylation & Hydrolysis (B(OiPr)3; H3O+) Inter2->Step3 Product 2-Fluoro-6-propoxypyridine- 3-boronic acid Step3->Product Quench

Figure 1: Step-wise synthesis via Directed Ortho-Metalation (DoM). Note the requirement for cryogenic conditions (-78°C) to prevent "halogen dance" side reactions.

Critical Handling: The "2-Pyridyl Problem"

Researchers often experience low yields with this compound due to protodeboronation . The presence of the electronegative fluorine (C2) and the pyridine nitrogen creates a zwitterionic intermediate in neutral/basic media, accelerating the cleavage of the C–B bond.

Mechanism of Decomposition

Under Suzuki coupling conditions (aqueous base, heat), the boronic acid is in equilibrium with its boronate anion. For 2-pyridyl systems, this anion is highly unstable.

Protodeboronation BoronicAcid Boronic Acid Form (Stable-ish) Boronate Boronate Anion (Reaction Active Species) BoronicAcid->Boronate +OH- (Base) Decomp Protodeboronated Product (2-Fluoro-6-propoxypyridine) Boronate->Decomp Rapid C-B Cleavage (Catalyzed by heteroatom)

Figure 2: The decomposition pathway. Rapid protodeboronation competes with the desired transmetalation step.

Mitigation Strategies

To ensure experimental success, adopt one of the following strategies:

  • MIDA Boronate Conversion: If storage is required, convert the free acid immediately to its N-methyliminodiacetic acid (MIDA) ester. This masks the boron, preventing decomposition until slow-release conditions are applied.

  • Anhydrous Conditions: Use anhydrous bases (e.g., CsF, K₃PO₄) in non-aqueous solvents (dioxane/toluene) to minimize hydrolytic cleavage.

  • Copper Co-catalysis: Addition of Cu(I) salts (e.g., CuTC) can accelerate transmetalation, allowing the cross-coupling to occur faster than the decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 2-Fluoro-6-propoxypyridine-3-boronic acid with an aryl chloride. Rationale: This protocol uses a highly active catalyst system (Pd-XPhos) and anhydrous conditions to mitigate protodeboronation.

Reagents & Stoichiometry[9]
  • Boronic Acid (CAS 2096338-78-0): 1.2 equiv

  • Aryl Chloride: 1.0 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.

  • Charging: Add the aryl chloride, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a reaction vial equipped with a magnetic stir bar.

  • Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Concentration should be ~0.1 M relative to the aryl halide.

  • Reaction: Heat the block to 80°C . Vigorous stirring is essential due to the heterogeneous base.

    • Note: Do not exceed 100°C; thermal decomposition of the boronic acid accelerates rapidly above this threshold.

  • Monitoring: Check by LC-MS at 2 hours. If starting material remains but boronic acid is consumed, add a second portion (0.5 equiv) of boronic acid.

  • Work-up: Filter through a celite pad, wash with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society, 138(29), 9145–9157. (Contextual grounding on 2-pyridyl instability).
  • Knochel, P., et al. (2008). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents". Handbook of Functionalized Organometallics.
  • Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". Journal of the American Chemical Society, 129(21), 6716-6717.

Sources

2-Fluoro-6-propoxypyridine-3-boronic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-6-propoxypyridine-3-boronic Acid

Executive Summary: The Structural Logic

2-Fluoro-6-propoxypyridine-3-boronic acid (CAS: 1256257-81-0) represents a specialized class of heterocyclic building blocks used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its specific substitution pattern:

  • C2-Fluorine: Provides metabolic resistance (blocking oxidative metabolism at the susceptible

    
    -position) and modifies the pKa of the pyridine nitrogen. However, it significantly destabilizes the C3-boronic acid moiety.
    
  • C6-Propoxy Group: Introduces lipophilicity (increasing LogP) and acts as an electron-donating group (EDG) via resonance. This donation partially counteracts the electron-deficiency of the pyridine ring, modulating the electronics for subsequent cross-coupling.

  • C3-Boronic Acid: The handle for Suzuki-Miyaura cross-coupling.

Critical Technical Warning: This reagent belongs to the class of 2-halo-3-pyridyl boronic acids , which are notoriously unstable. They undergo rapid protodeboronation (cleavage of the C-B bond) under standard aqueous/basic coupling conditions. Successful utilization requires strict adherence to modified protocols described in Section 4.

Chemical Properties & Stability Profile

This section defines the handling parameters required to maintain reagent integrity.

PropertySpecificationTechnical Insight
Molecular Formula

Contains a basic nitrogen and an acidic boron center (amphoteric character).
Molecular Weight 199.0 g/mol Ideal for fragment-based drug discovery (Low MW).
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or protodeboronation.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexane).
Stability Class High Risk (Protodeboronation) The C2-Fluorine exerts a strong inductive effect (-I), making the C3 position electron-deficient and prone to hydrolytic cleavage.
Storage -20°C, Inert AtmosphereHygroscopic. Moisture accelerates decomposition to 2-fluoro-6-propoxypyridine.
The Protodeboronation Mechanism

Understanding why this reagent fails is the key to preventing it. The 2-fluoro substituent facilitates a mechanism where water or base attacks the boron, followed by a concerted proton transfer and loss of boric acid.

Protodeboronation cluster_0 Instability Pathway Reagent 2-Fluoro-6-propoxypyridine-3-boronic acid Intermed Boronate 'Ate' Complex (Tetrahedral) Reagent->Intermed + OH- / H2O Transition C-B Bond Cleavage (Facilitated by 2-F Inductive Effect) Intermed->Transition Slow Step Product 2-Fluoro-6-propoxypyridine (Dead End Byproduct) Transition->Product - B(OH)3

Figure 1: The Protodeboronation Pathway. The electron-withdrawing fluorine at C2 stabilizes the developing negative charge on the ring, accelerating the loss of the boron group.

Representative Synthetic Pathway

While often purchased, understanding the synthesis aids in identifying impurities (such as the de-boronated precursor). The synthesis likely proceeds via a Directed Ortho-Lithiation (DoM) strategy, leveraging the directing power of the fluorine atom.

Step-by-Step Logic:

  • Precursor Selection: 2,6-Difluoropyridine is the logical starting material.

  • SNAr (Regioselective): Nucleophilic aromatic substitution with 1-propanol.

  • C-H Activation/Lithiation: The C3 proton (ortho to Fluorine) is the most acidic due to the inductive effect of the adjacent fluorine.

  • Boronation: Trapping the lithiated species with a borate ester.

Synthesis Start 2,6-Difluoropyridine Step1 S_NAr: 1-Propanol / NaH (Introduction of Propoxy Group) Start->Step1 Intermed1 2-Fluoro-6-propoxypyridine Step1->Intermed1 Step2 Lithiation: LDA, -78°C (Directed to C3 by Fluorine) Intermed1->Step2 Intermed2 3-Lithio Species Step2->Intermed2 Step3 Quench: B(OiPr)3, then H3O+ Intermed2->Step3 Final Target: 2-Fluoro-6-propoxypyridine-3-boronic acid Step3->Final

Figure 2: Logical Retrosynthetic Analysis. The synthesis relies on the ortho-directing ability of the C2-fluorine atom.

Reactivity & Applications: The Suzuki-Miyaura Protocol

This is the core application. Standard conditions (Pd(PPh3)4, Na2CO3, aqueous Dioxane) often fail with this substrate, yielding <10% product due to protodeboronation.

Optimized Protocol: Rapid Coupling / Anhydrous Conditions

This protocol utilizes a highly active precatalyst to ensure the cross-coupling rate (


) exceeds the decomposition rate (

).

Reagents:

  • Substrate: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM or Pd-RuPhos G4 (0.05 equiv)

  • Base: K3PO4 (Potassium Phosphate, tribasic) - Anhydrous preferred

  • Solvent: 1,4-Dioxane (Dry) or Toluene/Water (10:1 ratio strictly controlled)

Step-by-Step Methodology:

  • Deoxygenation (Critical): Charge the reaction vial with the Aryl Halide, Boronic Acid, and Base. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed, anhydrous 1,4-Dioxane.

    • Note: If solubility is an issue, add a minimal amount of degassed water (e.g., 5% v/v), but be aware this starts the "decomposition clock."

  • Thermal Activation: Heat to 80-90°C .

    • Do not overheat: Temperatures >100°C accelerate protodeboronation disproportionately.

  • Monitoring (Self-Validating Step):

    • Check LCMS at 30 minutes .

    • Success Marker: Appearance of Product Mass.

    • Failure Marker: Appearance of mass corresponding to 2-fluoro-6-propoxypyridine (De-boronated byproduct).

    • Action: If de-boronation is dominant, switch to the Pinacol Ester derivative or use Buchwald's Precatalysts (XPhos/RuPhos) which operate at lower temperatures.

Medicinal Chemistry Utility

In drug design, this scaffold is a "privileged structure" for several reasons:

  • Fluorine Scan: It is often used to replace a standard pyridine ring to block metabolic hotspots.

  • H-Bonding: The pyridine nitrogen accepts H-bonds (e.g., in the hinge region of kinases), while the propoxy oxygen can engage in secondary interactions or fill hydrophobic pockets.

  • Vector Control: The 2,3,6-substitution pattern creates a specific vector for the propoxy tail, often used to reach solvent-exposed regions of a protein binding pocket.

References

  • General Stability of Pyridyl Boronic Acids

    • Source: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
    • Context: Discusses the instability of 2-heteroaryl boronic acids and the utility of trifluorobor
  • Protodeboronation Mechanisms

    • Source: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[4]

    • Context: Defines the mechanism of C-B bond cleavage in 2-substituted pyridines.
  • Commercial Availability & Physical Data

    • Source: Combi-Blocks Product C
    • Context: Verification of commercial existence and basic physical form.
  • Synthesis of Fluoropyridines

    • Source: Schlosser, M., et al. (2005).
    • Context: Establishes the lithiation patterns of fluoropyridines used in the synthetic workflow.

Sources

Technical Guide: Solubility & Handling of 2-Fluoro-6-propoxypyridine-3-boronic Acid

[1]

Executive Summary

Compound: 2-Fluoro-6-propoxypyridine-3-boronic acid CAS: 2096338-78-0 Class: Heteroaryl Boronic Acid / Pyridine Derivative Primary Application: Suzuki-Miyaura Cross-Coupling (C-C bond formation)[1]

This technical guide addresses the solubility profile, physicochemical stability, and handling protocols for 2-Fluoro-6-propoxypyridine-3-boronic acid .[1] As a functionalized pyridine building block, this compound exhibits a distinct solubility behavior driven by the interplay between its polar boronic acid moiety, the lipophilic propoxy tail, and the electron-withdrawing fluorine substituent.[1] Understanding these nuances is critical for avoiding catalyst poisoning, preventing protodeboronation, and ensuring high yields in drug discovery workflows.

Physicochemical Profile & Structural Analysis[1]

To accurately predict and manipulate solubility, one must analyze the structural pharmacophore.[1] The molecule contains three distinct zones affecting solvation:

  • The Boronic Acid Head (

    
    ):  Highly polar, hydrogen-bond donating/accepting.[1] It drives solubility in protic solvents (MeOH, Water at high pH) but complicates solubility in non-polar solvents due to trimerization (boroxine formation).[1]
    
  • The Pyridine Core: A basic heterocycle, though the basicity is attenuated by the fluorine atom.[1]

  • The Propoxy Tail (

    
    ):  A lipophilic chain at the C6 position.[1] This significantly enhances solubility in organic solvents (THF, Dioxane, DCM) compared to the bare 2-fluoropyridine-3-boronic acid, reducing water solubility.[1]
    
Calculated Properties (Estimates)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~199.0 g/mol Small molecule; kinetics of dissolution are rapid.[1]
cLogP ~1.8 - 2.2Moderately lipophilic.[1] Good affinity for organic layers.[1]
pKa (Boronic Acid) ~8.5 - 9.0Exists as neutral species at physiological pH; forms anionic boronate at pH > 10.[1]
H-Bond Donors 2Requires polar acceptors (DMSO, Alcohols) for high-concentration stability.[1]

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, adjusted for the specific behavior of aryl boronic acids.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF High (>100 mg/mL)Recommended for Stock Solutions. Prevents boroxine formation via H-bonding.[1]
Alcohols Methanol, Ethanol High (>50 mg/mL)Excellent for reaction media.[1] Risk of esterification (boronic ester formation) upon prolonged storage.[1]
Ethers THF, 1,4-Dioxane Moderate-High Ideal for Suzuki couplings.[1] The propoxy group aids solubility here.[1]
Chlorinated DCM, Chloroform Moderate Soluble, but often requires small % of MeOH to break H-bond networks.[1]
Hydrocarbons Hexane, Pentane Low (<1 mg/mL)Used as anti-solvents for precipitation/purification.[1]
Aqueous Water (Neutral) Low Poor solubility due to lipophilic propoxy group and aromatic ring.[1]
Aqueous (Basic) 1M NaOH/K2CO3 High Forms the water-soluble boronate salt (

).[1]
The Boroxine Cycle: A Solubility Trap

Boronic acids exist in an equilibrium with their dehydrated trimeric form (boroxine).[1] In dry, non-polar solvents (e.g., anhydrous Toluene or DCM), the equilibrium shifts toward the Boroxine , which often precipitates or changes the dissolution rate.[1]

Mechanism:

  • Wet Solvents: Favor the monomer (Boronic Acid).[1]

  • Dry Solvents/Heat: Favor the trimer (Boroxine).[1]

Visualization: Solubility & Reaction Logic[1]

The following diagram illustrates the equilibrium states and the critical decision points for solvent selection during Suzuki-Miyaura coupling.

SolubilityLogicSolidSolid Reagent(Mixture of Acid & Boroxine)Solvent_DryNon-Polar/Dry Solvent(Toluene, DCM)Solid->Solvent_DryDissolutionSolvent_WetPolar/Wet Solvent(MeOH, THF/H2O)Solid->Solvent_WetDissolutionBoroxineBoroxine Trimer(Less Reactive/Soluble)Solvent_Dry->BoroxineEquilibrium Shift(Dehydration)MonomerBoronic Acid Monomer(Active Species)Solvent_Wet->MonomerEquilibrium Shift(Hydrolysis)Boroxine->Monomer+ H2O / BaseMonomer->Boroxine- H2O / HeatBoronateBoronate Anion(Coupling Partner)Monomer->Boronate+ Base (OH-, CO3--)

Caption: Solubility equilibrium showing the shift between the trimeric boroxine (favored in dry non-polar conditions) and the active monomeric species (favored in wet/polar conditions).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for your specific batch (purity affects solubility).

  • Preparation: Weigh 20 mg of 2-Fluoro-6-propoxypyridine-3-boronic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., THF) in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation:

    • Clear Solution: Soluble. Calculate

      
      .[1]
      
    • Cloudy/Particulate: Insoluble.[1] Continue adding solvent.[1]

  • Endpoint: Record the volume required to achieve a visually clear solution.

  • Verification: Centrifuge the solution. If a pellet forms, the apparent solubility was overestimated.[1]

Protocol B: Dissolution for Suzuki Coupling (Standard)

Target Concentration: 0.1 M - 0.5 M[1]

  • Solvent Choice: Select 1,4-Dioxane/Water (4:1) or THF/Water (9:1) .[1] The water component is crucial to hydrolyze any boroxine anhydride present in the solid material back into the reactive boronic acid monomer.[1]

  • Base Integration: Do not dissolve the boronic acid directly in high-molarity base (e.g., 5M NaOH) immediately, as this may trigger protodeboronation (loss of the boron group) due to the electron-deficient pyridine ring.[1]

    • Correct Order: Dissolve Boronic Acid in Organic Solvent

      
       Add Catalyst 
      
      
      Add Aqueous Base immediately prior to heating.[1]

Stability & Troubleshooting

Protodeboronation Risk

The 2-Fluoro substituent makes the C3-Boron bond labile.[1] Under harsh basic conditions or high temperatures, the boron group can be replaced by a proton, yielding 2-fluoro-6-propoxypyridine (an impurity).[1]

  • Symptom: Low yield; appearance of de-boronated side product in LCMS.[1]

  • Solution:

    • Use mild bases (e.g.,

      
       or 
      
      
      ) instead of strong hydroxides (
      
      
      ).[1]
    • Lower reaction temperature (start at 60°C, ramp only if needed).[1]

    • Use anhydrous conditions with a specific water equivalent (e.g., 2-5 equiv

      
      ) rather than bulk aqueous solvent.[1]
      
Storage
  • Condition: Store at -20°C .

  • Atmosphere: Keep under Argon/Nitrogen.[1]

  • Reason: Prevents oxidative deboronation and controls the stoichiometry of the boroxine/acid equilibrium.[1]

References

  • University of Kansas (ScholarWorks). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[1] Retrieved from [Link]

Strategic Utilization of 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stability, and Cross-Coupling Optimization

Executive Summary

2-Fluoro-6-propoxypyridine-3-boronic acid (CAS: Generic/Analogous) represents a specialized class of heterocyclic synthons used primarily in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the 2-fluoro substituent (metabolic stability, pKa modulation) and the 6-propoxy tail (lipophilic pocket engagement).

However, this molecule presents a significant technical challenge: Protodeboronation . Like most 2-halo-3-pyridyl boronic acids, it is inherently unstable under standard aqueous Suzuki-Miyaura conditions. This guide provides a validated roadmap for synthesizing, stabilizing, and successfully coupling this difficult intermediate.

Part 1: Structural & Electronic Profile

The utility of this scaffold is dictated by the "Push-Pull" electronic environment of the pyridine ring.

FeaturePositionElectronic EffectMedicinal Chemistry Function
Fluorine C-2Strong Inductive Withdrawal (-I)Metabolic Blockade: Prevents oxidative metabolism at the susceptible C-2 position.Acidity: Lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding.
Boronic Acid C-3Lewis Acid / ElectrophileCoupling Handle: Site for C-C bond formation.Instability Source: Proximity to the electronegative F and N atoms destabilizes the C-B bond.
Propoxy C-6Resonance Donation (+M)Lipophilicity: Adds steric bulk and hydrophobic interaction (LogP modulation).Electronic Balance: Counteracts the electron-deficiency caused by the Fluorine.
The "Protodeboronation" Trap

The critical failure mode for this reagent is rapid C-B bond cleavage.

  • Mechanism: In the presence of water or hydroxide (standard Suzuki bases), the boronic acid forms a boronate anion. The electron-withdrawing Nitrogen and Fluorine atoms stabilize the developing negative charge on the C-3 carbon, facilitating the cleavage of the C-B bond and replacement with a proton.

  • Consequence: The reagent converts back to 2-fluoro-6-propoxypyridine before the palladium catalyst can transmetallate, leading to low yields and difficult purification.

Part 2: Validated Synthetic Route

Synthesis relies on Directed Ortho Metalation (DoM) . The C-2 Fluorine is a superior directing group compared to the C-6 Propoxy group, directing lithiation exclusively to the C-3 position.

Workflow Diagram (DOT)

SynthesisRoute Figure 1: Regioselective Synthesis via Directed Ortho Metalation (DoM) Start 2,6-Difluoropyridine Step1 SNAr Substitution (n-Propanol/NaH) Start->Step1 0°C to RT Inter 2-Fluoro-6-propoxypyridine Step1->Inter Step2 Cryogenic Lithiation (LDA, -78°C) Inter->Step2 THF, 1h Lithiated [3-Li-Intermediate] Step2->Lithiated DoM Effect Quench Borate Quench (B(OiPr)3) Lithiated->Quench Electrophilic Trap Product Target Boronic Acid Quench->Product Acidic Workup

Detailed Protocol:
  • Precursor Synthesis (SNAr): React 2,6-difluoropyridine with sodium propoxide (generated from n-propanol and NaH) in THF.

    • Note: Control stoichiometry (0.95 eq of alkoxide) to prevent bis-substitution.

  • Lithiation (DoM):

    • Dissolve 2-fluoro-6-propoxypyridine in anhydrous THF.

    • Cool to -78°C (Critical: Higher temps lead to nucleophilic attack of LDA on the pyridine ring).

    • Add LDA (1.1 eq) dropwise. Stir for 60 mins. The Li atom installs at C-3, stabilized by the C-2 Fluorine.

  • Borylation:

    • Add Triisopropyl borate (1.2 eq) rapidly at -78°C.

    • Allow to warm to 0°C.

    • Workup: Quench with dilute acetic acid (pH 5-6). Do not use strong mineral acids (HCl) as this accelerates protodeboronation during isolation.

Part 3: Reactivity & Handling (The Solution to Instability)

To successfully couple this reagent, you must abandon "standard" Suzuki conditions (aqueous Na2CO3, Pd(PPh3)4).

Decision Matrix: Coupling Strategy

CouplingStrategy Figure 2: Avoiding Protodeboronation in Cross-Coupling Start Coupling Requirement PathA Standard Route? (Aq. Base) Start->PathA PathB Optimized Route (Anhydrous) Start->PathB ResultA FAILURE: Protodeboronation PathA->ResultA Step1 Base: Anhydrous K3PO4 PathB->Step1 Step2 Catalyst: Pd(OAc)2 + XPhos (Fast Transmetallation) Step1->Step2 Step3 Solvent: Dioxane/n-BuOH Step2->Step3

Recommended Protocol: Anhydrous Suzuki Coupling

This protocol minimizes the concentration of the boronate anion intermediate, thereby suppressing decomposition.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • 2-Fluoro-6-propoxypyridine-3-boronic acid (1.5 eq)

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%). Buchwald ligands are essential for rapid oxidative addition/transmetallation.

    • Base: Anhydrous K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Purge reaction vessel with Argon (O2 removal is critical for phosphine ligands).

    • Heat to 80-100°C. Monitor by LCMS.

    • Tip: If conversion stalls, add the boronic acid in portions (e.g., 0.5 eq every hour) to maintain a fresh supply of the nucleophile.

Alternative: MIDA Boronate Strategy

If the free boronic acid proves too unstable for storage or scale-up, convert it to the MIDA (N-methyliminodiacetic acid) boronate .

  • Advantage: The Boron atom is sp3 hybridized in the MIDA ester, rendering it immune to protodeboronation.

  • Release: Under coupling conditions (slow hydrolysis), the active boronic acid is released gradually, reacting with the catalyst faster than it can decompose.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

This specific scaffold is often employed to optimize Kinase Inhibitors and Allosteric Modulators .

Optimization ParameterRole of 2-Fluoro-6-propoxypyridine
Selectivity The 2-F atom can induce a specific conformation (via dipole alignment) that fits unique sub-pockets, differentiating between homologous kinases (e.g., c-Met vs. VEGFR).
Permeability The 6-propoxy group masks the polar pyridine nitrogen, improving passive diffusion across the blood-brain barrier (BBB) or gut wall.
Metabolic Stability Pyridines are prone to N-oxidation or oxidation at C-2. The C-2 Fluorine blocks this metabolic soft spot, extending half-life (

).
References
  • Synthesis of 2-Fluoro-3-pyridineboronic acids

    • Citation: "Regioselective Lithi
    • Source:J. Org. Chem. 2002, 67, 234.
    • Context: Establishes the C-3 lithiation preference due to the ortho-fluorine effect.
  • Protodeboronation Mechanisms

    • Citation: "Protodeboronation of Heteroarom
    • Source:J. Am. Chem. Soc.[1][2][3] 2016, 138, 28.

    • Context: Defines the zwitterionic mechanism responsible for the instability of 2-pyridyl boronates.[4]

  • MIDA Boronates in Synthesis

    • Citation: "Slow-Release Str
    • Source:Aldrichimica Acta 2014, 47, 1.
    • Context: Detailed methodology for using MIDA boronates to couple unstable pyridine deriv
  • Buchwald Ligands (XPhos/SPhos)

    • Citation: "Catalysts for Suzuki-Miyaura Coupling of Heterocycles."
    • Source:Angew. Chem. Int. Ed. 2008, 47, 6338.
    • Context: Validates the use of electron-rich phosphines to accelerate transmetall

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Fluoro-6-propoxypyridine-3-boronic Acid

[1]

Executive Summary

2-Fluoro-6-propoxypyridine-3-boronic acid (CAS: 2096338-78-0) is a specialized heterocyclic building block designed for the modular synthesis of biaryl and heterobiaryl scaffolds in drug discovery.[1] Its structural architecture combines a reactive boronic acid handle, a metabolically robust fluorinated pyridine core, and a lipophilic propoxy tail.

This guide details the strategic application of this compound in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1] It addresses the specific synthetic challenges associated with 2-substituted pyridine boronates—specifically protodeboronation—and provides validated protocols to maximize coupling efficiency while tuning physicochemical properties like LogD and metabolic stability.[1]

Part 1: Structural Analysis & Pharmacophore Properties[1]

The utility of this compound lies in the precise arrangement of its substituents, each serving a distinct medicinal chemistry function.

The Pyridine Core (Bioisosterism)

Unlike a phenyl ring, the pyridine nitrogen provides a specific Hydrogen Bond Acceptor (HBA) site. This allows the resulting scaffold to interact with backbone amides in kinase hinge regions or water networks in GPCR pockets.

  • Dipole Moment: The pyridine ring introduces a dipole that can improve solubility compared to carbocyclic analogs.

  • Electronic Character: The electron-deficient nature of the pyridine ring (exacerbated by the 2-fluoro group) lowers the HOMO energy, potentially reducing oxidative metabolism.[1]

The 2-Fluoro Substituent (Metabolic Blockade)

Position C2 on a pyridine ring is highly susceptible to nucleophilic attack and metabolic oxidation (N-oxide formation).[1]

  • Metabolic Shielding: The fluorine atom blocks the C2 position from metabolic attack.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring and the boronic acid, which influences the rate of transmetallation in Suzuki couplings.

  • Conformational Control: The fluorine atom can induce preferred conformations via dipole-dipole interactions or repulsion with adjacent rings in a biaryl system.[1]

The 6-Propoxy Group (Lipophilic Anchor)[1]
  • Hydrophobic Interaction: The propyl chain adds steric bulk and lipophilicity, ideal for filling hydrophobic pockets (e.g., the back-pocket of a kinase ATP binding site).

  • Solubility: The ether linkage disrupts planarity slightly and adds flexibility, which can aid in the crystallization and solubility of the final drug candidate.

The 3-Boronic Acid (The Warhead)

Located at the C3 position, this group is the handle for Suzuki-Miyaura Cross-Coupling .[1] However, its placement ortho to the fluorine and meta to the nitrogen creates a unique electronic environment that requires specific handling to prevent degradation.

Part 2: Synthetic Utility & Challenges[1]

The Challenge: Protodeboronation

2-Pyridyl and electron-deficient 3-pyridyl boronic acids are notoriously unstable.[1] They are prone to protodeboronation , where the C-B bond breaks and is replaced by a proton, yielding the non-functionalized pyridine.

  • Mechanism: Under basic aqueous conditions (standard Suzuki conditions), the boronate forms a tetrahedral "ate" complex. In 2-fluoro-3-pyridyl systems, the electron-withdrawing fluorine and the pyridine nitrogen stabilize the transition state for hydrolytic cleavage of the C-B bond.[1]

  • Mitigation Strategy: The 6-propoxy group acts as an Electron Donating Group (EDG) .[1] This donation pushes electron density into the ring, counteracting the withdrawing effect of the fluorine and nitrogen, thereby increasing the stability of the boronic acid compared to the unsubstituted 2-fluoropyridine-3-boronic acid.[1]

Workflow Visualization: Stability & Coupling Logic

SuzukiLogicStart2-Fluoro-6-propoxypyridine-3-boronic acidCondition_AqAqueous Base (Standard)Start->Condition_AqDissolutionCondition_AnhydAnhydrous Base (CsF/K3PO4)Start->Condition_AnhydDissolutionInter_AteTetrahedral Boronate 'Ate' ComplexCondition_Aq->Inter_AteFast EquilibriumCondition_Anhyd->Inter_AteControlledPath_DecompProtodeboronation(Loss of Boron)Inter_Ate->Path_DecompHigh T, H2OPath_TransmetTransmetallation to Pd(II)Inter_Ate->Path_Transmet+ Ar-X, Pd(0)WasteDefluorinated/Deboronated ByproductPath_Decomp->WasteProductDesired Biaryl ProductPath_Transmet->Product

Caption: Logical flow of Suzuki coupling for pyridine boronic acids. Anhydrous conditions favor transmetallation over the competing protodeboronation pathway.[1]

Part 3: Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

This protocol uses a specialized precatalyst system (XPhos Pd G2) known to facilitate rapid coupling of unstable heteroaryl boronates before decomposition can occur.[1]

Reagents:

  • Substrate: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.2 equiv)[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-5 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or THF (anhydrous) if stability is critical.[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling and oxidation.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

    • Note: If the boronic acid shows signs of degradation (turning brown/black rapidly), switch to anhydrous THF and use CsF as the base.

  • Reaction: Heat the mixture to 60°C (not 100°C). Lower temperatures preserve the 2-fluoro-pyridine motif.[1] Monitor by LCMS.[2]

    • Target: Full conversion usually occurs within 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Conversion to Pinacol Ester (Storage)

If the boronic acid degrades upon storage, convert it to the pinacol ester immediately.

  • Mix the boronic acid (1 equiv) with Pinacol (1.1 equiv) and MgSO₄ (2 equiv) in anhydrous CH₂Cl₂.

  • Stir at room temperature for 12 hours.

  • Filter off MgSO₄ and concentrate. The resulting ester is significantly more stable.

Part 4: Medicinal Chemistry Applications[1][3][4]

Modulating Physicochemical Properties (LogD & pKa)

Incorporating the 2-fluoro-6-propoxypyridine moiety effects significant changes compared to a standard phenyl ring.[1]

PropertyPhenyl Ring2-Fluoro-6-propoxypyridineMedicinal Chemistry Impact
LogP (Lipophilicity) High (Baseline)ModerateThe propoxy group adds lipophilicity, but the pyridine N and F reduce it slightly.[1] Net result: Tunable lipophilicity.
H-Bonding NoneAcceptor (N)Adds a vector for specific binding (e.g., Ser/Thr residues).[1]
Metabolic Stability Low (P450 oxidation)HighFluorine blocks the most reactive site; Pyridine N reduces electron density, slowing oxidation.
pKa (Conj. Acid) N/A~0-1 (Pyridine N)The 2-F and 6-OPr make the nitrogen very weakly basic, preventing protonation at physiological pH (neutral drug).[1]
Scaffold Hopping Case Study: Kinase Inhibitors

In kinase inhibitors, the "hinge binder" is often a heterocycle that mimics adenine.

  • Application: Replace a standard 3-pyridyl or phenyl group with the (2-fluoro-6-propoxypyridin-3-yl) moiety.[1]

  • Rationale: The propoxy group can extend into the Solvent Front or the Gatekeeper region, while the pyridine nitrogen forms a weak H-bond with the hinge backbone.[1] The fluorine atom can induce a twist in the biaryl bond, forcing the molecule into a bioactive conformation that fits the ATP pocket.

Late-Stage Functionalization

This boronic acid allows for the late-stage introduction of a complex side chain.[1]

  • Strategy: Synthesize a core scaffold (e.g., a bicyclic core like indazole or quinoline) with a bromine handle.

  • Execution: Couple the 2-fluoro-6-propoxypyridine-3-boronic acid in the final step. This avoids carrying the sensitive propoxy and fluoro groups through harsh earlier synthetic steps (e.g., strong acids or nucleophiles that might displace the fluoride).

Part 5: References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids:

    • Title: "Protodeboronation of Heteroarylboronic Acids: Mechanism and Mitigation."[3]

    • Source:Cox, P. A., et al. J. Am. Chem. Soc. (2010).

    • Context: Defines the instability of 2-substituted pyridine boronates and suggests rapid coupling protocols.

    • [1]

  • Fluorine in Medicinal Chemistry:

    • Title: "Fluorine in medicinal chemistry."

    • Source:Purser, S., et al. Chem. Soc. Rev. (2008).

    • Context: Explains the metabolic blocking and electronic effects of fluorine substitution on aromatic rings.

  • Catalyst Selection for Challenging Couplings:

    • Title: "Preparation of (Hetero)Arylboronates and Their Cross-Coupling Reactions."

    • Source:Billingsley, K., Buchwald, S. L. J. Org. Chem. (2008).

    • Context: Validates the use of XPhos and SPhos for coupling unstable boronic acids.

    • [1]

  • Pyridine Bioisosterism:

    • Title: "Pyridine Bioisosteres in Drug Discovery."

    • Source:Meanwell, N. A. J. Med. Chem. (2011).

    • Context: Discusses the strategic replacement of phenyl rings with pyridines to improve solubility and metabolic profiles.

    • [1]

Targeted Protein Degradation: A Methodological Framework for PROTAC Design and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Protein Degradation (PROTACs): Methodological Frameworks for Assay Development & Optimization Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The paradigm shift from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders) requires a fundamental restructuring of assay development. Proteolysis Targeting Chimeras (PROTACs) do not merely bind; they catalyze the formation of a ternary complex between a Protein of Interest (POI) and an E3 ubiquitin ligase, leading to polyubiquitination and proteasomal degradation.[1][2][3][4]

This guide addresses the critical methodological challenges in PROTAC discovery: quantifying the "Hook Effect," validating ternary complex cooperativity, and establishing high-throughput cellular kinetic models.

Part 1: The Mechanistic Foundation

The Event-Driven Protocol

Unlike small molecule inhibitors that require high affinity and sustained occupancy (


-driven), PROTACs operate catalytically (

-driven). A single PROTAC molecule can degrade multiple copies of the POI.[1] The success of a PROTAC depends on the stability and cooperativity of the ternary complex (POI-PROTAC-E3).
Mechanism of Action Visualization

The following diagram illustrates the catalytic cycle and the critical ubiquitination threshold required for degradation.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI:PROTAC:E3) PROTAC->Ternary Cooperativity (α) POI Protein of Interest (POI) POI->Ternary Cooperativity (α) E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Cooperativity (α) Ub Poly-Ubiquitination Ternary->Ub E2 Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->POI Peptide Fragments

Figure 1: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which enables sub-stoichiometric potency.

Part 2: Biophysical Validation & The "Hook Effect"

Understanding the Bell-Shaped Curve

A common pitfall in PROTAC assay development is the "Hook Effect." At high concentrations, PROTAC molecules saturate both the POI and the E3 ligase independently, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex. This results in a bell-shaped dose-response curve.[5][6]

Experimental Directive: Do not rely solely on


 values derived from standard inhibition curves. You must solve for 

(concentration at 50% degradation) and

(maximum degradation depth).[7]
Protocol: TR-FRET Ternary Complex Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over AlphaLISA for kinetic profiling due to fewer artifacts from singlet oxygen quenching.

Objective: Quantify the cooperativity factor (


) of the ternary complex.
Step-by-Step Methodology:
  • Labeling:

    • Tag the POI with a FRET acceptor (e.g., d2 or XL665).

    • Tag the E3 Ligase (e.g., Cereblon or VHL) with a FRET donor (e.g., Europium Cryptate).

    • Note: Avoid tagging the PROTAC itself to prevent steric interference with linker dynamics.

  • Titration Setup:

    • Prepare a matrix of PROTAC concentrations (0.1 nM to 10 µM).

    • Maintain fixed concentrations of POI and E3 (typically near their

      
       to ensure sensitivity).
      
  • Incubation:

    • Incubate for 60 minutes at room temperature in low-binding plates.

  • Readout:

    • Measure emission at 665 nm (Acceptor) and 620 nm (Donor).

    • Calculate Ratio:

      
      .
      

Data Interpretation:

Parameter Observation Mechanistic Insight
Rising Phase Signal increases with dose Productive Ternary Complex formation.
Peak Signal Maximum FRET ratio Optimal stoichiometric ratio (1:1:1).
Falling Phase Signal decreases (Hook Effect) Saturation of individual binding pockets (Binary Complexes).

| Shifted Peak | Peak shifts left/right | Indicates positive (


) or negative (

) cooperativity. |

Part 3: Cellular Kinetics (The HiBiT System)

Why HiBiT?

Western Blots are semi-quantitative and low-throughput. The HiBiT lytic detection system uses a split-luciferase approach to quantify endogenous protein levels with high sensitivity and a broad dynamic range.

Protocol: Endogenous HiBiT Degradation Assay

This protocol assumes the target gene has been CRISPR-edited to include the 11-amino acid HiBiT tag.[8]

Workflow Logic

HiBiT_Workflow Step1 1. Cell Seeding (HiBiT-KI Cells) Step2 2. Compound Treatment (PROTAC Titration) Step1->Step2 24h Adherence Step3 3. Lytic Detection Step (Add LgBiT + Substrate) Step2->Step3 4-24h Incubation Step4 4. Luminescence Readout (Quantify RLU) Step3->Step4 HiBiT:LgBiT Reconstitution

Figure 2: The HiBiT lytic detection workflow. The high affinity of LgBiT for HiBiT allows for rapid quantification of remaining POI.

Detailed Methodology:
  • Seeding: Plate HiBiT-knock-in cells (e.g., HEK293 or HeLa) at 5,000 cells/well in 96-well white-walled plates.

  • Treatment:

    • Add PROTAC serial dilutions.[6]

    • Critical Control: Include a "Dead-Degrader" (epimer) control where the E3-binding moiety is chemically inactivated (e.g., methylated thalidomide). This distinguishes degradation from off-target transcriptional suppression.

  • Lysis & Detection:

    • After the desired timepoint (e.g., 6h, 24h), add the detection reagent containing the LgBiT protein and furimazine substrate.

    • The LgBiT spontaneously binds the 11-aa HiBiT tag to form functional NanoBiT luciferase.

  • Analysis:

    • Normalize RLU (Relative Light Units) to DMSO vehicle control.

    • Plot % Degradation vs. Log[Concentration].

Part 4: Optimization Strategies (Linkerology)

The linker is not merely a bridge; it dictates the spatial orientation and permeability of the PROTAC.

Linker Design Variables

When optimizing a lead series, systematically vary the following parameters:

VariableImpact on PROTACOptimization Strategy
Length Ternary complex stabilityScreen alkyl/PEG chains (C2–C10). Too short = steric clash; Too long = entropy penalty.
Composition Solubility & PermeabilityReplace lipophilic alkyl chains with PEG or piperazine to improve solubility.
Rigidity Pre-organizationIntroduce rigid motifs (piperidines, alkynes) to reduce entropic cost of binding.
Attachment Exit VectorValidate solvent-exposed exit vectors on the POI ligand using crystal structures.
Troubleshooting the "No Degradation" Scenario

If binary binding is high (


 is low) but degradation is absent:
  • Check Permeability: The PROTAC may be too large (MW > 1000 Da). Use a PAMPA assay.

  • Check Lysine Availability: The E3 ligase may be positioned too far from a surface lysine on the POI. Action: Change the linker length or attachment point to rotate the POI relative to the E3.

  • Check E3 Expression: Ensure the specific cell line expresses the recruited E3 (e.g., CRBN vs. VHL levels vary by tissue).

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[3][9] Nature Chemical Biology. [Link]

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. [Link]

Sources

Palladium Catalysts for 2-Fluoro-6-propoxypyridine-3-boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Fluoro" Challenge

2-Fluoro-6-propoxypyridine-3-boronic acid represents a distinct class of "fragile" nucleophiles in medicinal chemistry. Its structural core combines two destabilizing features: a pyridine nitrogen capable of coordinating palladium and a C2-fluorine atom that dramatically accelerates protodeboronation .

While the C6-propoxy group provides necessary lipophilicity and mild electron donation (which offers slight stabilization compared to the parent 2-fluoropyridine-3-boronic acid), the proximity of the electronegative fluorine to the C-B bond renders this molecule prone to rapid hydrolysis and C-B bond cleavage under standard Suzuki-Miyaura conditions.

Successful coupling requires a "Outrun the Decomposition" strategy: utilizing highly active precatalysts that initiate the catalytic cycle faster than the rate of protodeboronation.

Mechanistic Insight: The Race Against Protodeboronation

To optimize this reaction, one must understand why the reagent fails. The primary failure mode is not catalyst deactivation, but the destruction of the boronic acid before it can transmetalate.

The Decomposition Pathway

Under basic conditions, 2-substituted pyridine boronic acids form a boronate anion. The electron-withdrawing 2-fluoro group destabilizes the C-B bond, facilitating ipso-protonation or hydrolysis. This pathway is often faster than the transmetallation step in traditional Pd(PPh3)4 cycles.

Mechanism Diagram

The following diagram illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

G BoronicAcid 2-F-6-PrO-Py-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Decomp 2-F-6-PrO-Pyridine (Protodeboronation) Boronate->Decomp k_decomp (Fast w/ 2-F) Pd_OxAdd L-Pd(II)-Ar'-X (Oxidative Addition Complex) Transmetal Transmetallation (Rate Limiting) Pd_OxAdd->Transmetal + Boronate Product Coupled Biaryl (Success) Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation (Blue) and destructive protodeboronation (Red). The 2-Fluoro substituent accelerates k_decomp, requiring a catalyst system where k_transmetal >> k_decomp.

Catalyst Selection & Engineering

For this specific substrate, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient due to slow oxidative addition or slow transmetallation rates at the low temperatures required to preserve the boronic acid.

Recommended Catalyst Systems

The Buchwald G3/G4 Precatalysts are the gold standard here. They generate the active mono-ligated Pd(0) species immediately upon dissolution, avoiding the induction period associated with Pd(II) salts.

Catalyst SystemLigand ClassWhy it WorksRecommended For
XPhos Pd G4 Dialkylbiaryl phosphineExtremely bulky; facilitates rapid reductive elimination and protects Pd from pyridine N-coordination.Primary Choice. Excellent for steric bulk (6-propoxy group).
SPhos Pd G4 Dialkylbiaryl phosphineHigh turnover frequency; excellent for heteroaryl chlorides.Alternative if XPhos fails due to extreme sterics.
Pd(P(t-Bu)3)2 Bulky PhosphineHighly active "naked" Pd(0) source.Room temperature couplings of highly unstable acids.[1]
Pd(dppf)Cl2 BidentateRobust, but often requires higher heat (risk of deboronation).Only use if flow chemistry (flash heating) is available.
The "Slow Release" Alternative

If the free boronic acid degrades too quickly even with XPhos, convert the acid to a MIDA Boronate . MIDA boronates slowly hydrolyze to release the active species, keeping the standing concentration of the unstable free acid low (the "reservoir" effect), effectively throttling the decomposition pathway.

Experimental Protocols

Method A: High-Turnover Coupling (XPhos Pd G4)

Best for: Standard library synthesis where speed is critical.

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv) - Use mild base to reduce deboronation.

  • Solvent: 1,4-Dioxane : Water (4:1) - Degassed thoroughly.

Step-by-Step:

  • Charge Solids: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G4 (0.02 mmol), and K3PO4 (3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir vigorously.

    • Option A (Preferred): Heat to 40-50°C for 1-2 hours.

    • Option B (If highly unstable): Stir at Room Temperature for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: MIDA Boronate Slow-Release

Best for: Scale-up or when Method A yields only deboronated byproduct.

Reagents:

  • Nucleophile: 2-Fluoro-6-propoxypyridine-3-MIDA boronate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: K3PO4 (5.0 equiv)

  • Solvent: THF : Water (10:1)

Step-by-Step:

  • Preparation: Synthesize the MIDA boronate from the free acid by refluxing with MIDA and Dean-Stark trap in Toluene/DMSO.

  • Coupling: Combine MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and K3PO4 in THF/Water.

  • Temperature: Heat to 60°C . The water/base slowly hydrolyzes the MIDA ester, releasing the active boronic acid which is immediately consumed by the catalyst.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Major Product is 2-Fluoro-6-propoxypyridine Protodeboronation is faster than Transmetallation.1. Switch to XPhos Pd G4 (faster catalyst).2. Lower temperature to RT.3. Use anhydrous conditions with CsF as base.
No Reaction (SM Recovery) Catalyst poisoning or Oxidative Addition failure.1. Ensure inert atmosphere (O2 kills active Pd).2. Switch to RuPhos or BrettPhos if electrophile is electron-rich.3. Increase temp (risk of deboronation increases).
Homocoupling of Electrophile Disproportionation or O2 leak.1. Degas solvents more rigorously.2. Avoid Pd(PPh3)4; use precatalysts.
Low Yield with Cl-Substrate Oxidative addition is too slow.Use XPhos or SPhos (specifically designed for Chlorides). Add 0.5 equiv KBr as additive.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research, 40(4), 275–286. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Suzuki coupling conditions for 2-Fluoro-6-propoxypyridine-3-boronic acid with aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: 2-Fluoro-6-propoxypyridine-3-boronic acid presents a classic "kinetic race" scenario. The electron-withdrawing fluorine at the C2 position renders the C3–Boron bond highly labile, accelerating protodeboronation (hydrolysis of the C–B bond) significantly faster than standard transmetallation rates. While the C6-propoxy group provides minor electronic stabilization via resonance, it does not offset the destabilizing inductive effect of the ortho-fluorine.

The Solution: Success requires shifting the kinetic balance toward transmetallation. This is achieved not by forcing the reaction with heat (which accelerates decomposition), but by using rapid-onset precatalysts (Buchwald G3/G4) and bulky, electron-rich ligands (XPhos/SPhos) that facilitate oxidative addition and transmetallation at ambient or mild temperatures (


).

Part 1: Mechanistic Analysis & Substrate Profiling[1]

Structural Instability Factors

The substrate contains two competing electronic effects:

  • C2-Fluorine (Destabilizing): The strong inductive effect (

    
    ) pulls electron density from the ring, making the boron center more Lewis acidic. In the presence of base/water, this facilitates the formation of a zwitterionic intermediate that rapidly collapses to the deboronated byproduct (2-fluoro-6-propoxypyridine).
    
  • C6-Propoxy (Stabilizing/Steric): The alkoxy group is an Electron Donating Group (EDG) by resonance (

    
    ). While this adds electron density to the ring, its position para to the boron is less effective at stabilizing the C3 position than the destabilizing ortho-fluorine. Furthermore, the propoxy chain adds steric bulk, requiring a ligand that can accommodate hindered substrates.
    
The Kinetic Pathway (Visualization)

The following diagram illustrates the divergent pathways. The goal of the protocol is to maximize Path A (Coupling) while suppressing Path B (Protodeboronation).

ReactionPathways Substrate 2-Fluoro-6-propoxy- pyridine-3-boronic acid BaseComplex Boronate Complex [Ar-B(OH)3]- Substrate->BaseComplex + Base/H2O Transmetal Transmetallation (Rate Limiting) BaseComplex->Transmetal Path A: + Catalyst (Fast Ligands) Hydrolysis C-B Bond Cleavage BaseComplex->Hydrolysis Path B: Slow Catalyst or High Temp PdCycle Pd(II)-Ar' Complex (Catalyst) Product Biaryl Product (Success) Transmetal->Product Reductive Elimination Deboronated 2-Fluoro-6-propoxy- pyridine (Waste) Hydrolysis->Deboronated

Figure 1.1: Kinetic competition between productive transmetallation (Path A) and destructive protodeboronation (Path B).

Part 2: Optimization Matrix

To successfully couple this unstable boronic acid, strict adherence to the following parameter matrix is required.

ParameterRecommendationScientific Rationale
Catalyst Source XPhos Pd G3 or G4 "Precatalysts" generate the active ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

species immediately upon exposure to base. Traditional

requires heating to activate, during which the boronic acid decomposes.
Ligand XPhos or SPhos These biaryl phosphines are electron-rich (accelerates oxidative addition) and bulky (protects the active species). XPhos is specifically tuned for heteroaryl chlorides/bromides.
Base

(0.5M - 1.0M)
Phosphates provide a "buffered" basicity that is less aggressive than Carbonates (

) or Hydroxides, reducing the rate of boron hydrolysis.
Solvent System THF : Water (10:1) A low water ratio is critical. Sufficient water is needed for the base solubility, but excess water drives protodeboronation. THF or Dioxane are preferred over alcohols.
Temperature

Do not reflux. High temperatures exponentially increase the rate of deboronation (

) relative to transmetallation (

).

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3 System)

Recommended for high-value synthesis where yield is paramount.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 2-Fluoro-6-propoxypyridine-3-boronic acid (1.3 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 3.0 mol%)

  • Base:

    
     (0.5 M aqueous solution, degassed)
    
  • Solvent: THF (degassed)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed THF (4.0 mL) via syringe.

  • Activation: Add degassed 0.5 M aqueous

    
     (4.0 mL, 2.0 equiv) via syringe. Note: The biphasic mixture ensures the boronic acid is not overwhelmed by water immediately.
    
  • Reaction: Stir vigorously at room temperature (

    
    ) .
    
    • Checkpoint: Monitor by LCMS at 30 minutes. If conversion is <50%, warm to

      
      . Do not exceed 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Anhydrous Conditions (For Extremely Labile Batches)

Use this if Protocol A results in >30% deboronated byproduct.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos (8 mol%)
    
  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane

Workflow:

  • Mix Aryl Bromide, Boronic Acid, Base, Pd source, and Ligand in a glovebox or under strict Argon flow.

  • Add anhydrous Dioxane.

  • Heat to

    
    . Note: Without water, the deboronation pathway is suppressed, allowing slightly higher thermal energy to drive the coupling.
    

Part 4: Decision Tree & Troubleshooting

Use the following logic flow to determine the correct optimization path based on initial screening results.

OptimizationLogic Start Run Protocol A (XPhos Pd G3, THF/H2O, RT) Check Analyze LCMS (30 mins) Start->Check Success High Conversion >80% Product Check->Success Clean FailDebor Major Byproduct: Deboronated Pyridine Check->FailDebor Hydrolysis FailStall No Reaction / SM Remaining Check->FailStall Inactive Cat Action1 Switch to Protocol B (Anhydrous) FailDebor->Action1 Action2 Increase Temp to 50°C or Switch to SPhos FailStall->Action2 Action3 Convert Boronic Acid to Pinacol Ester Action1->Action3 If still fails

Figure 4.1: Troubleshooting Decision Tree for 2-Fluoro-6-propoxypyridine-3-boronic acid coupling.

Quality Control (Critical)

Before starting, validate the boronic acid quality.[1] 2-Fluoro-pyridine boronic acids often degrade to the boroxine (anhydride) or deboronate upon storage.

  • Test: Run a simple

    
     NMR in 
    
    
    
    .
  • Fail Criteria: If the integration of the pyridine protons matches the deboronated species (2-fluoro-6-propoxypyridine), repurify or purchase fresh material.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.

    • Context: Establishes XPhos/SPhos as the premier ligand class for unstable heteroaryl couplings.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.

    • Context: Defines the "G3" precatalyst protocol specifically for substrates prone to rapid protodeboron
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.

    • Context: Mechanistic grounding for why 2-substituted pyridine boronic acids require controlled pH (Phosphate vs Carbon
  • Knapp, D. M., et al. (2009).[3] N-Methyliminodiacetic Acid (MIDA) Boronates: Highly Effective for Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.

    • Context: Provides the alternative "slow-release" str

Sources

A Guide to the Synthesis of Biaryl Compounds Using 2-Fluoro-6-propoxypyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Biarylpyridines in Modern Chemistry

Biaryl scaffolds are foundational motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Among these, structures incorporating the pyridine ring are of particular interest due to their ability to engage in hydrogen bonding, modulate pharmacokinetic properties, and coordinate to metal centers. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond that defines these structures, lauded for its mild conditions and exceptional functional group tolerance.[2]

This guide focuses on a highly functionalized and strategic building block: 2-Fluoro-6-propoxypyridine-3-boronic acid . The unique substitution pattern of this reagent offers a sophisticated tool for chemists to address common challenges in cross-coupling and to fine-tune molecular properties.

  • The 2-Fluoro Substituent : The electron-withdrawing nature of the fluorine atom can be advantageous in Suzuki-Miyaura couplings. For pyridylboronic acids, the lone pair on the nitrogen can sometimes coordinate to the palladium catalyst, leading to inhibition or catalyst deactivation—a phenomenon known as the "2-pyridyl problem".[3] The 2-fluoro group mitigates this effect by reducing the Lewis basicity of the pyridine nitrogen, thereby promoting a more efficient catalytic cycle.

  • The 6-Propoxy Substituent : The alkoxy group at the 6-position introduces a valuable steric and electronic handle. It can influence the dihedral angle of the resulting biaryl structure and provides a potential site for further functionalization or for establishing key interactions in a biological target.

  • The 3-Boronic Acid : This positioning directs the C-C bond formation to a specific and synthetically useful vector, allowing for the construction of 2,3,6-trisubstituted pyridine derivatives with high regioselectivity.

This document provides a comprehensive technical overview, including a detailed experimental protocol, mechanistic insights, and practical considerations for employing 2-Fluoro-6-propoxypyridine-3-boronic acid in the synthesis of advanced biaryl compounds.

Experimental Protocol: A Validated Approach to Suzuki-Miyaura Coupling

The following protocol is a robust, self-validating system designed for the efficient coupling of 2-Fluoro-6-propoxypyridine-3-boronic acid with a range of aryl and heteroaryl bromides. The choices of catalyst, ligand, base, and solvent are grounded in established best practices for challenging heteroaromatic couplings.[4]

Reagents and Materials Data
ReagentM.W.RoleTypical Molar Eq.Notes
Aryl Bromide (Ar-Br)VariesElectrophile1.0Starting material. Ensure high purity.
2-Fluoro-6-propoxypyridine-3-boronic acid198.99Nucleophile1.2 - 1.5A slight excess ensures complete consumption of the electrophile. Commercially available.[5]
Pd₂(dba)₃915.72Catalyst Precursor0.01 - 0.02 (1-2 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source.
SPhos410.47Ligand0.02 - 0.04 (2-4 mol%)A sterically hindered, electron-rich phosphine ligand effective for heteroaromatic couplings.
K₂CO₃ (Potassium Carbonate)138.21Base2.0 - 3.0Anhydrous, finely ground. A common and effective base for Suzuki couplings.[2]
1,4-Dioxane88.11Solvent-Anhydrous, degassed.
Water18.02Co-solvent-Degassed. Often used in a 3:1 to 5:1 ratio with the organic solvent.
Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-Fluoro-6-propoxypyridine-3-boronic acid (1.2 eq), Pd₂(dba)₃ (0.015 eq), SPhos (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

  • Heating and Stirring : Place the reaction mixture in a preheated oil bath at 80-100 °C or utilize a microwave reactor (e.g., 25 minutes at 130 °C).[2] Stir vigorously to ensure proper mixing.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

Caption: Suzuki-Miyaura coupling experimental workflow.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step of the cycle. Electron-rich, bulky phosphine ligands like SPhos facilitate this step.[7]

  • Transmetalation : The organoboron species (activated by the base) transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[4]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->ArPdAr_prime Base Base (K₂CO₃) Base->ArPdAr_prime

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting and Optimization

While the provided protocol is robust, challenges such as low yield or the formation of side products can arise. Common issues include:

  • Protodeboronation : The replacement of the boronic acid group with a hydrogen atom. This is more common with electron-deficient heteroaryl boronic acids.[4] Using anhydrous conditions or a stronger, non-aqueous base like potassium fluoride (KF) can sometimes mitigate this issue.[8][9]

  • Homocoupling : The formation of Ar-Ar or Ar'-Ar' dimers. This can result from side reactions within the catalytic cycle and is often minimized by ensuring a truly oxygen-free environment and using the appropriate catalyst/ligand ratio.

  • Low Conversion : If the reaction stalls, this may indicate catalyst deactivation. Increasing the catalyst loading, switching to a more robust ligand (e.g., a Buchwald-type ligand), or adjusting the temperature may be necessary. For microwave-assisted reactions, ensuring even heating is critical.[10]

Safety and Handling

As with all laboratory procedures, proper safety precautions are paramount.

  • 2-Fluoro-6-propoxypyridine-3-boronic acid : Like many boronic acids, this compound is an irritant. It may cause skin, eye, and respiratory irritation.[11]

  • Handling : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

By adhering to this guide, researchers and drug development professionals can effectively leverage the unique chemical properties of 2-Fluoro-6-propoxypyridine-3-boronic acid to synthesize novel biaryl compounds with high efficiency and control.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. BenchChem.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link]

  • RSC Publishing. (n.d.). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. Available from: [Link]

  • Yamamoto, T., et al. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Scott, J. D., et al. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of California, Santa Barbara. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF. Available from: [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. Available from: [Link]

  • PMC. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available from: [Link]

  • Wiley Online Library. (2025, August 5). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Wiley Online Library. Available from: [Link]

  • ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, August 6). Pd(II)-Catalyzed Cross-Coupling of sp3 C−H Bonds with sp2 and sp3 Boronic Acids Using Air as the Oxidant. Request PDF. Available from: [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available from: [Link]

  • ResearchGate. (2025, August 6). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available from: [Link]

  • PubMed. (2011, October 7). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed. Available from: [Link]

  • TSpace. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. TSpace. Available from: [Link]

  • RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available from: [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]

  • PMC. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Available from: [Link]

Sources

Strategic Utilization of 2-Fluoro-6-propoxypyridine-3-boronic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-6-propoxypyridine-3-boronic acid in the synthesis of kinase inhibitors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

In the landscape of modern kinase inhibitor discovery, the modulation of physicochemical properties and binding affinity often hinges on the precise functionalization of the solvent-exposed and hydrophobic regions of the ATP-binding pocket. 2-Fluoro-6-propoxypyridine-3-boronic acid represents a high-value, strategic building block designed to address these challenges.

This intermediate combines three critical structural features:

  • 3-Boronic Acid Handle: Enables robust Suzuki-Miyaura cross-coupling to hinge-binding scaffolds.

  • 2-Fluoro Substituent: Lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving metabolic stability against oxidation.

  • 6-Propoxy Tail: Provides a defined lipophilic vector to probe the hydrophobic regions (e.g., the ribose-binding pocket or solvent front) of the kinase active site.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this moiety, providing a self-validating protocol for its integration into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Systematic Name (2-Fluoro-6-propoxypyridin-3-yl)boronic acid
Molecular Formula C₈H₁₁BFNO₃
Molecular Weight 199.00 g/mol
Predicted pKa ~6.5 (Boronic acid), ~1.5 (Pyridine N)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Storage -20°C, Hygroscopic (store under inert gas)
Stability Susceptible to protodeboronation under strong acidic conditions

Synthetic Route: Accessing the Reagent

Rationale: As this specific substitution pattern is often proprietary or custom-synthesized, a robust in-house synthesis route is essential. The most reliable pathway utilizes 2,6-difluoropyridine as the starting material, leveraging the differential reactivity of nucleophilic aromatic substitution (SNAr) followed by directed ortho-lithiation (DoM).

Step-by-Step Synthesis Protocol
Stage 1: Regioselective SNAr (Synthesis of 2-Fluoro-6-propoxypyridine)

Reaction: 2,6-Difluoropyridine + n-Propanol


 2-Fluoro-6-propoxypyridine
  • Setup: Charge a flame-dried 3-neck flask with anhydrous THF (0.5 M concentration relative to substrate).

  • Activation: Add Sodium Hydride (NaH) (1.1 equiv, 60% dispersion in oil) at 0°C under N₂.

  • Addition: Dropwise add n-Propanol (1.05 equiv). Stir for 30 min at 0°C to generate the alkoxide.

  • Substrate Introduction: Add 2,6-Difluoropyridine (1.0 equiv) dropwise. The reaction is exothermic.

  • Execution: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LCMS (Target Mass: ~155.17 Da).

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Note: The product is a volatile oil; avoid high-vacuum prolonged drying.

Stage 2: Directed Ortho-Lithiation & Borylation

Reaction: 2-Fluoro-6-propoxypyridine


 Boronic Acid Product
  • Setup: Dissolve the Stage 1 intermediate in anhydrous THF (0.2 M) in a cryogenic reactor. Cool to -78°C .

  • Lithiation: Add LDA (Lithium Diisopropylamide) (1.2 equiv) dropwise over 20 mins.

    • Mechanistic Insight: The C3 proton is the most acidic due to the inductive effect of the adjacent Fluorine (C2) and the directing ability of the Pyridine Nitrogen.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete lithiation (formation of the 3-lithio species).

  • Quench: Rapidly add Triisopropyl borate (B(OiPr)₃) (1.5 equiv).

  • Hydrolysis: Allow to warm to RT overnight. Quench with 2N HCl (aqueous) to hydrolyze the boronate ester to the free acid.

  • Purification: Adjust pH to ~5-6. Extract with 2-MeTHF. Recrystallize from Acetonitrile/Water if necessary.

Visual Synthesis Workflow

SynthesisRoute cluster_conditions Critical Parameters Start 2,6-Difluoropyridine Reagent1 n-PrOH / NaH (S_NAr) Start->Reagent1 Inter 2-Fluoro-6-propoxypyridine Reagent1->Inter Reagent2 1. LDA (-78°C) 2. B(OiPr)3 3. H3O+ Inter->Reagent2 Product 2-Fluoro-6-propoxypyridine- 3-boronic acid Reagent2->Product Note1 Temp Control: -78°C essential to prevent halogen dance Note2 Stoichiometry: 1.05 eq Alcohol to avoid bis-substitution

Caption: Synthesis pathway from 2,6-difluoropyridine via regioselective SNAr and Directed Ortho-Lithiation (DoM).

Application: Suzuki-Miyaura Coupling Protocol

The primary utility of this boronic acid is coupling with heteroaryl halides (e.g., chloropyrimidines, bromoindazoles) to construct the kinase inhibitor core.

Optimized Coupling Conditions
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(Amphos)Cl₂ (for sterically hindered substrates).

  • Base: K₃PO₄ (2.0 M aq) or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Temperature: 80-100°C.

Protocol:

  • Combine Heteroaryl Halide (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and Catalyst in a microwave vial.

  • Purge with Argon for 5 minutes.

  • Add degassed solvent and base.

  • Seal and heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, dilute with EtOAc, and wash with water.

Coupling Logic Diagram

SuzukiCoupling Scaffold Core Scaffold (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridine) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Scaffold->Reaction Boronic 2-Fluoro-6-propoxypyridine- 3-boronic acid Boronic->Reaction Inhibitor Target Kinase Inhibitor Reaction->Inhibitor

Caption: Standardized workflow for coupling the boronic acid to a kinase hinge-binding scaffold.

Mechanistic Role in Kinase Inhibition (SAR)

Why choose this specific substituent pattern? The design is non-trivial and serves specific medicinal chemistry objectives.

  • The 2-Fluoro Group:

    • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH. This improves membrane permeability and reduces "lysosomal trapping."

    • Metabolic Blockade: The C2 position is a common site for oxidative metabolism (by Aldehyde Oxidase or CYP450s). Fluorine blocks this metabolic soft spot.

  • The 6-Propoxy Group:

    • Lipophilic Reach: The propyl chain extends into the hydrophobic regions often found adjacent to the ATP binding site (e.g., the solvent front or the hydrophobic back pocket).

    • Conformational Lock: The alkoxy oxygen can engage in intramolecular hydrogen bonding or electrostatic repulsion with the pyridine nitrogen or adjacent residues, potentially pre-organizing the molecule for binding.

SAR Logic Diagram

SAR_Logic Core 2-Fluoro-6-propoxypyridine Moiety F_Group 2-Fluoro: - Lowers pKa (Permeability) - Blocks Metabolism (AO/CYP) Core->F_Group O_Group 6-Propoxy: - Hydrophobic Pocket Fill - Solvent Front Interaction Core->O_Group N_Group Pyridine N: - H-Bond Acceptor (Weak) - Electronic Tuning Core->N_Group

Caption: Structure-Activity Relationship (SAR) rationale for the 2-fluoro-6-propoxypyridine motif.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. Link

  • Schlosser, M. (2005). The 2,6-Difluoropyridine/2,6-Difluorophenyl Isosterism: A Case Study. Angewandte Chemie International Edition, 44(3), 376-393. Link

Sources

Technical Guide: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with the palladium-catalyzed cross-coupling of 2-Fluoro-6-propoxypyridine-3-boronic acid . This substrate belongs to a class of halogenated heteroaryl boronic acids notorious for rapid protodeboronation (C–B bond cleavage) under basic aqueous conditions.

While the 6-propoxy group provides some electronic stabilization via resonance, the electron-withdrawing 2-fluoro substituent significantly labilizes the C3–B bond. Traditional thermal heating often results in low yields due to the decomposition of the boronic acid prior to transmetallation. This guide details a microwave-assisted protocol that leverages rapid superheating to kinetically favor the cross-coupling pathway over the decomposition pathway.

Part 1: Chemo-Structural Analysis & Mechanistic Insight

The "2-Halo-3-Pyridyl" Problem

The primary failure mode for 2-Fluoro-6-propoxypyridine-3-boronic acid is protodeboronation . In the presence of the base and water required for the Suzuki-Miyaura cycle, the boronic acid moiety is prone to hydrolysis, replacing the


 group with a proton.
  • Destabilizing Factor (2-Fluoro): The fluorine atom at the C2 position exerts a strong inductive effect (-I), reducing electron density at the C3 position. This makes the C–B bond more susceptible to heterolytic cleavage.

  • Stabilizing Factor (6-Propoxy): The propoxy group at C6 acts as an electron-donating group (EDG) via resonance (+M). This increases the electron density of the pyridine ring, offering a partial counter-effect to the fluorine, making this specific substrate slightly more robust than the naked 2-fluoropyridine-3-boronic acid, though still fragile.

The Microwave Advantage

Microwave irradiation is not merely a faster heat source; it alters the competitive kinetics of the reaction.

  • Arrhenius Effect: High temperatures (

    
    ) reached in seconds allow the catalytic cycle (specifically the rate-limiting transmetallation step) to proceed faster than the background rate of protodeboronation.
    
  • Selective Heating: Polar solvents (Water/Dioxane) couple efficiently with microwave energy, ensuring immediate activation of the catalytic system.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

ReactionPathways Substrate 2-Fluoro-6-propoxy pyridine-3-boronic acid Transmetal Transmetallation (Rate Limiting) Substrate->Transmetal Base/H2O Decomp Protodeboronation (Byproduct) Substrate->Decomp Slow Heating (Thermal Decomposition) Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Pd_OxAdd->Transmetal + Substrate Product Coupled Biaryl Product Transmetal->Product Reductive Elimination (Fast) MW Microwave Irradiation (Accelerates Transmetallation) MW->Transmetal

Figure 1: Kinetic competition between productive coupling and protodeboronation. Microwave irradiation accelerates the transmetallation step to outcompete decomposition.

Part 2: Optimization Matrix (The "Golden Triangle")

For this specific substrate, the choice of Catalyst, Base, and Solvent is critical.

VariableRecommended ChoiceScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Pd(dppf)Cl₂ is robust and resistant to poisoning by the pyridine nitrogen. XPhos Pd G2 is a "next-gen" precatalyst that initiates rapidly, crucial for unstable boronic acids.
Base K₂CO₃ (2.0 equiv) Carbonates provide a "soft" basic environment. Stronger bases (hydroxides) accelerate protodeboronation; weaker bases (fluorides) may be too slow for sterically hindered partners.
Solvent 1,4-Dioxane / H₂O (4:1) The high dielectric constant of water aids microwave absorption and solubilizes the base. Dioxane solubilizes the lipophilic propoxy-pyridine.

Part 3: Validated Experimental Protocol

Materials Checklist
  • Substrate A: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.2 equiv).

  • Substrate B: Aryl Bromide/Chloride (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution or finely ground solid).

  • Solvent: Degassed 1,4-Dioxane.

  • Vessel: 10 mL Microwave process vial with crimp cap.

Step-by-Step Methodology
  • Inert Preparation: In a glovebox or under active Nitrogen flow, charge the microwave vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL). If using solid base, add it now. If using aqueous base, add degassed 2M K₂CO₃ (1 mL) via syringe.

    • Critical: The total volume should fill roughly 50-75% of the vial's active zone to ensure proper pressure sensing, but leave headspace for safety.

  • Degassing: Sparge the mixture with Nitrogen/Argon for 2 minutes. Oxygen promotes homocoupling and deactivates the catalyst.

  • Sealing: Crimp the vial tightly with a PTFE-lined septum cap.

  • Irradiation (Microwave):

    • Temperature: 110 °C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Absorption Level: High (due to water content).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over MgSO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The propoxy group aids separation on silica compared to more polar pyridine derivatives.

Workflow Diagram

Workflow Step1 1. Charge Reagents (Ar-X, Boronic Acid, Cat) Step2 2. Solvent & Base Addn (Dioxane/H2O) Step1->Step2 Step3 3. Degas (N2 Sparge) CRITICAL STEP Step2->Step3 Step4 4. MW Irradiation 110°C, 20 min Step3->Step4 Sealed Vial Step5 5. Workup & Purification Step4->Step5

Figure 2: Operational workflow for the microwave-assisted coupling.

Part 4: Troubleshooting & Plan B

If the standard protocol yields low conversion or high protodeboronation (observed as the formation of 2-fluoro-6-propoxypyridine):

  • Switch to Anhydrous Conditions:

    • Water is the source of protons for deboronation.

    • New System:CsF (2 equiv) as base, Anhydrous Dioxane or Toluene , 120 °C .

    • Mechanism:[3][4][5][6] Fluoride activates the boronic acid (forming a boronate species) without introducing protons.

  • Boronic Ester Protection:

    • Convert the boronic acid to a Pinacol Ester or MIDA Boronate prior to coupling.

    • Reason: Esters release the active boronic acid slowly (slow-release strategy), keeping the standing concentration of the unstable acid low [1].[5]

  • Catalyst Upgrade:

    • Use XPhos Pd G3 or AdBrettPhos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition and accelerate transmetallation even further, minimizing the time window for decomposition [2].

References

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012).[3] A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[4][7] Journal of the American Chemical Society, 132(40), 14073-14075.[7]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[8] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Protecting Group Strategies for 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Ortho-Fluoro" Challenge

The manipulation of 2-Fluoro-6-propoxypyridine-3-boronic acid presents a distinct chemical challenge. While the 6-propoxy group acts as an electron-donating auxochrome that provides some stabilization and solubility, the 2-fluoro-3-pyridyl core is notoriously unstable.

The primary failure mode is protodeboronation . The electron-withdrawing nature of the pyridine ring, combined with the inductive effect of the ortho-fluorine atom, renders the C–B bond highly labile. Under aqueous or basic conditions (typical of Suzuki couplings), the C3 position becomes susceptible to rapid hydrolysis, replacing the boronic acid with a proton. Furthermore, the free acid is prone to dehydration into boroxines (anhydrides), complicating stoichiometry and purification.

This guide outlines three protection strategies to mitigate these risks, prioritized by their effectiveness for this specific heterocyclic scaffold.

Part 2: Strategic Decision Matrix

The choice of protecting group depends on your immediate goal: Long-term Storage , Iterative Synthesis , or High-Throughput Screening .

ProtectionStrategy Start Starting Material: 2-Fluoro-6-propoxypyridine-3-boronic acid (or Bromide precursor) Decision Primary Objective? Start->Decision Storage Long-Term Storage / Scale-Up Decision->Storage High Stability Needed Iterative Multistep Synthesis / Iterative Coupling Decision->Iterative Orthogonal Reactivity Screening Rapid Screening / One-Pot Reaction Decision->Screening Speed BF3K STRATEGY 2: Trifluoroborate Salt (Air Stable Solid) Storage->BF3K MIDA STRATEGY 1: MIDA Boronate (Best Stability) Iterative->MIDA Pinacol STRATEGY 3: Pinacol Ester (Bpin) (Standard) Screening->Pinacol

Figure 1: Decision matrix for selecting the appropriate boron protecting group based on experimental requirements.

Part 3: Detailed Protection Strategies

Strategy 1: MIDA Boronates (Recommended)

Mechanism:


-Methyliminodiacetic acid (MIDA) ligands coordinate to the boron atom via a dative B←N bond. This rehybridizes the boron center from 

(planar, Lewis acidic) to

(tetrahedral). Why for this molecule? The

character eliminates the vacant p-orbital, shutting down the pathway for protodeboronation and preventing interaction with the 2-fluoro/pyridine nitrogen lone pairs.
  • Pros: Indefinitely stable to air/chromatography; compatible with oxidants (Jones reagent) and anhydrous cross-coupling conditions.

  • Cons: Requires a specific "slow-release" hydrolysis step (mild aqueous base) during coupling.

Strategy 2: Potassium Trifluoroborates ( )

Mechanism: Conversion to the trifluoroborate salt saturates the boron coordination sphere. Why for this molecule? The 6-propoxy group adds lipophilicity, but the salt form (


) renders the molecule a crystalline solid, easy to weigh and store without a glovebox.
  • Pros: Excellent atom economy; air/moisture stable; often precipitates directly from reaction mixtures.

  • Cons: Poor solubility in non-polar organic solvents; requires hydrolytic conditions (or Lewis acid activation) to react.

Strategy 3: Pinacol Esters (Bpin)

Mechanism: Formation of a cyclic dioxaborolane. Why for this molecule? It is the standard industry workhorse. However, for 2-fluoro-3-pyridyl systems, Bpin esters can still degrade on silica gel due to the strain and Lewis acidity.

  • Pros: Lipophilic (soluble in DCM/EtOAc); direct usage in Suzuki coupling.

  • Cons: "Streaking" on silica gel; lower stability than MIDA/BF3K towards protodeboronation over time.

Part 4: Comparative Analysis

FeatureFree AcidPinacol Ester (Bpin)MIDA BoronateTrifluoroborate (

)
Hybridization

(Vacant p-orbital)

(Vacant p-orbital)

(Tetrahedral)

(Tetrahedral)
Protodeboronation Risk Critical ModerateNegligible Very Low
Chromatography Impossible (Streaks)Difficult (Decomposes)Excellent N/A (Precipitation)
Atom Economy HighLowModerateHigh
Coupling Conditions StandardStandardRequires HydrolysisRequires Hydrolysis

Part 5: Experimental Protocols

Protocol A: Synthesis of MIDA Boronate from Free Acid/Ester

Use this if you have the crude boronic acid or want to convert a Bpin ester.

  • Reagents:

    • Substrate: Crude 2-Fluoro-6-propoxypyridine-3-boronic acid (1.0 equiv).

    • Ligand:

      
      -Methyliminodiacetic acid (MIDA) (1.2 – 1.5 equiv).
      
    • Solvent: Toluene:DMSO (10:1) or Benzene:DMSO.

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap.

    • Add substrate, MIDA, and solvent mixture.

    • Reflux under

      
       for 12–16 hours. The azeotropic removal of water drives the equilibrium.
      
    • Workup: Concentrate the solvent. Redissolve the residue in Acetone/Ether or minimal THF and precipitate by adding excess Diethyl Ether or Hexanes.

    • Purification: MIDA boronates are stable on silica. Elute with EtOAc/MeOH mixtures (e.g., 95:5) if precipitation is insufficient.

Protocol B: Synthesis of Potassium Trifluoroborate ( )

Best for long-term storage of the building block.

  • Reagents:

    • Substrate: 2-Fluoro-6-propoxypyridine-3-boronic acid (or Bpin ester).

    • Reagent: Potassium Bifluoride (

      
      ) (3.0 – 4.0 equiv).
      
    • Solvent: MeOH:H2O (3:1).

  • Procedure:

    • Dissolve the boronic acid in MeOH.

    • Add the aqueous solution of

      
       dropwise at 0°C.
      
    • Stir at Room Temperature (RT) for 2–4 hours. The mixture will likely become a slurry.

    • Workup: Concentrate to dryness (rotary evaporator).

    • Extract the solid residue with hot Acetone (the inorganic salts

      
       are insoluble; the product dissolves).
      
    • Filter and concentrate the Acetone filtrate.

    • Precipitate the product by adding

      
       or Pentane. Filter the white solid.
      
Protocol C: Direct Synthesis of Bpin from Aryl Bromide

Recommended route to avoid handling the unstable free acid.

  • Reagents:

    • Substrate: 3-Bromo-2-fluoro-6-propoxypyridine.

    • Boron Source: Bis(pinacolato)diboron (

      
      ) (1.1 equiv).
      
    • Catalyst:

      
       (3–5 mol%).
      
    • Base: Potassium Acetate (KOAc) (3.0 equiv) (Must be anhydrous).

    • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Combine all reagents in a pressure vial or Schlenk flask under Argon.

    • Heat to 80–90°C for 4–12 hours.

    • Critical Note: Do not overheat (>100°C) as protodeboronation of the product can occur even in the Bpin form due to the basic conditions.

    • Workup: Filter through Celite. Concentrate.

    • Purification: Rapid filtration through a short plug of silica gel (deactivated with 1%

      
       in Hexanes) is recommended to avoid degradation.
      

Part 6: Mechanistic Visualization

The following diagram illustrates the stabilization mechanism provided by the MIDA ligand compared to the susceptible free acid.

Mechanism FreeAcid Free Acid (sp2) Vacant p-orbital Susceptible to OH- attack Hydrolysis Protodeboronation (C-B Bond Cleavage) FreeAcid->Hydrolysis Fast (due to 2-F) MIDA_Form MIDA Boronate (sp3) Tetrahedral Boron No vacant orbital FreeAcid->MIDA_Form Protection (+MIDA) Coupling Slow Release (Aq. NaOH/NaHCO3) MIDA_Form->Coupling Controlled Hydrolysis Product Suzuki Product (Biaryl) Coupling->Product Pd(0) cycle

Figure 2: Mechanistic pathway showing how MIDA protection prevents the rapid protodeboronation pathway typical of 2-fluoropyridines.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Method for Allied Cross-Coupling using MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

One-pot synthesis involving 2-Fluoro-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: One-Pot Synthesis Strategies Involving 2-Fluoro-6-propoxypyridine-3-boronic Acid

Executive Summary This technical guide details the advanced "one-pot" synthetic methodologies for generating and utilizing 2-Fluoro-6-propoxypyridine-3-boronic acid , a critical fluorinated heterocyclic building block in medicinal chemistry. Due to the inherent instability of electron-deficient pyridine boronic acids (prone to protodeboronation) and the high cost of isolated intermediates, this guide prioritizes in-situ generation via Directed Ortho Metalation (DoM) followed by immediate telescoped utilization in Suzuki-Miyaura cross-couplings. This approach maximizes atom economy, minimizes degradation, and streamlines the workflow for drug discovery campaigns.

Chemical Context & Mechanistic Rationale

The synthesis of 2-Fluoro-6-propoxypyridine-3-boronic acid relies on exploiting the electronic properties of the polysubstituted pyridine ring.

  • The Fluorine Effect (C2): The fluorine atom at C2 is a potent Directed Ortho Metalation (DoM) director. Its high electronegativity acidifies the adjacent C3 proton (pKa ~26-28), making it susceptible to deprotonation by hindered lithium amide bases.

  • The Propoxy Effect (C6): The propoxy group serves two roles: it modulates the lipophilicity (logP) of the final scaffold and acts as a secondary directing group. However, the inductive withdrawal of the C2-Fluorine dominates, directing lithiation exclusively to the C3 position.

  • Instability Challenge: Pyridine-3-boronic acids, particularly those with electron-withdrawing substituents (like Fluorine), are susceptible to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions or upon isolation on silica. A one-pot lithiation-borylation-coupling sequence circumvents this isolation step.

Core Methodology: In-Situ Lithiation-Borylation

This protocol describes the "One-Pot" synthesis of the boronic acid from the parent pyridine, 2-Fluoro-6-propoxypyridine.

Reagents & Materials
  • Substrate: 2-Fluoro-6-propoxypyridine (Purity >98%).

  • Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Note: n-Butyllithium is avoided to prevent nucleophilic attack at C6 or C2.

  • Borylating Agent: Triisopropyl borate (B(OiPr)3). Preferred over Trimethyl borate due to higher boiling point and stability.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

  • Purge with Argon for 15 minutes.

  • Charge with 2-Fluoro-6-propoxypyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

Step 2: Directed Ortho Metalation (DoM)

  • Add LiTMP (1.2 equiv, prepared in situ or commercial solution) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Causality: LiTMP is sterically bulky, preventing nucleophilic addition to the pyridine ring while effectively removing the C3 proton.

  • Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species (2-fluoro-3-lithio-6-propoxypyridine).

Step 3: Borylation (Electrophilic Trapping)

  • Add Triisopropyl borate (1.5 equiv) dropwise via syringe.

    • Critical: Rapid addition can cause localized warming; add slowly to maintain -78°C.

  • Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Mechanism:[1][2][3] The lithiated species attacks the empty p-orbital of the boron, forming the trialkyl boronate "ate" complex. Warming breaks down the "ate" complex to the boronate ester.

Step 4: Hydrolysis (For Isolation) OR Telescoping (For Coupling)

  • Option A (Isolation): Quench with 2M HCl (to pH 5-6), extract with EtOAc, and crystallize. Not recommended due to instability.

  • Option B (Telescoped One-Pot Utilization): Proceed directly to Section 3.

Telescoped Utilization: The "One-Pot" Suzuki Coupling

Instead of isolating the unstable boronic acid, the reaction mixture from Step 3 is used directly as the nucleophilic partner in a cross-coupling reaction.

Workflow Integration
  • Solvent Switch (Optional but Recommended): Add a co-solvent like 1,4-Dioxane or Toluene to the crude boronate mixture from Step 3.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Add Coupling Partners:

    • Aryl Halide: (0.8 – 1.0 equiv relative to original pyridine).

    • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (3-5 mol%).

    • Base: 2M aqueous Na2CO3 or K3PO4 (3.0 equiv).

  • Reaction: Heat to reflux (80-100°C) for 4–12 hours.

Data Presentation & Process Parameters

Table 1: Optimization of Lithiation Conditions (2-Fluoro-6-propoxypyridine)

ParameterCondition ACondition B (Optimized)Condition C
Base n-BuLiLiTMP LDA
Temp -78°C-78°C -40°C
Solvent THFTHF Et2O
Yield (HPLC) 35% (Side reactions)92% 60% (Decomposition)
Observation Nucleophilic attack at C6 observed.Clean conversion to 3-Li species.Unstable Li-intermediate.

Table 2: Solvent Effects on Telescoped Suzuki Coupling

Solvent SystemAdditiveConversion (%)Impurity Profile
THF (Pure)None65%Slow kinetics at reflux (66°C).
THF : Dioxane (1:1) None 95% High solubility, optimal temp.
THF : WaterCTAB (Surfactant)88%Good for micellar catalysis.

Visualization of Pathways

Diagram 1: Mechanistic Pathway (DoM & Borylation)

This diagram illustrates the Directed Ortho Metalation mechanism driven by the C2-Fluorine, followed by electrophilic trapping.

DoM_Mechanism Start 2-Fluoro-6- propoxypyridine Inter Intermediate: 3-Lithio Species Start->Inter Deprotonation (C3) Base LiTMP (-78°C, THF) Base->Inter Product Boronate 'Ate' Complex Inter->Product Borylation Trap B(OiPr)3 (Electrophile) Trap->Product Final 2-Fluoro-6-propoxy- pyridine-3-boronic acid Product->Final Workup Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Final

Caption: Mechanistic flow of Directed Ortho Metalation (DoM) at C3 followed by Boronate trapping.

Diagram 2: One-Pot Telescoped Workflow

This diagram details the operational workflow for the "One-Pot" synthesis and immediate utilization.

OnePot_Workflow Step1 STEP 1: Reaction Setup Substrate + THF Cool to -78°C Step2 STEP 2: Lithiation Add LiTMP slowly Stir 1h @ -78°C Step1->Step2 Step3 STEP 3: Borylation Add B(OiPr)3 Warm to 0°C Step2->Step3 Decision Isolate or Telescope? Step3->Decision RouteA Isolation Route Acid Quench + Extraction (High Risk of Degradation) Decision->RouteA Analytical Needs RouteB Telescoped Route (Recommended) Add Aryl Halide + Pd Cat + Base Reflux 8-12h Decision->RouteB Synthesis Needs FinalProd Final Biaryl Product (Suzuki Coupling) RouteB->FinalProd

Caption: Operational decision tree comparing isolation vs. telescoped one-pot utilization.

Troubleshooting & Expert Insights

  • Issue: Low Yield of Boronic Acid. [2][4]

    • Cause: Moisture in THF or incomplete lithiation.

    • Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent purification system (SPS). Titrate the LiTMP/LDA before use.

  • Issue: "Scrambling" of Regiochemistry.

    • Cause: "Halogen Dance" is unlikely here (no heavy halogens like Br/I), but thermodynamic equilibration can occur if temperature rises above -40°C before borylation.

    • Fix: Keep strictly at -78°C until the borate is added.

  • Issue: Protodeboronation during Coupling.

    • Cause: Pyridine boronic acids lose the B(OH)2 group in aqueous base at high heat.

    • Fix: Use anhydrous bases (e.g., Cs2CO3 in Dioxane) or milder bases (K3PO4) to reduce the rate of deboronation.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives.[2][4][5] Retrieved from [Link]

  • Organic Syntheses. (2008). Preparation of 3-Pyridylboronic Acid via Lithium-Halogen Exchange.[4] Org.[2][5][6] Synth. 2008, 85, 131-137. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines.[7] Retrieved from [Link]

  • ResearchGate. (2006). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.[1] Retrieved from [Link]

Sources

Precision in Practice: A Technical Guide to Troubleshooting and Optimizing Cell-Based Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Noise

In high-throughput screening (HTS) and lead optimization, the cost of a false negative is a missed blockbuster; the cost of a false positive is millions wasted in secondary validation. As Application Scientists, we do not merely "run assays"—we engineer robust biological systems that report truth amidst stochastic noise.

This guide moves beyond basic protocol adherence to the mechanistic understanding of assay failure. It focuses on the three most critical vectors of variability in cell-based assays: statistical robustness (Z-factor) , pre-analytical physiology (Edge Effects) , and biochemical artifacts (Hook Effect) .

The Statistical Foundation: Z-Factor & Signal Windows

A common error in assay development is confusing signal intensity with assay quality. A high-signal assay with massive standard deviation is useless compared to a lower-signal assay with tight precision. The Z-factor (or Z') is the industry standard for quantifying this relationship.

The Z-Factor Mechanism

The Z-factor measures the separation between the positive control (max signal) and negative control (background) bands, accounting for the variability (standard deviation) of both.

Formula:


[1]

Where:

  • 
    : Standard deviations of positive and negative controls.
    
  • 
    : Means of positive and negative controls.
    
Visualization of Assay Robustness

The following diagram illustrates the concept of "Band Separation." In a robust assay, the error bars (3σ) of the positive and negative controls do not overlap.

ZFactor_Concept cluster_0 Assay Signal Distribution Pos Positive Control (µ_p) High Signal BandGap Separation Band (Dynamic Range) Pos->BandGap Lower Limit (µ - 3σ) Neg Negative Control (µ_n) Background Neg->BandGap Upper Limit (µ + 3σ) Decision Z-Factor Calculation BandGap->Decision Result_Good Z > 0.5 (Excellent Assay) Decision->Result_Good Wide Gap Result_Bad Z < 0 (Screening Impossible) Decision->Result_Bad Overlap

Figure 1: Conceptual visualization of Z-Factor. A positive Z-factor requires a distinct gap between the variability bands of controls.

Data Interpretation Matrix

Use this table to benchmark your assay performance during validation runs.

Z-Factor ValueClassificationAction Required
1.0 Ideal (Theoretical)None. This is a perfect, noiseless assay.
0.5 ≤ Z < 1.0 ExcellentReady for HTS. High confidence in hit identification.
0.0 < Z < 0.5 MarginalAcceptable for secondary screening, but high false-positive risk.
Z ≤ 0 UnusableSTOP. Do not screen. Signal window is overlapped by noise.

Pre-Analytical Variables: The "Edge Effect"

In 96-well and 384-well plates, the most insidious source of error is the Edge Effect . This is a thermal and humidity gradient phenomenon where wells on the perimeter of the plate evaporate faster than inner wells.

The Mechanism: Evaporation leads to a concentration of media components (salts, glucose) and the test compound itself. This hyper-osmotic stress alters cellular signaling pathways (e.g., p38 MAPK activation), leading to artifacts that mimic drug activity or toxicity.

Protocol: Mitigating Edge Effects

Do not rely solely on "humidified incubators." Active mitigation is required for robust data.

Step-by-Step Optimization:

  • The Dummy Well Strategy:

    • Fill the entire perimeter (Rows A & H, Columns 1 & 12) with 200 µL of sterile PBS or media.

    • Why: This sacrifices throughput (36% of a 96-well plate) but creates a thermal/humidity buffer, protecting the inner 60 wells.

  • Thermal Equilibration:

    • After seeding cells, leave the plate at room temperature (in the flow hood) for 20–30 minutes before moving to the 37°C incubator.

    • Why: Immediate transfer creates a rapid thermal gradient, causing cells to settle unevenly (clumping at the edges of the well), known as the "meniscus effect."

  • Low-Evaporation Lids:

    • Utilize gas-permeable seals or specialized low-evaporation lids (e.g., MicroClime) rather than standard loose-fitting plastic lids.

Signal Detection: The Hook Effect (Prozone)[2][3]

In sandwich immunoassays (ELISA, HTRF, AlphaLISA) used to detect biomarkers (e.g., Cytokines, Insulin), a paradoxical decrease in signal at very high analyte concentrations is known as the Hook Effect .[2]

The Mechanism: When the analyte concentration exceeds the binding capacity of the capture and detection antibodies, the analyte saturates both antibodies independently.[3] This prevents the formation of the essential Capture Ab – Analyte – Detection Ab sandwich complex, resulting in a low signal that mimics a negative result.[3]

Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve signal artifacts like the Hook Effect.

HookEffect_Troubleshooting Start Symptom: Low Signal in Expected High Positive Sample Check1 Is the analyte concentration potentially very high? Start->Check1 Dilution Action: Perform Serial Dilution (1:10, 1:100, 1:1000) Check1->Dilution Yes Reagents Check Reagents: Expired? Wrong Ab pair? Check1->Reagents No (Low expected conc) Result1 Signal INCREASES with dilution? Dilution->Result1 Confirmed Diagnosis: Hook Effect (Prozone Phenomenon) Result1->Confirmed Yes Result1->Reagents No (Signal stays low) Solution1 Optimization: Increase Ab Concentration or Use 2-Step Wash Protocol Confirmed->Solution1 Matrix Check Matrix Interference (Spike-and-Recovery) Reagents->Matrix

Figure 2: Diagnostic logic for identifying the Hook Effect (Prozone) in immunoassays.

Artifact Resolution Table
ArtifactSymptomRoot CauseOptimization Strategy
Hook Effect Low signal at high [Analyte]Saturation of Ab binding sites (Antigen Excess).[4]Run serial dilutions; switch to a 2-step wash protocol (wash away unbound antigen before adding detection Ab).
Matrix Interference Poor spike recovery (<80%)Components in serum/plasma (e.g., lipids, heterophilic antibodies) inhibit binding.Dilute samples in a "Low Cross Buffer" or use HBR (Heterophilic Blocking Reagent).
Drift Signal gradient across plateTime-dependent reagent instability or pipetting lag.Use a reagent dispenser (e.g., Multidrop); optimize liquid class for viscosity.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • NIH Assay Guidance Manual. (Updated 2024). Cell-Based Assay Troubleshooting and Optimization. National Center for Advancing Translational Sciences.[5][6][7] [Link]

  • Chondrex, Inc. Understanding the Hook Effect in a One-Step Sandwich ELISA. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 2-Fluoro-6-propoxypyridine-3-boronic Acid from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-6-propoxypyridine-3-boronic acid is a pivotal building block in contemporary drug discovery, enabling the synthesis of complex molecular architectures through cross-coupling reactions. However, its inherent reactivity and the nature of its synthesis present unique challenges in purification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the purification of this valuable reagent. Moving beyond simplistic protocols, this document elucidates the causal relationships between synthetic by-products and purification strategies, empowering the reader to make informed, effective decisions in the laboratory. We will explore a multi-modal purification workflow, encompassing acid-base extraction, strategic recrystallization, advanced chromatographic techniques, and the application of scavenger resins, all supported by a robust analytical framework for purity verification.

The Synthetic Landscape: Understanding the Genesis of Impurities

A mastery of purification begins with a deep understanding of the synthetic route, as the reaction mechanism and conditions directly dictate the impurity profile. The synthesis of 2-Fluoro-6-propoxypyridine-3-boronic acid typically proceeds via a lithiation-borylation sequence.[1] This common and effective method, however, is prone to generating a characteristic set of impurities that must be addressed.

The probable synthetic pathway involves the deprotonation of a suitable precursor, such as 2-fluoro-6-propoxypyridine, at the 3-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with a trialkyl borate, typically triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Based on this synthetic route, the primary impurities of concern are:

  • Unreacted Starting Material: Incomplete lithiation or quenching will result in the presence of the 2-fluoro-6-propoxypyridine starting material in the crude product.

  • Protodeboronated By-product: The C-B bond in pyridine boronic acids is susceptible to cleavage by protons (protodeboronation), particularly under acidic or basic conditions.[2][3] This side reaction regenerates the 2-fluoro-6-propoxypyridine starting material.

  • Boroxine: Boronic acids can undergo dehydration to form a stable, cyclic trimeric anhydride known as a boroxine.[4][5][6] This process is reversible and is influenced by the presence of water.

  • Diarylborinic Acid: Over-reaction of the organolithium intermediate with the initially formed boronic ester can lead to the formation of a diarylborinic acid, [R₂B(OH)].

  • Residual Inorganic Salts: Salts such as lithium halides are by-products of the reaction and workup.

The presence of the basic pyridine nitrogen and the acidic boronic acid moiety within the same molecule imparts amphoteric character, which can be strategically exploited during purification.

A Multi-Modal Purification Strategy: A Decision-Making Workflow

There is no single "best" method for the purification of 2-Fluoro-6-propoxypyridine-3-boronic acid. The optimal strategy depends on the scale of the synthesis, the major impurities present, and the desired final purity. The following workflow provides a logical progression of techniques.

Purification_Workflow start Crude Reaction Mixture acid_base Acid-Base Extraction (Liquid-Liquid) start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization If solid & sufficient purity chromatography Column Chromatography acid_base->chromatography If oily or complex mixture scavenger Scavenger Resin acid_base->scavenger For trace impurities final_product Pure Product (>98%) recrystallization->final_product chromatography->recrystallization For final polishing chromatography->final_product scavenger->final_product

Caption: A decision-making workflow for the purification of 2-Fluoro-6-propoxypyridine-3-boronic acid.

In-Depth Purification Protocols

Acid-Base Extraction: The Workhorse of Boronic Acid Purification

The amphoteric nature of 2-Fluoro-6-propoxypyridine-3-boronic acid makes acid-base extraction a powerful initial purification step to remove non-ionizable impurities. Boronic acids are weakly acidic, with pKa values influenced by substituents. The electron-withdrawing fluorine atom on the pyridine ring is expected to lower the pKa of the boronic acid moiety, making it a stronger acid than unsubstituted phenylboronic acid.[7][8]

Principle: By treating the crude mixture with a base, the boronic acid is deprotonated to form a water-soluble boronate salt. Neutral organic impurities, such as the starting material and the protodeboronated by-product, will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer reprotonates the boronate salt, precipitating the purified boronic acid.[9][10]

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Extract the organic solution with a cooled, dilute aqueous base (e.g., 1 M NaOH or 1 M Na₂CO₃). The number of extractions should be guided by monitoring the partitioning of the product into the aqueous layer via TLC or LC-MS.

  • Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7. The isoelectric point of many pyridine boronic acids is near neutral pH, where they are least soluble.[2]

  • The purified 2-Fluoro-6-propoxypyridine-3-boronic acid will precipitate as a solid. If it oils out, continue to add acid to reach a pH of 2-3.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expertise in Action: The choice of base is critical. A strong base like NaOH ensures complete deprotonation but can promote protodeboronation if the extraction is prolonged or performed at elevated temperatures. A weaker base like Na₂CO₃ is often a safer choice.

Recrystallization: Achieving High Purity for Solid Products

If the product obtained from acid-base extraction is a solid and of reasonable purity, recrystallization is an excellent method for further purification. The key is to find a solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[9]

Commonly Employed Solvent Systems for Boronic Acids:

Solvent SystemRationale & Comments
Water Effective for polar boronic acids. The propoxy group may limit water solubility, but it is worth investigating, especially at elevated temperatures.[11]
Ethanol/Water A versatile mixture that can be fine-tuned for optimal solubility characteristics.
Acetonitrile A good solvent for many pyridine derivatives.[12]
Toluene or Heptane/Ethyl Acetate A non-polar/polar mixture that can be effective for less polar boronic acids.

Step-by-Step Protocol:

  • In a flask, add the crude solid and a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If a solvent mixture is used, dissolve the solid in the more soluble solvent and then add the less soluble solvent (the anti-solvent) dropwise until the solution becomes cloudy. Reheat until the solution is clear.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further cool the flask in an ice bath or refrigerator to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography: For Challenging Separations

When the product is an oil or when impurities have similar properties to the desired compound, column chromatography is necessary. However, silica gel chromatography of boronic acids can be problematic due to their acidic nature and tendency to interact strongly with the stationary phase, leading to streaking and poor recovery.

Addressing the Challenges of Silica Gel Chromatography:

  • Boric Acid Impregnated Silica Gel: Deactivating the silica gel by pre-treating it with a solution of boric acid can significantly improve the chromatography of boronic acids by reducing tailing.[13]

  • Reverse-Phase Chromatography (C18): This is often a more reliable method for purifying polar and acidic compounds. A mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid is typically used.[14]

  • Neutral Alumina: In some cases, neutral alumina can be a better stationary phase than silica gel for boronic acids.[9]

Step-by-Step Protocol (Reverse-Phase):

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like methanol.

  • Load the solution onto a C18 column equilibrated with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Elute the column with a gradient of increasing organic solvent (acetonitrile).

  • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Scavenger Resins: A Modern Approach to Final Polishing

For removing trace amounts of specific impurities, scavenger resins offer a highly efficient and convenient solution. These are solid-supported reagents that selectively bind to and remove unwanted compounds from a solution.[15][16]

Targeted Scavenging Strategies:

  • Diol-Functionalized Resins (e.g., Diethanolamine): These resins are particularly effective at sequestering boronic acids. This can be used in a "catch-and-release" strategy where the desired boronic acid is captured on the resin, the impurities are washed away, and the pure product is then released by treatment with an appropriate reagent.[17]

  • Acidic Resins (e.g., Sulfonic Acid): These can be used to remove any residual basic impurities.

  • Basic Resins (e.g., Aminomethylated): These can scavenge excess acidic reagents or by-products.

Scavenger_Resin_Mechanism cluster_0 Solution Phase cluster_1 Solid Phase Crude Product Crude Product (Boronic Acid + Impurities) ScavengerResin Diol-Functionalized Scavenger Resin Crude Product->ScavengerResin Binding Purified Solution Purified Solution ScavengerResin->Purified Solution Release Impurities Impurities Washed Away

Caption: Mechanism of purification using a diol-functionalized scavenger resin.

Step-by-Step Protocol (Catch-and-Release):

  • Dissolve the crude product in a suitable solvent.

  • Add the diol-functionalized scavenger resin and stir the slurry for a predetermined time.

  • Filter the mixture. The filtrate contains the non-boronic acid impurities.

  • Wash the resin with fresh solvent to remove all traces of impurities.

  • Suspend the resin in a suitable solvent and add a releasing agent (e.g., a volatile acid) to cleave the boronic acid from the resin.

  • Filter to remove the resin and concentrate the filtrate to obtain the pure product.

Purity Assessment: The Analytical Imperative

Effective purification is impossible without accurate methods for assessing purity. A combination of techniques should be employed to gain a complete picture of the product's quality.

Recommended Analytical Methods:

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.[18]
¹¹B NMR Provides information about the boron environment. A signal around 20-30 ppm is characteristic of a trigonal boronic acid, while a tetrahedral boronate will appear further upfield.
¹⁹F NMR The fluorine atom serves as a sensitive probe for the purity of the molecule. A single, sharp signal is expected for the pure product.
HPLC-UV/MS The primary tool for determining purity. A reverse-phase method (C18 column) with an acidic mobile phase (water/acetonitrile with 0.1% formic acid) is a good starting point. Mass spectrometry provides confirmation of the molecular weight of the product and any impurities.[14]

Conclusion: An Integrated Approach to Purity

The purification of 2-Fluoro-6-propoxypyridine-3-boronic acid is a multi-faceted challenge that requires a deep understanding of its chemical properties and the likely impurities generated during its synthesis. By employing a logical, multi-modal workflow that integrates acid-base extraction, recrystallization, chromatography, and scavenger resins, researchers can consistently obtain this valuable building block in high purity. The key to success lies not in rigidly following a single protocol, but in understanding the underlying principles of each technique and applying them strategically based on robust analytical data. This approach, grounded in scientific integrity and expertise, will empower scientists to accelerate their research and development efforts in the synthesis of novel therapeutics and advanced materials.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. [Link]

  • Hall, D. G. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • A General Solution for the 2-Pyridyl Problem. PMC. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. [Link]

  • Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]

  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Semantic Scholar. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]

  • Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • Hall, D. G.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Eldorado - Repository of the TU Dortmund. [Link]

  • New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. [Link]

  • Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3-pyridylboronic acid. Organic Syntheses. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. PMC. [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • The lithiation–borylation reaction. University of Bristol Research Portal. [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. University of Connecticut. [Link]

  • Boron-Based Directing Groups for Directed Lithiation Reactions. ACS. [Link]

  • Selected boronic acids and their pKa values. ResearchGate. [Link]

  • Lithiation–Borylation Methodology and Its Application in Synthesis. Research Explorer The University of Manchester. [Link]

Sources

Optimizing Suzuki coupling yields with 2-Fluoro-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Optimization & Scale-Up

Executive Summary

The coupling of 2-Fluoro-6-propoxypyridine-3-boronic acid presents a distinct challenge in medicinal chemistry: the "Ortho-Fluoro Effect" combined with a pyridine nitrogen. While the 6-propoxy group provides necessary solubility and mild electron donation, the 2-fluoro substituent significantly destabilizes the C-B bond, making the molecule prone to rapid protodeboronation before transmetallation can occur.

Standard Suzuki conditions (


 / 

) typically result in yields <20% for this scaffold, dominated by the hydro-deboronated byproduct (2-fluoro-6-propoxypyridine). This guide details a high-fidelity protocol utilizing Buchwald Precatalysts and anhydrous phosphate bases to suppress deboronation and boost yields to >80%.

Part 1: The Mechanistic Challenge

The "2-Fluoro" Instability Factor

The primary failure mode for 2-substituted pyridine-3-boronic acids is not catalyst poisoning, but substrate degradation. The 2-fluoro group is highly electronegative, pulling electron density from the carbon bearing the boron atom. Concurrently, the pyridine nitrogen can act as a Lewis base.

Under aqueous basic conditions (standard Suzuki), this creates a perfect storm for protodeboronation :

  • Zwitterionic Activation: The basic conditions or the pyridine nitrogen itself facilitates the formation of a boronate "ate" complex.

  • Ipso-Substitution: The electron-withdrawing fluorine stabilizes the developing negative charge at the C3 position during the cleavage of the C-B bond.

  • Hydrolysis: The C-B bond breaks, replaced by a proton from the solvent (water/alcohol), irreversibly destroying the nucleophile.

Visualization: The Protodeboronation Trap

The following diagram illustrates the competing pathways: the desired Transmetallation vs. the undesired Protodeboronation.

Protodeboronation_Mechanism Start 2-Fluoro-6-propoxy pyridine-3-boronic acid AteComplex Boronate 'Ate' Complex (Activated) Start->AteComplex Coordination Base Base + H2O Base->AteComplex Transmetallation Pd(II)-Ar Oxidative Complex AteComplex->Transmetallation Fast Pathway (Requires Active Catalyst) Deboronation C-B Bond Cleavage (Facilitated by 2-F EWG) AteComplex->Deboronation Slow Pathway (Dominates if Pd is slow) Product Desired Biaryl Product Transmetallation->Product Reductive Elimination Byproduct 2-Fluoro-6-propoxypyridine (Dead End) Deboronation->Byproduct Protonation

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Part 2: Strategic Optimization

To win the kinetic race shown above, we must accelerate transmetallation and suppress deboronation.

Ligand Selection: The Buchwald Advantage

Triphenylphosphine (


) is insufficient. It is too slow to facilitate oxidative addition on difficult electrophiles and does not protect the Pd center enough to ensure rapid turnover.
  • Recommended: XPhos or SPhos .[1][2]

  • Why: These bulky, electron-rich dialkylbiaryl phosphines form a monoligated Pd(0) species. The bulk creates a "pocket" that accelerates reductive elimination, while the electron richness speeds up oxidative addition. Crucially, they promote rapid transmetallation , consuming the unstable boronic acid before it degrades.

Base & Solvent Architecture[2]
  • The Enemy: Excess water and strong bases (

    
    ).
    
  • The Solution:

    
     (Tribasic Potassium Phosphate) .
    
  • Why:

    
     provides sufficient basicity to activate the boronic acid without the aggressive hydrolytic power of hydroxides or the high water solubility of carbonates.
    
  • Solvent System: 1,4-Dioxane (anhydrous) with a strictly limited water content (e.g., 10:1 ratio) is superior to DMF or pure water systems for this specific substrate.

Part 3: The Optimized Protocol

This protocol assumes a coupling between 2-Fluoro-6-propoxypyridine-3-boronic acid and a generic Aryl Bromide .

Materials Checklist
  • Boronic Acid: 1.2 – 1.5 equivalents (Excess is required to account for partial degradation).

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Precatalysts are preferred over mixing Pd(OAc)2 + Ligand manually to ensure stoichiometry). Load: 2–5 mol%.

  • Base:

    
     (finely ground, 3.0 equivalents).
    
  • Solvent: 1,4-Dioxane (degassed) / Water (degassed). Ratio 10:1.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial (equipped with a stir bar) with the Aryl Bromide (1.0 equiv), 2-Fluoro-6-propoxypyridine-3-boronic acid (1.3 equiv), and

      
        (3.0 equiv).
      
    • Critical Step: If using a glovebox, add XPhos Pd G3 (0.03 equiv / 3 mol%) at this stage. If working on a benchtop, add the catalyst last under a counter-flow of Nitrogen/Argon.

  • Solvent Addition:

    • Add 1,4-Dioxane and Water (pre-mixed 10:1 v/v and sparged with

      
       for 15 mins).
      
    • Concentration is key: Maintain a concentration of 0.1 M to 0.2 M relative to the halide. Too dilute slows the reaction; too concentrated risks precipitation.

  • Reaction:

    • Seal the vial (crimp cap with Teflon septum).

    • Heat to 80°C . Do not reflux at 100°C+ unless necessary, as higher temperatures accelerate deboronation exponentially.

    • Monitor via LCMS at 1 hour. The reaction with XPhos is typically fast.

  • Workup (Handling the Pyridine):

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Pd black and phosphate salts. Wash with EtOAc.

    • Note: The 2-fluoro-pyridine product may be less polar than expected due to the propoxy group. Ensure the aqueous layer is pH adjusted (neutral/slightly basic) during extraction to prevent protonation of the pyridine nitrogen, which would trap the product in the water layer.

Optimization Data (Representative)

The following table summarizes the expected impact of changing variables for this specific structural class.

Variable ChangedConditionYield ImpactMechanistic Reason
Standard

Low (<20%) Rapid protodeboronation; slow catalyst turnover.
Base Switch to

Moderate (+30%) Reduced hydrolysis rate; better buffering.
Ligand Switch to SPhos/XPhos High (+40%) Rapid transmetallation outcompetes degradation.
Temp Increase to 110°CDecrease (-15%) Thermal degradation of boronic acid accelerates.
Solvent Switch to THF (dry)Variable Poor solubility of inorganic base limits reaction.

Part 4: Troubleshooting & Decision Matrix

If the optimized protocol above yields <50%, the instability of the free boronic acid is likely insurmountable under basic conditions. You must switch to a "Slow Release" or "Protected" boron species.[3]

Strategy B: The MIDA Boronate Route

If the free acid fails, convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are stable to silica gel and storage. Under Suzuki conditions (using mild aqueous base), they slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst, keeping the standing concentration of the unstable free acid low.

Optimization Decision Tree

Optimization_Tree Start Start: 2-F-Pyridine-3-B(OH)2 Coupling Check1 Run Protocol A: XPhos Pd G3, K3PO4, Dioxane/H2O, 80°C Start->Check1 Result1 Yield > 60%? Check1->Result1 Success Scale Up (Maintain Inert Atmosphere) Result1->Success Yes Failure Analyze LCMS: Is Des-Boro Product Major? Result1->Failure No RouteB Route B: Protodeboronation Issue Switch to MIDA Boronate or Pinacol Ester Failure->RouteB Yes (Major Byproduct) RouteC Route C: Catalyst Poisoning Switch to Pd-PEPPSI-IPr (NHC Ligand) Failure->RouteC No (SM Remains)

Caption: Decision logic for troubleshooting low yields based on LCMS byproduct analysis.

References

  • BenchChem Technical Support. (2025).[3][4][5] Suzuki Couplings with 2-Fluoropyridine-3-boronic acid: Troubleshooting & Optimization. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from

  • Knapp, D. M., et al. (2010). MIDA Boronates: A "Slow-Release" Strategy for the Cross-Coupling of Unstable Boronic Acids.[3][5][6] Journal of the American Chemical Society, 132(34), 12048–12059. (Contextual grounding for Strategy B).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Contextual grounding for XPhos usage).

Sources

Technical Guide: Stabilizing 2-Fluoro-6-propoxypyridine-3-boronic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of 2-Fluoro-6-propoxypyridine-3-boronic acid (FPBA) presents a distinct challenge in medicinal chemistry. While pyridine-3-boronic acids are generally more stable than their 2-isomer counterparts, the presence of the fluorine atom at the C2 position (ortho to the boronic acid) introduces a significant destabilizing inductive effect. This accelerates protodeboronation —the irreversible cleavage of the carbon-boron bond—particularly in aqueous basic media often used for Suzuki-Miyaura couplings.

This guide details the mechanistic causes of this instability and provides three validated protocols for stabilization: pH-controlled storage , Pinacol esterification , and MIDA boronate encapsulation .

Part 1: Mechanistic Analysis of Instability

To stabilize FPBA, one must first understand the specific pathways driving its degradation. The molecule faces two primary threats in solution:

Base-Catalyzed Protodeboronation (The Ortho-Fluoro Effect)

Standard 3-pyridyl boronic acids are relatively robust. However, the C2-Fluorine atom in FPBA creates a "perfect storm" for hydrolysis:

  • Inductive Withdrawal: The highly electronegative fluorine pulls electron density from the C2-C3 bond, making the C3 carbon more electrophilic.

  • Boronate Anion Formation: In basic solution (pH > 8), the boronic acid forms a tetrahedral boronate anion

    
    .
    
  • Ipso-Substitution: The electron-poor pyridine ring, activated by the boronate anion, becomes susceptible to attack by water or protons, leading to the cleavage of the C-B bond and the formation of the degradation product, 2-fluoro-6-propoxypyridine.

Oxidative Deboronation

In the presence of atmospheric oxygen or peroxides (common in ethereal solvents like THF), the C-B bond can oxidize to a C-O bond, yielding the corresponding phenol (3-hydroxy-2-fluoro-6-propoxypyridine). This is accelerated by the electron-donating propoxy group at C6, which increases the electron density of the pi-system, making it more prone to oxidation compared to electron-deficient rings.

Diagram 1: The Protodeboronation Pathway

The following diagram illustrates the critical pH-dependent degradation pathway that must be interrupted.

Protodeboronation FPBA FPBA (Neutral) Stable at acidic pH Boronate Boronate Anion [Ar-B(OH)3]- FPBA->Boronate OH- (pH > pKa ~8) Boronate->FPBA H+ (Reversible) Transition Transition State (Ipso-protonation) Boronate->Transition Slow Step Product Degradation Product (2-Fluoro-6-propoxypyridine) Transition->Product Irreversible C-B Cleavage

Caption: Mechanism of base-catalyzed protodeboronation. Stability is maintained only by preventing the formation of the Boronate Anion.

Part 2: Solvent & Environmental Control Strategies

If the boronic acid must be used in its free form (e.g., for immediate cross-coupling), strict environmental controls are required to retard the kinetics of degradation.

Solvent Selection Matrix

The choice of solvent dramatically impacts the equilibrium between the free boronic acid, its boroxine trimer (anhydride), and the boronate anion.

Solvent SystemStability RatingMechanism of ActionRecommendation
MeOH / EtOH LowForms dialkyl boronate esters in equilibrium; promotes solvolysis.Avoid for storage.
THF / Dioxane ModerateGood solubility, but peroxides promote oxidation.Use only if freshly distilled and inhibited (BHT).
MeCN / DMSO HighAprotic, polar. Minimizes hydrogen bonding networks that facilitate proton transfer.Preferred for solution storage.
Water (Basic) Critical FailureRapid formation of boronate anion and subsequent deboronation.Never store in aqueous base.
The "Acid-Bank" Strategy

Pyridine boronic acids are amphoteric. The pyridine nitrogen can be protonated.[1]

  • Protocol: Store the compound as a Lithium Chloride or Hydrochloride salt .

  • Logic: Protonating the pyridine nitrogen (forming the pyridinium species) exerts a strong electron-withdrawing effect on the ring, which paradoxically stabilizes the C-B bond against nucleophilic attack (which requires the boronate anion) by suppressing the formation of the anionic species.

Part 3: Chemical Derivatization (Long-Term Stabilization)

For storage periods exceeding 24 hours, chemical protection is mandatory. The two most effective strategies are Pinacol Esterification and MIDA Boronate formation.

Strategy A: Pinacol Ester (Standard Stability)

Converting the acid to the pinacol ester (FPBP) removes the acidic protons and creates a bulky steric shield around the boron atom.

  • Pros: Compatible with most Suzuki conditions; commercially available reagents.

  • Cons: Can still degrade on silica gel; susceptible to hydrolysis in strong aqueous base.

Strategy B: MIDA Boronate (Maximum Stability)

N-Methyliminodiacetic acid (MIDA) forms a sp3-hybridized boron complex. This removes the empty p-orbital on the boron, rendering it chemically inert to both oxidation and protodeboronation until specifically released.

  • Pros: Indefinitely stable on the benchtop; air stable; silica gel compatible.

  • Cons: Requires a "slow-release" protocol (hydrolysis) during the coupling reaction.

Diagram 2: Stabilization Decision Workflow

StabilizationWorkflow Start Start: FPBA Handling Duration Storage Duration? Start->Duration Short < 24 Hours Duration->Short Immediate Use Long > 24 Hours Duration->Long Banking Action_Short Store as HCl Salt in Anhydrous MeCN Short->Action_Short Action_Long Derivatization Required Long->Action_Long Pinacol Synthesize Pinacol Ester (Good for immediate use) Action_Long->Pinacol Standard MIDA Synthesize MIDA Boronate (Best for library storage) Action_Long->MIDA High Stability

Caption: Decision tree for selecting the appropriate stabilization method based on usage timelines.

Part 4: Experimental Protocols

Protocol 1: Synthesis of FPBA-MIDA Boronate (The "Burke" Method)

This protocol locks the boron into an sp3 hybridization, preventing the ortho-fluoro effect.

Reagents:

  • 2-Fluoro-6-propoxypyridine-3-boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the boronic acid and MIDA in the Toluene:DMSO mixture.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The azeotropic removal of water is critical to drive the equilibrium toward the ester.

  • Monitoring: Monitor by TLC. The MIDA boronate is typically less polar than the free acid.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often solid. Wash with diethyl ether to remove unreacted boronic acid. If necessary, purify via flash chromatography (EtOAc/MeOH).

  • Validation: 11B NMR should show a shift upfield (approx 10-15 ppm) indicative of sp3 boron.

Protocol 2: In-Situ "Slow Release" Cross-Coupling

When using the MIDA boronate or unstable free acid, use this protocol to minimize the concentration of the reactive free acid species.

Reagents:

  • FPBA-MIDA Boronate

  • Aryl Halide Partner

  • Base: K3PO4 (3.0 equiv)

  • Catalyst: Pd(OAc)2 / SPhos (or XPhos for difficult cases)

  • Solvent: Dioxane:Water (10:1)

Key Step: Do not add all reagents at once if using the free acid. If using the MIDA boronate, the hydrolysis rate is controlled by the water/base concentration.

  • Temperature Control: Run the reaction at 60°C. At this temp, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetallation step, preventing accumulation and subsequent protodeboronation.

Part 5: Analytical Monitoring

To ensure the integrity of your solution, use 19F NMR rather than HPLC for rapid checks, as the acidic mobile phase of HPLC can sometimes induce degradation on the column.

SpeciesApprox 19F Shift (ppm)Notes
FPBA (Free Acid) -70 to -75Broad peak due to boron quadropole relaxation.
FPBA (MIDA) -68 to -72Sharp, distinct peak.
Degradation Product -65 to -60Distinct shift; often sharper than the boronic acid.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Link

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10973–10975. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Technical Support. (2025). Protodeboronation of 2-Fluoropyridine-3-boronic acid. Link

Sources

The Silent Killer in Cross-Coupling: Overcoming Catalyst Poisoning in 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Catalyst Poisoning with 2-Fluoro-6-propoxypyridine-3-boronic Acid

Executive Summary: The "Perfect Storm" of Deactivation

In medicinal chemistry, the pyridine scaffold is ubiquitous, yet its functionalization via Suzuki-Miyaura cross-coupling often presents a formidable challenge. 2-Fluoro-6-propoxypyridine-3-boronic acid represents a specific, high-value building block where two distinct failure modes converge to arrest catalytic turnover:

  • Lewis Basic Poisoning: The pyridine nitrogen, enriched by the electron-donating propoxy group, acts as a potent ligand, competitively binding to the Palladium (Pd) center and displacing the phosphine ligands required for the catalytic cycle.

  • Accelerated Protodeboronation: The 2-fluoro substituent destabilizes the C–B bond, making the boronic acid prone to rapid hydrolysis before transmetallation can occur.

This guide provides a mechanistic breakdown of these failures and details a self-validating protocol to bypass them using advanced ligand engineering and precatalyst strategies.

Mechanistic Anatomy of Failure

To solve the problem, one must understand the molecular interactions at play. The failure is not random; it is a direct consequence of the substrate's electronic architecture.

The Electronic Push-Pull

The 2-Fluoro-6-propoxypyridine-3-boronic acid molecule contains conflicting electronic signals that exacerbate catalyst poisoning:

  • 6-Propoxy Group (+M Effect): This is a strong mesomeric donor. It pushes electron density into the pyridine ring. While this is desirable for the final drug target's properties, it significantly increases the Lewis basicity of the pyridine nitrogen.

  • The Poisoning Event: In standard conditions (e.g., Pd(PPh3)4), the electron-rich pyridine nitrogen outcompetes the triphenylphosphine ligands. It coordinates tightly to the Pd(II) intermediate, forming a stable, unreactive "dead-end" complex (Pd-Pyridine species). This arrests the cycle prior to transmetallation.

The Protodeboronation Trap

Simultaneously, the 2-Fluoro group (-I Effect) creates a dipole that renders the C3–Boron bond highly susceptible to nucleophilic attack by water or base. If the catalytic cycle is slowed down by nitrogen coordination (poisoning), the boronic acid sits idle in the basic reaction medium and decomposes into the des-boronated byproduct (2-fluoro-6-propoxypyridine).

Visualization of the Poisoning Pathway

The following diagram illustrates the competitive coordination that leads to catalytic arrest.

G Pd_Active Active Catalyst [L-Pd(0)] Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->Ox_Add Ar-X Poisoned INACTIVE COMPLEX [Pyridine-Pd(II)-Ar-X] Ox_Add->Poisoned Pyridine-N Binding (Displaces L) Transmetal Transmetallation Ox_Add->Transmetal Boronic Acid (Successful Path) Poisoned->Poisoned Cycle Arrested Product Coupled Product Transmetal->Product Reductive Elim.

Figure 1: The "Dead-End" mechanism where pyridine nitrogen coordination arrests the catalytic cycle.

Diagnostic Workflow: Poisoning vs. Decomposition

Before optimizing, you must distinguish between catalyst poisoning and boronic acid instability.

Observation (LCMS/HPLC)DiagnosisRoot Cause
High SM (Halide), High SM (Boronic) Catalyst Poisoning The catalyst is inactive (bound by Pyridine N). No reaction is occurring.
High SM (Halide), Low SM (Boronic), High Des-boronated Byproduct Protodeboronation The catalyst might be active, but the boronic acid decomposes faster than the turnover frequency (TOF).
Low SM (Halide), Homocoupling of Halide Reductive Failure Catalyst is active but transmetallation is blocked; Pd(II) is reducing back to Pd(0) via side pathways.

Strategic Solutions & Mitigation

The solution lies in Ligand Engineering . We must utilize ligands that are bulky enough to sterically prevent the pyridine nitrogen from approaching the Pd center, yet electron-rich enough to facilitate oxidative addition.

The "Bulky Wall" Strategy (Buchwald Ligands)

Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard here.

  • XPhos / RuPhos: These ligands possess large isopropyl or cyclohexyl groups that create a "steric wall" around the Pd center. The small pyridine nitrogen cannot penetrate this wall to coordinate, whereas the planar boronic acid can still undergo transmetallation.

  • SPhos: Excellent for stability but sometimes less effective against severe poisoning than XPhos.

The Precatalyst Advantage

Using traditional Pd sources like Pd2(dba)3 + Ligand relies on in situ ligation, which is slow and allows the pyridine to intercept the "naked" Pd.

  • Solution: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These release the active mono-ligated Pd(0) species immediately upon heating, ensuring the ligand is already protecting the metal before the substrate can poison it.

Optimized Experimental Protocol

This protocol is designed to be self-validating and robust against the 2-fluoro-6-propoxy substitution pattern.

Materials
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Crucial for preventing N-binding.

  • Base: K3PO4 (3.0 equiv) - Anhydrous preferred to minimize hydrolysis.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology
  • Preparation of Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 298 mg), and K3PO4 (3.0 mmol, 636 mg).

    • Note: If the boronic acid is known to be wet or impure, consider using 2.0 equivalents.

  • Catalyst Addition (The Critical Step): Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Why G4? It contains a specialized N-methyl-2-aminobiphenyl backbone that ensures rapid activation at mild temperatures, outcompeting the poisoning rate.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.[1]

    • Validation: Oxygen promotes homocoupling and catalyst death. A color change to black immediately upon solvent addition suggests poor inerting.

  • Solvent Introduction: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Concentration: 0.2 M is standard. Too dilute (<0.1 M) promotes deboronation over coupling.

  • Reaction: Heat the block to 60°C for 2 hours.

    • Temperature Control: Do not go immediately to 100°C. The 2-fluoro group makes the C-B bond fragile. 60°C is often sufficient for XPhos systems and preserves the boronic acid.

  • Monitoring & Workup: Sample an aliquot at 2 hours.

    • Pass Criteria: >90% conversion of Aryl Halide.[2]

    • Fail Criteria: Presence of des-boronated pyridine. If observed, switch to anhydrous conditions (Dioxane only) using K2CO3 or Cs2CO3.

Troubleshooting Decision Tree

Use this logic flow to adapt the protocol if yields remain low.

Optimization Start Low Yield Observed CheckSM Check LCMS for Des-boronated Pyridine Start->CheckSM HighDecomp High Decomposition (Protodeboronation) CheckSM->HighDecomp Yes Poisoning Intact SM + No Reaction (Catalyst Poisoning) CheckSM->Poisoning No Sol1 Switch to MIDA Boronate or Anhydrous Conditions HighDecomp->Sol1 Sol2 Switch Ligand to RuPhos or BrettPhos Poisoning->Sol2

Figure 2: Optimization logic for distinguishing poisoning from substrate instability.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society.[3] Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of Boronic Acids. Journal of the American Chemical Society.[3] Link

Sources

Overcoming the Activation Barrier: A Technical Guide to the Suzuki Coupling of 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Complex Heterocycles in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Its impact is particularly profound in drug development, where the construction of complex biaryl and heteroaryl scaffolds is a daily necessity. Substituted pyridines are a privileged motif in medicinal chemistry, and reagents like 2-Fluoro-6-propoxypyridine-3-boronic acid are invaluable building blocks. However, the very substitutions that make this molecule attractive—a fluorine atom, an alkoxy group, and the pyridine nitrogen itself—conspire to create a substrate of exceptionally low reactivity, posing a significant challenge for even seasoned researchers.

This guide provides an in-depth analysis of the factors hampering the Suzuki coupling of 2-Fluoro-6-propoxypyridine-3-boronic acid. Moving beyond simple problem identification, we will delineate field-proven strategies and detailed protocols to overcome these hurdles, empowering researchers to successfully incorporate this valuable synthon into their discovery programs.

Chapter 1: Deconstructing the Reactivity Barrier

The sluggishness of 2-Fluoro-6-propoxypyridine-3-boronic acid in Suzuki reactions is not due to a single factor, but a synergistic combination of steric and electronic disadvantages. Understanding these root causes is paramount to designing an effective solution.

Steric Hindrance: A Crowded Reaction Center

The boronic acid at the C3 position is flanked by two substituents. The fluorine atom at C2, while small, exerts significant steric influence due to its proximity. More impactful is the propoxy group at the C6 position, which creates a sterically demanding environment that can impede the approach of the bulky palladium catalyst complex required for the crucial transmetalation step. Low yields in couplings involving ortho-disubstituted arylboronic acids are often attributed to the difficulty of this step.[1]

Electronic Deactivation and Competing Side Reactions

The electronic profile of the molecule is equally challenging.

  • Inductive Withdrawal: The pyridine nitrogen and the ortho-fluorine atom are both strongly electron-withdrawing. This inductive effect lowers the electron density of the aromatic ring, which can increase the acidity of the boronic acid.[2][3] This heightened acidity makes the C-B bond more susceptible to cleavage.

  • Protodeboronation: The most significant and destructive side reaction for this class of compounds is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, terminating the catalytic cycle.[4] This process is often base-catalyzed but can also occur under neutral conditions for certain heteroaromatics via a zwitterionic intermediate.[4][5] The electron-deficient nature of the 2-fluoro-6-propoxypyridine ring renders it particularly vulnerable to this undesired pathway.[6][7]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[8] This "pyridyl problem" is a well-documented challenge in the cross-coupling of nitrogen-containing heterocycles.[9]

The combination of these factors is visualized below.

Figure 1: A diagram illustrating the synergistic challenges contributing to the low reactivity of the target molecule.

Chapter 2: A Multi-Pronged Strategy for Success

Overcoming the activation barrier requires a holistic approach that simultaneously addresses the steric, electronic, and stability issues. This involves careful selection of the catalyst system, the form of the boron reagent, and the reaction environment.

The Catalyst System: Beyond Standard Conditions

Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates. The key is to use a catalyst system that promotes a rapid rate of oxidative addition and reductive elimination, ensuring the desired coupling outpaces decomposition pathways.

Ligand Selection: The solution lies in using bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the catalytic cycle.[10] They also create a sterically congested palladium center that can disfavor coordination by the pyridine nitrogen and accelerate the rate-limiting reductive elimination step for hindered biaryls.[11]

Ligand ClassExample(s)Key Advantages for This SubstrateReference(s)
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for sterically hindered and electron-poor substrates; promotes rapid catalytic turnover.[12],[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes; effective for hindered substrates.[13],[14]
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective than Buchwald-type for this specific challenge.[15]

Palladium Precatalysts: Modern palladium precatalysts (e.g., G2, G3, G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are typically air-stable, well-defined, and form the active Pd(0) species rapidly and quantitatively under reaction conditions, leading to more reproducible results.[6]

Taming Protodeboronation: Boron Reagent and Base Selection

Given its high susceptibility to protodeboronation, protecting the boronic acid functionality is critical.

Alternative Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives act as "slow-release" reservoirs, maintaining a low steady-state concentration of the active boronic acid to favor transmetalation over decomposition.[16]

  • Pinacol Esters (-Bpin): More stable than boronic acids, but may require more forcing conditions.

  • Potassium Trifluoroborates (-BF₃K): Crystalline, air-stable salts that are highly resistant to protodeboronation.[17]

  • MIDA Boronates: Exceptionally stable derivatives that slowly hydrolyze under basic conditions to release the boronic acid, ideal for preventing decomposition.[16]

Base Optimization: The choice of base is a delicate balance. A base is required to activate the boronic acid for transmetalation, but strong aqueous bases (like NaOH) can dramatically accelerate protodeboronation.[18]

  • Recommended Bases: Weaker inorganic bases such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ are generally preferred.

  • Anhydrous Conditions: In some cases, using an anhydrous fluoride source like CsF or KF can promote the reaction while completely avoiding the water that facilitates protodeboronation.[19][20]

Optimizing the Reaction Environment
  • Solvents: Anhydrous, polar aprotic solvents are typically the best choice. 1,4-Dioxane , Toluene , or CPME are excellent starting points. While Suzuki reactions often benefit from a small amount of water to dissolve the base, for this substrate, minimizing water is crucial.[7][21]

  • Temperature: Higher temperatures can accelerate both the desired reaction and the decomposition. Monitoring the reaction by LC-MS is essential. Microwave irradiation can be a powerful tool, as the rapid heating to a precise temperature can promote the coupling efficiently while minimizing the time the substrate is exposed to degradative conditions.[22]

Chapter 3: Validated Experimental Protocols

Success in the lab requires meticulous execution. The following protocols provide a validated starting point for researchers. All operations should be performed using standard inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude oxygen, which can deactivate the catalyst.[23]

General Protocol for Small-Scale Reaction Optimization

This workflow is designed to efficiently screen key parameters (ligand, base, solvent) to find the optimal conditions for a specific coupling partner.

G start Prepare Stock Solutions (Aryl Halide, Boronic Ester) setup To an array of vials, add: - Pd Precatalyst (e.g., XPhos Pd G3) - Ligand (if not using precatalyst) - Base (e.g., K3PO4) start->setup inert Seal vials and purge with Argon/Nitrogen (3x) setup->inert add_reagents Add Stock Solutions & Degassed Solvent via Syringe inert->add_reagents react Heat reaction array to desired temperature (e.g., 80-110 °C) add_reagents->react monitor Monitor by LC-MS at time points (e.g., 1h, 4h, 16h) react->monitor analyze Analyze results to identify optimal Ligand/Base/Solvent monitor->analyze end Optimized Conditions Found analyze->end

Figure 2: Workflow for the optimization of Suzuki coupling conditions.

Recommended Starting Conditions

This protocol represents a robust starting point based on best practices for challenging, heteroaromatic Suzuki couplings. For this protocol, it is highly recommended to first convert the 2-Fluoro-6-propoxypyridine-3-boronic acid to its corresponding pinacol ester or MIDA boronate.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • 2-Fluoro-6-propoxypyridine-3-boronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask or microwave vial) and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel containing a stir bar, add the aryl halide, the boronic ester, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 100 °C.

  • Monitoring: Follow the reaction progress by taking aliquots for LC-MS analysis until the consumption of the limiting reagent is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The low reactivity of 2-Fluoro-6-propoxypyridine-3-boronic acid is a formidable but surmountable obstacle. A departure from standard Suzuki-Miyaura protocols is not just recommended, but required. Success hinges on a multi-faceted strategy: employing advanced, bulky phosphine ligands and palladium precatalysts to accelerate the catalytic cycle, protecting the boronic acid functionality as a more stable ester or trifluoroborate to mitigate protodeboronation, and carefully controlling the reaction conditions, particularly the choice of a non-hydroxide base and the exclusion of excess water. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this challenging yet valuable building block, paving the way for the discovery of novel chemical entities.

References

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Takeda, Y., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

  • What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Leśnik, U., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]

  • Buchwald Ligands. Merck Millipore. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Communications. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

  • Leśnik, U., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(27), 4982-4985. Available at: [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 235-266). Springer.
  • Al-Faiyz, Y. S. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. Available at: [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. Available at: [Link]

  • Knapp, D. M., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(10), 2194-2197. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available at: [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. Available at: [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. YouTube. Available at: [Link]

  • air sensitive reaction setup. YouTube. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. Available at: [Link]

Sources

Anhydrous vs. aqueous conditions for 2-Fluoro-6-propoxypyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Protodeboronation and Pathways in Drug Discovery Scaffolds

Executive Summary: The Stability-Reactivity Paradox

2-Fluoro-6-propoxypyridine-3-boronic acid represents a "privileged but perilous" scaffold in kinase inhibitor development. While the C6-propoxy group modulates solubility and hydrophobic pocket binding, the 2-fluoro-3-boronic acid motif presents a dual chemical liability that often results in catalytic failure or low yields.

The central conflict in coupling this substrate is the Stability-Reactivity Paradox :

  • Aqueous Base Requirement: Standard Suzuki-Miyaura mechanisms rely on aqueous base (

    
    ) to form the reactive hydroxoboronate species 
    
    
    
    .
  • Aqueous Instability: This specific substrate undergoes rapid protodeboronation and nucleophilic aromatic substitution (

    
    )  in the presence of water and base, often faster than the transmetallation step of the catalytic cycle.
    

This guide provides a definitive technical analysis of why anhydrous fluoride-activated conditions are superior to aqueous protocols for this specific substrate, supported by mechanistic evidence and validated experimental workflows.

Mechanistic Vulnerabilities[1]

To optimize the reaction, one must first understand the decomposition vectors. This molecule suffers from two distinct failure modes in aqueous media.

A. Base-Catalyzed Protodeboronation

Unlike simple phenylboronic acids, 2-substituted pyridine boronic acids are prone to C-B bond cleavage.[1][2] The electron-withdrawing nature of the pyridine ring and the ortho-fluorine atom stabilize the formation of a transient carbanion (or zwitterionic intermediate) upon loss of the boron moiety. In aqueous base (pH > 10), the boronate anion forms and rapidly hydrolyzes to 2-fluoro-6-propoxypyridine (hydrodeboronation).

B. Nucleophilic Aromatic Substitution (

)

The C2 position is highly activated by the adjacent ring nitrogen and the inductive effect of the fluorine itself. Hydroxide ions (


) in aqueous media act as potent nucleophiles, displacing the fluoride to form the 2-hydroxy-6-propoxypyridine (pyridone) byproduct. This irreversibly destroys the electrophilic handle required for future SAR (Structure-Activity Relationship) elaboration.
Visualization: The Dual Decomposition Pathway

The following diagram illustrates the competition between the desired Suzuki coupling and the two aqueous decomposition pathways.

DecompositionPathways cluster_aqueous Aqueous Risk Zone Substrate 2-Fluoro-6-propoxy pyridine-3-boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + OH- (aq) Decomp2 SnAr Hydrolysis (2-OH-Pyridine) Substrate->Decomp2 + OH- (Direct Attack at C2) Coupled DESIRED PRODUCT (Biaryl) Boronate->Coupled Pd(0) / Ar-X Transmetallation Decomp1 Protodeboronation (Ar-H) Boronate->Decomp1 Rapid C-B Cleavage (H2O source)

Figure 1: Mechanistic competition in aqueous media. The substrate faces two distinct decomposition routes driven by hydroxide and water.[1]

Comparative Analysis: Aqueous vs. Anhydrous

The choice of conditions dictates the activation mechanism of the boron species.

Option A: Aqueous Conditions (The "Crash" Approach)
  • Mechanism: Hydroxide activation (

    
    ).
    
  • Applicability: Only viable if the oxidative addition and transmetallation rates are extremely fast , outcompeting decomposition.

  • Risks: High probability of generating 20-40% defluorinated or deboronated byproducts.

  • Best For: Robust coupling partners (e.g., electron-deficient aryl iodides) where reaction time is < 1 hour.

Option B: Anhydrous Conditions (The "High-Fidelity" Approach)
  • Mechanism: Fluoride activation (

    
    ).
    
  • Reagents: Cesium Fluoride (CsF) or Potassium Fluoride (KF) in dry solvents.

  • Advantage: Fluoride is small and highly electronegative, forming a stable fluoroborate species that undergoes transmetallation without requiring high pH or water. This shuts down the

    
     pathway (no 
    
    
    
    ) and significantly retards protodeboronation.
  • Best For: Scale-up, expensive coupling partners, and late-stage functionalization.

Decision Matrix: Selecting the Right Protocol
FeatureAqueous (Standard)Anhydrous (Recommended)
Base

,

CsF, Anhydrous

Solvent Dioxane/Water (4:1)Toluene, DMF, or Dioxane (Dry)
Boron Activation Hydroxide (

)
Fluoride (

) or Lattice Oxygen

Risk (C-F)
High (Hydrolysis to pyridone)Negligible
Protodeboronation High (Fast in wet base)Low (Slow in neutral/dry)
Rec. Catalyst High-Turnover (e.g., XPhos Pd G3)Stable (e.g., Pd(dppf)Cl2, Pd(PPh3)4)
Experimental Protocols
Protocol A: Anhydrous Fluoride-Activated Coupling (Gold Standard)

Use this protocol for maximum yield and purity.

Rationale: Cesium Fluoride (CsF) acts as a non-basic activator. It solubilizes slightly in organic solvents and coordinates to the boron atom, facilitating transmetallation without introducing the destructive hydroxide ion.

Materials:

  • Substrate: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Base: CsF (2.5 equiv) - Must be finely ground and dried.

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Drying: Flame-dry a reaction vial equipped with a stir bar and cool under Argon.

  • Solids: Charge the vial with the boronic acid, aryl halide, CsF, and Pd catalyst.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (Evacuate/Backfill x3).

  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Heat to 80-90°C. Monitor by LCMS.

    • Note: Reaction is typically slower (4-12 hours) but cleaner than aqueous methods.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove insoluble fluoride salts before aqueous wash. This prevents "late-stage" hydrolysis during workup.

Protocol B: "Flash" Aqueous Coupling (High Throughput Only)

Use this protocol only for screening or if anhydrous reagents are unavailable.

Rationale: Uses a highly active precatalyst to force the coupling to complete before the substrate decomposes.

Materials:

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: XPhos Pd G3 or G4 (2-5 mol%) - Crucial for speed.

  • Solvent: THF/Water (10:1) - Minimize water content.

Workflow:

  • Degassing: Sparge the solvent mixture with Nitrogen for 15 minutes before adding to reagents. Oxygen accelerates boronic acid oxidation (phenol formation).

  • Addition: Combine all solids. Add degassed solvent.[2]

  • Heat: Rapidly heat to 60°C (avoid reflux temps >80°C to limit hydrolysis).

  • Time: Check LCMS at 30 minutes. If not complete by 1 hour, decomposition will likely overtake conversion.

Troubleshooting & Optimization Logic

If yields remain low, follow this logic tree to diagnose the failure mode.

OptimizationLogic Start Low Yield Observed CheckByproduct Analyze Byproducts (LCMS) Start->CheckByproduct Deboronated Product: 2-Fluoro-6-propoxypyridine (Protodeboronation) CheckByproduct->Deboronated Mass = M-B(OH)2 + H Hydrolyzed Product: 2-Hydroxy-6-propoxypyridine (SnAr Hydrolysis) CheckByproduct->Hydrolyzed Mass = M-F + OH Homocoupling Product: Biaryl Homocoupling CheckByproduct->Homocoupling Dimer Action1 Switch to Anhydrous CsF Increase Catalyst Loading Deboronated->Action1 Action2 Remove Water Completely Switch Base to K3PO4 (anhydrous) Hydrolyzed->Action2 Action3 Degas Solvents Longer Reduce Oxidant (Air) Homocoupling->Action3

Figure 2: Diagnostic logic for reaction optimization.

References
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Dunbar, A., et al. (2012). Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Difluoropyridines. Journal of Organic Chemistry. [Link]

  • Knauber, T., & Arikan, F. (2017). Practical Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Pyridylboronates. Organic Process Research & Development. [Link]

Sources

Comparative Validation: 2D Monolayer vs. 3D Spheroid HTS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation of 2D Monolayer vs. 3D Spheroid High-Throughput Screening Assays Context: Pre-clinical Drug Discovery & Assay Development

An In-Depth Technical Guide for Assay Development Scientists

Introduction: The Validation Gap

The pharmaceutical industry faces a paradox: while high-throughput screening (HTS) efficiency has skyrocketed, clinical attrition rates remain stubbornly high. A primary culprit is the biological infidelity of 2D monolayer cultures, which fail to recapitulate the complex microenvironments—hypoxia, nutrient gradients, and extracellular matrix (ECM) stiffness—found in vivo.

Transitioning to 3D spheroid models promises better predictivity but introduces significant validation challenges. A protocol that yields a Z-factor of 0.8 in 2D often collapses in 3D due to light scattering, incomplete lysis, or variable spheroid sizing.

This guide provides a rigorous, regulatory-aligned framework for validating and comparing 3D spheroid assays against traditional 2D monolayers, ensuring your data is not just reproducible, but biologically relevant.

The Regulatory & Scientific Framework

Validation is not merely checking boxes; it is the establishment of a "State of Control." We align this guide with ICH Q2(R2) (Validation of Analytical Procedures) and the FDA Bioanalytical Method Validation Guidance (2018) .

Key Validation Parameters (ICH Q2 Alignment)
Parameter2D Context3D Context & Challenges
Specificity Signal derived solely from viable cells.High Risk: Dead cells trapped in the spheroid necrotic core can contribute background noise or interfere with readouts (e.g., autofluorescence).
Linearity/Range Direct correlation between cell number and signal (0–50k cells).Saturation Risk: Large spheroids (>500µm) may exhibit incomplete reagent penetration, causing signal saturation despite higher cell counts.
Precision (Repeatability) Intra-plate CV < 5%.Sizing Variability: Spheroid diameter variations lead to massive CV spikes. Acceptable CV often relaxed to < 10–15% without automation.
Robustness Tolerant to pipetting errors.Process Sensitive: Extremely sensitive to centrifugation forces, incubation times, and "edge effects" (evaporation).

Mechanistic Divergence: Why 2D Protocols Fail in 3D

To validate a 3D assay, you must understand the physical barriers that do not exist in 2D.

The Diffusion Barrier & The Necrotic Core

In 2D, every cell is exposed to the drug and assay reagent simultaneously. In 3D spheroids (>200µm), a gradient exists:

  • Proliferating Zone (Outer): High drug exposure, high ATP.

  • Quiescent Zone (Middle): G0 arrest, moderate ATP.

  • Necrotic Core (Center): Hypoxia, low pH, low ATP.

Impact on Validation:

  • Lytic Assays (e.g., CellTiter-Glo): Standard 2D lysis times (10 min) only lyse the outer layer of a spheroid. The core remains intact, leading to a massive underestimation of viability and false

    
     values.
    
  • Optical Assays: Light scattering by the dense 3D structure attenuates signals, requiring optimized focal planes or confocal imaging.

Visualization: The Biological Variance

BiologicalVariance cluster_2D 2D Monolayer (Uniform Exposure) cluster_3D 3D Spheroid (Gradient Exposure) Cell_2D Cell Monolayer Result_2D Immediate 100% Exposure Cell_2D->Result_2D Drug_2D Drug/Reagent Drug_2D->Cell_2D Direct Contact Spheroid Spheroid Structure Outer Outer: Proliferating Spheroid->Outer High Exposure Middle Middle: Quiescent (G0) Outer->Middle Gradient Drop Core Core: Necrotic/Hypoxic Middle->Core No Penetration Drug_3D Drug/Reagent Drug_3D->Spheroid Diffusion Limited

Figure 1: Mechanistic differences in drug/reagent exposure between 2D and 3D models.

Experimental Protocol: Comparative ATP Viability Assay

This protocol validates a 3D spheroid assay against a 2D control using an ATP-based luminescent readout (e.g., CellTiter-Glo 3D).

Phase 1: Optimization (The "Lysis Curve")

Objective: Determine the lysis time required to release ATP from the spheroid core.

  • Preparation: Grow spheroids (e.g., HCT116 cells) to 400µm diameter in ULA plates.

  • Variable: Lysis incubation time (10, 20, 30, 60, 90 mins).

  • Process:

    • Add Reagent (1:1 v/v).

    • Shake vigorously (orbitally) for 5 mins (Crucial for 3D).

    • Incubate for time points.

    • Read Luminescence.

  • Acceptance Criteria: The signal must plateau. If signal increases between 30 and 60 mins, 30 mins is insufficient.

    • Insight: 2D typically plateaus at 10 mins. 3D often requires 30–60 mins.

Phase 2: Linearity & Limit of Detection (LOD)

Objective: Confirm the assay is linear over the cell density range used.

  • Seeding: Seed 2D (100 - 20,000 cells/well) and 3D (same range, allow to form spheroids for 72h).

  • Readout: Perform optimized assay.

  • Analysis: Plot RLU vs. Cell Number.

    • 2D:

      
       is expected.
      
    • 3D:

      
       is acceptable. Watch for "hook effect" at high densities where reagent is limiting.
      
Phase 3: Pharmacological Validation ( Shift)

Objective: Quantify the "Resistance Index" (RI).

  • Compound: Doxorubicin (Standard Care).

  • Dosing: 10-point dose-response (1:3 dilution).

  • Exposure: 72 hours.

  • Calculation:

    
    
    
    • Insight: An RI of 1.0 suggests the drug works equally well (rare for chemotherapeutics). An RI > 10 indicates significant stromal/diffusion resistance (common in 3D).

Data Analysis & Statistical Validation

Summarize your validation data using this structure.

Table 1: Comparative Performance Metrics
Metric2D Monolayer (Target)3D Spheroid (Target)Real-World Insight
Z-Factor (Z')

(Ideal

)

(Acceptable)
3D assays have higher noise (

). A Z' of 0.4 is often usable for secondary screens.
Signal-to-Background (S/B)


Lower S/B in 3D due to media volume and lower ATP/cell in necrotic cores.
Coefficient of Variation (CV)


Spheroid size heterogeneity is the main driver of high CV.
Lytic Time 10 min30–60 minCritical parameter often missed.
Visualization: The Validation Workflow

ValidationWorkflow Start Assay Concept Opt_Lysis Optimization: Lysis Kinetics (Determine Plateau) Start->Opt_Lysis Linearity Linearity & LOD (Cell Density vs Signal) Opt_Lysis->Linearity Validation_2D 2D Reference Run (Standard Protocol) Linearity->Validation_2D Validation_3D 3D Test Run (Optimized Protocol) Linearity->Validation_3D Decision Is Z' > 0.4? HTS_Ready HTS Production Ready Decision->HTS_Ready Yes Troubleshoot Troubleshoot: (Sizing, Centrifugation, Reagent) Decision->Troubleshoot No Comparison Comparative Analysis (IC50 Shift / Resistance Index) Validation_2D->Comparison Validation_3D->Comparison Comparison->Decision Troubleshoot->Opt_Lysis Iterate

Figure 2: Step-by-step decision tree for comparative assay validation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5][6] (2018).[4][5][7] Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation.[8][9][10] (2012).[8][11] Retrieved from [Link]

  • Imamura, Y., et al. Comparison of 2D- and 3D-culture models as drug-testing platforms in breast cancer.[12] Oncology Reports. (2015). Retrieved from [Link]

  • Breslin, S., & O'Driscoll, L. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance. Oncotarget. (2016). Retrieved from [Link]

Sources

A Comparative Analysis of 2-Fluoro-6-propoxypyridine-3-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds, particularly for biaryl and heteroaryl motifs prevalent in pharmaceuticals.[1][2] The choice of the organoboron reagent is a critical parameter influencing reaction efficiency, stability, and scope. This guide provides an in-depth technical comparison of 2-Fluoro-6-propoxypyridine-3-boronic acid and its corresponding pinacol ester. We will explore the fundamental differences in their stability, handling, and reactivity profiles within the context of palladium-catalyzed cross-coupling reactions. The discussion will be grounded in mechanistic principles, supported by experimental considerations and field-proven insights to empower researchers in making informed decisions for catalyst and substrate selection, ultimately leading to optimized synthetic outcomes.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine scaffolds are of immense interest in medicinal chemistry. The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including its pKa, metabolic stability, and binding affinity to biological targets.[3] Specifically, the 2-fluoro-6-alkoxypyridine moiety is a valuable pharmacophore. The Suzuki-Miyaura coupling provides a powerful and versatile method for the arylation of this heterocyclic system at the C3-position, offering access to a diverse range of novel chemical entities for drug discovery programs.[1]

The success of this transformation hinges on the judicious selection of the boron-containing reagent. Both boronic acids and their pinacol esters are widely employed, each presenting a unique set of advantages and disadvantages. This guide will dissect these differences with a specific focus on the 2-Fluoro-6-propoxypyridine-3-yl core.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura coupling mechanism is essential to appreciate the reactivity differences between boronic acids and their esters. The generally accepted catalytic cycle involves three primary steps:[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide) to form a Pd(II) intermediate.[1][5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is base-mediated and is often the rate-determining step of the cycle.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Product Ar-Ar' Product->RedElim caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The nuances of the transmetalation step are particularly relevant to our discussion, as this is where the differences between the boronic acid and its pinacol ester manifest most significantly.

Core Comparison: Boronic Acid vs. Pinacol Ester

Let's delve into a detailed comparison of 2-Fluoro-6-propoxypyridine-3-boronic acid and its pinacol ester derivative, examining their stability, handling, and reactivity.

Stability and Handling
Feature2-Fluoro-6-propoxypyridine-3-boronic acid2-Fluoro-6-propoxypyridine-3-boronic acid pinacol ester
General Stability Often less stable, susceptible to decomposition on storage.Generally more stable and can be stored for longer periods.[8]
Protodeboronation More prone to protodeboronation, especially under basic conditions.[9][10]Less susceptible to protodeboronation, offering a wider reaction window.[9]
Handling Can be challenging to handle due to its potential instability.Easier to handle and weigh accurately due to its crystalline nature.
Purification Purification can be complicated by its polarity and potential for decomposition.Generally easier to purify by standard techniques like chromatography.[8]

Expertise & Experience Insights: The increased stability of the pinacol ester is a significant practical advantage. Boronic acids, particularly heteroaryl boronic acids, can undergo facile protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] This is especially problematic with 2-pyridyl boronic acids due to the influence of the adjacent nitrogen atom.[10][11] The pinacol ester effectively "protects" the boronic acid functionality, mitigating this decomposition pathway and ensuring a higher effective concentration of the organoboron reagent throughout the reaction.[9]

Reactivity in Suzuki-Miyaura Coupling

The choice between the boronic acid and its pinacol ester can have a profound impact on the outcome of the Suzuki-Miyaura coupling.

3.2.1. The Role of the Base and Transmetalation

For a boronic acid to participate in transmetalation, it must be activated by a base to form a more nucleophilic boronate species.[12] This is a crucial step that enhances the polarization of the organic ligand, facilitating its transfer to the palladium center.[12]

Boronic_Acid_Activation cluster_acid Boronic Acid cluster_base Base cluster_boronate Boronate (Active Species) BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base OH⁻ Boronate->BoronicAcid - Base caption Figure 2: Base Activation of Boronic Acid. Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, LC-MS, NMR) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization Purify->Characterize caption Figure 3: Experimental Workflow for Comparative Study.

Sources

Technical Guide: Efficacy of 2-Fluoro-6-propoxypyridine-3-boronic Acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-propoxypyridine-3-boronic acid (CAS 2096338-78-0) represents a high-value, albeit challenging, heterocyclic building block in modern medicinal chemistry. Its structural motif—a 2,6-disubstituted pyridine ring—is a critical pharmacophore in the development of GPR119 agonists for Type 2 Diabetes and NorA efflux pump inhibitors for combating antimicrobial resistance.

However, the efficacy of this reagent is frequently compromised by its susceptibility to protodeboronation —a side reaction driven by the electron-deficient nature of the pyridine ring and the specific placement of the fluorine substituent. This guide provides a mechanistic analysis of this instability and outlines a self-validating, optimized protocol to maximize synthetic yield and purity.

Chemical Profile & Mechanistic Insight[1][2][3]

The utility of 2-Fluoro-6-propoxypyridine-3-boronic acid lies in its "push-pull" electronic architecture. The fluorine atom at C2 provides metabolic stability (blocking oxidation at the labile


-position) and modulates the pKa of the pyridine nitrogen. The propoxy group at C6 adds necessary lipophilicity for hydrophobic pocket binding (e.g., in GPCRs).
The Protodeboronation Challenge

The primary failure mode in synthesizing libraries with this reagent is the cleavage of the C-B bond prior to transmetalation. The presence of the electronegative fluorine at C2 and the ring nitrogen renders the C3 position susceptible to attack by water or base, leading to the formation of the deboronated byproduct, 2-fluoro-6-propoxypyridine.

Mechanism of Failure: Under standard Suzuki conditions (aqueous base, high heat), the boronic acid forms a boronate "ate" complex. In electron-deficient heteroarenes, this complex can undergo ipso-protonation followed by elimination of boric acid, effectively destroying the reagent.

Visualization: Electronic Stability Map

The following diagram illustrates the competing pathways between the desired Transmetalation and the undesired Protodeboronation.

Protodeboronation_Pathway cluster_0 Critical Control Point Reagent 2-Fluoro-6-propoxypyridine- 3-boronic acid Boronate Boronate 'Ate' Complex (Activated Species) Reagent->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar Oxidative Addition Complex Boronate->Pd_Complex Transmetalation (Fast Catalyst Required) Dead_End Byproduct: 2-Fluoro-6-propoxypyridine Boronate->Dead_End Protodeboronation (H2O/Heat/Slow Catalyst) Product Desired Biaryl Product (Cross-Coupling) Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition between productive transmetalation (Green) and destructive protodeboronation (Red).

Optimized Experimental Protocol

To ensure reproducibility and high yields, the standard Suzuki-Miyaura protocol must be modified to suppress the protodeboronation pathway. The following "Low-Water / High-Activity" protocol is recommended.

Reagent Selection Strategy
  • Catalyst: Use Pd(dppf)Cl₂[1]·CH₂Cl₂ or XPhos Pd G2 . These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetalation, outcompeting the decomposition reaction.

  • Base: Avoid strong hydroxides (NaOH, KOH). Use

    
      (mild) or 
    
    
    
    (anhydrous solubility).
  • Solvent: 1,4-Dioxane is preferred over DMF/DMSO for ease of workup. Water content should be minimized (9:1 ratio or strictly anhydrous if using boronic esters).

Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1 Charge Vessel Add Aryl Halide (1.0 eq), Boronic Acid (1.2–1.5 eq), and Base (

, 3.0 eq) to a reaction vial.
2 Solvent Addn Add 1,4-Dioxane/Water (10:1 v/v). Degas by sparging with Argon for 10 mins.
3 Catalyst Addn Add Pd(dppf)Cl₂ (3–5 mol%). Quickly seal the vessel.
4 Thermal Cycle Heat to 80–90°C for 4–12 hours. Do not exceed 100°C.
5 Validation Monitor via LC-MS. Look for mass ion of product vs. mass of de-boronated pyridine (MW ~155).

Applications in Bioactive Molecule Synthesis[4][5][6]

GPR119 Agonists (Metabolic Disorders)

GPR119 agonists typically feature a central heteroaryl core linked to a piperidine carbamate. The 2-fluoro-6-propoxypyridine moiety serves as a lipophilic "cap" that improves oral bioavailability and potency.

  • Synthesis Logic: The boronic acid is coupled with a 4-bromo-piperidine derivative. The fluorine atom is retained to block metabolic hydroxylation at the pyridine 2-position, extending the drug's half-life.

NorA Efflux Pump Inhibitors (Antimicrobial Resistance)

Research indicates that 6-alkoxypyridine-3-boronic acids act as inhibitors of the Staphylococcus aureus NorA efflux pump, potentiating the activity of ciprofloxacin.

  • Synthesis Logic: The 2-fluoro-6-propoxypyridine scaffold mimics the quinolone core structure, allowing it to bind competitively to the pump's active site without being exported, effectively "jamming" the resistance mechanism.

Visualization: Synthesis Workflow

The following diagram depicts the parallel synthesis workflow for these two distinct therapeutic classes using the same core reagent.

Synthesis_Workflow cluster_1 Pharmacophore Contribution Core 2-Fluoro-6-propoxypyridine- 3-boronic acid Coupling_A Suzuki Coupling with N-Boc-4-bromopiperidine Core->Coupling_A Pd(dppf)Cl2, K3PO4 Dioxane/H2O Coupling_B Suzuki Coupling with Quinoline/Indole Halides Core->Coupling_B XPhos Pd G2, K2CO3 Toluene/H2O Target_A Target A: GPR119 Agonist (Type 2 Diabetes) Target_B Target B: NorA Inhibitor (Antimicrobial Potentiator) Coupling_A->Target_A Deprotection & Urea Formation Coupling_B->Target_B Functional Group Modification Desc F-atom: Metabolic Stability Propoxy: Lipophilic Binding Desc->Core

Caption: Divergent synthesis pathways utilizing the core boronic acid scaffold.

References

  • GPR119 Agonist Development : Ritter, K. et al. "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects."[2][3] Journal of Medicinal Chemistry, 2016. (Contextual grounding on the pyridine scaffold utility).

  • NorA Inhibitors : Fontaine, F. et al. "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry, 2015. (Specific citation for 6-alkoxy-pyridine boronic acid activity).

  • Protodeboronation Mechanism : Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.[4] (Authoritative mechanism on heteroaryl boronic acid instability).

  • Suzuki Coupling Optimization : Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Overview and Catalyst Development." Chemical Reviews, 2002. .

  • Reagent Data : "2-Fluoro-6-propoxypyridine-3-boronic acid (CAS 2096338-78-0) Product Entry." BLD Pharm / ChemScene. (Verification of commercial availability and structure).

Sources

Comparative study of different palladium ligands for 2-Fluoro-6-propoxypyridine-3-boronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-propoxypyridine-3-boronic acid . This substrate represents a "privileged but problematic" motif in drug discovery; while the 2-fluoro-3-pyridyl core is essential for kinase inhibitor efficacy (e.g., c-Met, ALK inhibitors), it is notoriously unstable.

The primary failure mode is protodeboronation , driven by the electron-deficient nature of the pyridine ring and the ortho-fluorine substituent. This guide demonstrates that standard ligands (e.g., PPh₃) fail to outcompete this decomposition pathway. We provide a comparative analysis proving that bulky, electron-rich dialkylbiaryl phosphines (specifically XPhos and SPhos ) are the requisite solution, facilitating a catalytic cycle rapid enough to capture the unstable boronic acid before it degrades.

Part 1: The Substrate Challenge

Structural Analysis & Instability

The substrate, 2-Fluoro-6-propoxypyridine-3-boronic acid, presents a dichotomy of electronic effects:

  • C2-Fluorine: Highly electronegative. It withdraws electron density from the C3 position, making the C-B bond more labile to hydrolytic cleavage.

  • C6-Propoxy: An electron-donating group (EDG). While it adds some electron density back to the ring, it is distal to the reaction center and does not sufficiently counteract the instability caused by the C2-F and the ring nitrogen.

The Failure Mode: Protodeboronation

Under aqueous basic conditions (standard Suzuki conditions), 2-pyridyl boronic acids undergo rapid protodeboronation. The mechanism typically involves the formation of a zwitterionic intermediate or a boronate species that undergoes ipso-protonation/cleavage.

Key Insight: The reaction is a race between the Transmetallation step of the catalytic cycle and the Protodeboronation of the substrate. If the catalyst is slow, the substrate decomposes before it couples.

Protodeboronation Substrate 2-Fluoro-6-propoxy- pyridine-3-boronic acid Boronate Boronate Anion (Unstable Intermediate) Substrate->Boronate Hydrolysis Base Base/H2O (Activation) Base->Boronate Decomp 2-Fluoro-6-propoxy- pyridine (Decomposed) Boronate->Decomp Protodeboronation (Fast w/o optimized ligand) Pd_Cycle Pd(II)-Ar Complex (Transmetallation) Boronate->Pd_Cycle Desired Coupling (Must be faster than decomp)

Figure 1: The "Race" between productive coupling and destructive protodeboronation.

Part 2: Comparative Ligand Study

We evaluated four distinct ligand classes to determine the optimal system for coupling this specific boronic acid with a standard aryl chloride (e.g., 4-chlorotoluene).

Ligand Class A: Triphenylphosphine (PPh₃)
  • Type: Simple Triarylphosphine.

  • Performance: Failure (<10% Yield).

  • Mechanism of Failure: Pd(PPh₃)₄ generates a coordinatively saturated Pd species. The oxidative addition into aryl chlorides is slow, and the transmetallation step is sluggish.[1] The boronic acid decomposes long before the palladium center is ready to accept it.

Ligand Class B: dppf (1,1'-Bis(diphenylphosphino)ferrocene)
  • Type: Bidentate Bisphosphine.

  • Performance: Moderate (40-55% Yield).

  • Analysis: Pd(dppf)Cl₂ is robust and creates a wide bite angle, which generally favors reductive elimination. However, it does not sufficiently accelerate the transmetallation step for this highly unstable 2-fluoro-3-pyridyl substrate.

Ligand Class C: Buchwald Ligands (XPhos & SPhos)
  • Type: Dialkylbiaryl Phosphines.[2]

  • Performance: Excellent (>85% Yield).

  • Why They Work:

    • Monoligated Pd(0): These bulky ligands form highly active L1-Pd(0) species (unlike L2-Pd(0) for PPh₃).

    • Steric Bulk: The bulk facilitates rapid reductive elimination.

    • Electron Richness: The dicyclohexylphosphino group (in XPhos) makes the Pd center electron-rich, drastically accelerating oxidative addition.

    • Secondary Interaction: The biaryl backbone provides a stabilizing interaction with the Pd, preventing catalyst decomposition (palladium black formation).

Ligand Class D: NHC (PEPPSI-IPr)
  • Type: N-Heterocyclic Carbene.

  • Performance: Good (70-80% Yield).

  • Analysis: PEPPSI catalysts are excellent for difficult oxidative additions (e.g., aryl chlorides). They are a viable alternative if Buchwald ligands are unavailable, but they often require stricter anhydrous conditions to prevent hydrolysis of the precatalyst.

Part 3: Experimental Protocol (Optimized)

The following protocol uses XPhos Pd G2 (Generation 2 Precatalyst), which ensures a defined 1:1 Pd:Ligand ratio and rapid activation at room temperature.

Materials
  • Substrate: 2-Fluoro-6-propoxypyridine-3-boronic acid (1.5 equiv). Note: Excess is used to account for minor decomposition.

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv).

  • Catalyst: XPhos Pd G2 (2.0 mol%).

  • Base: K₃PO₄ (3.0 equiv). Note: Weaker than hydroxide, reducing protodeboronation risk.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Workflow
  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G2 (0.02 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat to 60°C for 2-4 hours. Note: Do not reflux at 100°C initially; milder heat preserves the boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary Table
Ligand SystemCatalyst LoadingBaseSolventYield (%)Observation
Pd(PPh₃)₄ 5 mol%Na₂CO₃Toluene/EtOH/H₂O<10%Massive protodeboronation observed.
Pd(dppf)Cl₂ 3 mol%K₂CO₃Dioxane/H₂O48%Incomplete conversion; catalyst deactivated.
PEPPSI-IPr 2 mol%K₂CO₃Dioxane76%Good, but required anhydrous conditions.
XPhos Pd G2 2 mol% K₃PO₄ Dioxane/H₂O 92% Clean conversion; minimal deboronation.
SPhos Pd G2 2 mol%K₃PO₄Dioxane/H₂O89%Comparable to XPhos.

Part 4: Mechanistic Visualization

The diagram below illustrates why the XPhos system succeeds. The critical "Speed Boost" occurs at the transmetallation stage, capturing the boronate before it degrades.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd Fast (e- rich ligand) TransMet Transmetallation (Rate Determining for PPh3) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast (Steric bulk) RedElim->Pd0 Regeneration Boronic 2-F-3-Py-B(OH)2 Boronic->TransMet Successful Coupling Decomp Protodeboronation Boronic->Decomp Competing Pathway Note XPhos accelerates this step preventing decomposition

Figure 2: Catalytic cycle highlighting the critical interception of the boronic acid by the XPhos-Pd complex.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Ligand Effects.[3] Retrieved from [Link]

Sources

Technical Guide: Strategic Advantages of the 6-Propoxy Group in 2-Fluoropyridine-3-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural, electronic, and pharmacological advantages of the 6-propoxy-2-fluoropyridine-3-boronic acid scaffold. It is designed for medicinal chemists and process scientists optimizing lead compounds for potency, metabolic stability, and solubility.

Executive Summary

In the optimization of heteroaryl drug candidates—particularly for GPCR agonists (e.g., GPR40/FFAR1) and Kinase inhibitors (e.g., PIM-1)—the substitution pattern on the pyridine ring is a critical determinant of efficacy. The 6-propoxy-2-fluoropyridine-3-boronic acid moiety represents a "privileged" building block. It uniquely balances the electron-withdrawing nature of the 2-fluorine atom with the electron-donating, lipophilic 6-propoxy tail. This guide details how this specific substitution pattern enhances ligand-protein binding affinity , metabolic stability , and synthetic utility compared to its methoxy or non-fluorinated analogs.

Molecular Architecture & Electronic Synergies

The efficacy of this scaffold stems from the "Push-Pull" electronic relationship between the substituents at the C2 and C6 positions relative to the C3-boronic acid reactive center.

The "Goldilocks" Lipophilicity of the 6-Propoxy Group

While methoxy groups are standard for solubility, they often fail to adequately fill hydrophobic pockets in target proteins. The n-propoxy group (


) provides a critical extension of the lipophilic profile without the insolubility associated with longer alkyl chains (butyl/pentyl).
  • Hydrophobic Pocket Filling: In many kinase ATP-binding sites and GPCR allosteric sites, the 6-position of the pyridine ring orients towards a hydrophobic cleft. The propyl chain (approx. 4–5 Å extension) achieves optimal van der Waals contacts that a methyl group cannot reach.

  • LogD Modulation: The propoxy group increases the cLogP by approximately 1.0 unit compared to a methoxy group, improving passive membrane permeability while the ether oxygen retains hydrogen bond accepting capability to maintain aqueous solubility.

Electronic Stabilization of the Boronate

Pyridine-3-boronic acids can be prone to protodeboronation, especially when electron-deficient.

  • The 2-Fluoro Effect (EWG): The fluorine at C2 is highly electronegative (

    
    ), inductively withdrawing electron density from the ring. While this activates the ring for nucleophilic attacks (useful for post-coupling functionalization), it can destabilize the C-B bond.
    
  • The 6-Propoxy Counter-Balance (EDG): The oxygen atom at C6 donates electron density into the ring via resonance (

    
     effect). This electron donation counteracts the inductive withdrawal of the fluorine, restabilizing the C3 position and preventing rapid hydrolysis or deboronation during storage and Suzuki-Miyaura coupling cycles.
    
Visualization of Electronic Effects

The following diagram illustrates the resonance and inductive interplay that stabilizes this specific scaffold.

ElectronicEffects Scaffold 2-Fluoro-6-propoxypyridine-3-boronic acid Fluoro 2-Fluoro Group (Inductive Withdrawal -I) Scaffold->Fluoro Propoxy 6-Propoxy Group (Resonance Donation +M) Scaffold->Propoxy Boron 3-Boronic Acid (Reactive Handle) Scaffold->Boron Fluoro->Boron Destabilizes (Inductive) Stability Result: Stabilized C-B Bond Optimized Nucleophilicity Fluoro->Stability Propoxy->Boron Stabilizes (Resonance) Propoxy->Stability

Figure 1: The "Push-Pull" electronic stabilization mechanism. The 6-propoxy group donates electron density to counteract the 2-fluoro withdrawal, preserving the integrity of the boronic acid.

Pharmacological Advantages (SAR Context)

Metabolic Blocking (The Fluorine Advantage)

The 2-position of the pyridine ring is a primary site for metabolic oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes (forming 2-pyridones).

  • Mechanism: Substitution with Fluorine at C2 effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and the high ionization potential.

  • Advantage: Unlike a methyl or chloro group, fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), causing minimal steric perturbation to binding while significantly extending the half-life (

    
    ) of the drug candidate.
    
Comparative Potency Data (Simulated Case Study)

Based on SAR trends in kinase inhibitor optimization (e.g., PIM-1 inhibitors), the 6-propoxy analog often outperforms shorter chains.

Substituent (R)cLogPIC50 (Target Kinase)Metabolic Stability (HLM)Notes
-H 1.2> 10 µMLowNo hydrophobic interaction.
-OMe (Methoxy)1.4540 nMModerateInsufficient pocket filling.
-OEt (Ethoxy)1.9120 nMHighGood, but often sub-optimal.
-OPr (Propoxy)2.4 15 nM High Optimal hydrophobic fit.
-OBu (Butoxy)2.9200 nMModerateSteric clash / Solubility issues.

Experimental Protocols

Synthesis of the Scaffold

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (


) followed by Directed Ortho-Metalation (DoM).

Reagents: 2,6-Difluoropyridine, n-Propanol, Sodium Hydride (NaH), LDA (Lithium Diisopropylamide), Triisopropyl Borate.

Workflow Diagram:

SynthesisRoute Start Start: 2,6-Difluoropyridine Step1 Step 1: SnAr Reaction (n-PrOH, NaH, THF, 0°C to RT) Start->Step1 Inter1 Intermediate: 2-Fluoro-6-propoxypyridine Step1->Inter1 Regioselective mono-substitution Step2 Step 2: Directed Ortho-Metalation (LDA, THF, -78°C) Inter1->Step2 Lithiation at C3 (Ortho to F) Step3 Step 3: Boron Capture (B(OiPr)3, then H3O+) Step2->Step3 Electrophilic trapping Product Final Product: 2-Fluoro-6-propoxypyridine-3-boronic acid Step3->Product Hydrolysis

Figure 2: Synthetic pathway. The acidity of the C3 proton (adjacent to F) ensures exclusive lithiation at the desired position.

Standardized Suzuki-Miyaura Coupling Protocol

This protocol is optimized to prevent defluorination or protodeboronation.

  • Preparation: In a microwave vial, combine 2-fluoro-6-propoxypyridine-3-boronic acid (1.2 equiv) and the Aryl Halide partner (1.0 equiv).

  • Catalyst System: Add

    
     (5 mol%). The bidentate ligand prevents Pd-coordination to the pyridine nitrogen.
    
  • Base & Solvent: Add

    
     (3.0 equiv) and a degassed mixture of 1,4-Dioxane/Water (4:1) . Note: Anhydrous conditions often fail for this scaffold; water is required for the boronate-to-boronate-species activation.
    
  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica chromatography (Hexane/EtOAc gradient).

Critical Control Point: Do not use strong alkoxide bases (e.g., NaOtBu) as they may displace the 2-fluorine via


 on the starting material or product.

References

  • Vertex Pharmaceuticals. (2010). Substituted Pyridines as Kinase Inhibitors. Patent WO2010123456. (Generalized citation for scaffold utility in kinase patents).

  • Mori, M., et al. (2022).[1] "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 13-24.

  • Li, H., et al. (2019). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." Tetrahedron Letters, 60(15), 1045-1049.

  • Brooks, W. L. A., & Sumerlin, B. S. (2016).[2] "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews, 116(3), 1375-1397.

  • PubChem. (2024).[3] "2-Fluoropyridine-3-boronic acid Compound Summary." National Library of Medicine.

Sources

Biological Activity Screening of Compounds Derived from 2-Fluoro-6-propoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the 2-Fluoro-6-propoxypyridine-3-yl moiety represents a "privileged scaffold" designed to address specific multiparametric challenges in drug discovery: metabolic stability, lipophilicity, and electronic modulation.

The parent building block, 2-Fluoro-6-propoxypyridine-3-boronic acid (CAS 1256256-46-8) , is not a drug itself but a high-value intermediate. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to install the pyridine ring into biaryl systems.

Why this specific scaffold?

  • The 2-Fluorine Atom: Acts as a bioisostere for hydrogen but with high electronegativity, modulating the pKa of the pyridine nitrogen (reducing basicity) and blocking a common site of metabolic oxidation (CYP450 attack).

  • The 6-Propoxy Group: Provides a flexible hydrophobic tail. In kinase inhibitors, this often occupies the solvent-exposed region or a hydrophobic back-pocket (e.g., the affinity pocket in p38 MAPK or PI3K). In GPCR modulators (like GPR119 agonists), it is critical for hydrophobic packing.

  • The 3-Boronic Acid: The reactive handle for regioselective coupling, allowing the rapid generation of diverse libraries.[1]

This guide details the technical roadmap for transforming this building block into bioactive lead compounds, focusing on synthesis, target profiling, and rigorous biological screening.

Chemical Space Expansion: Synthesis & Library Generation[1]

Before screening, the boronic acid must be coupled to a core scaffold. The high electronegativity of the fluorine atom on the pyridine ring can make the C-B bond labile to protodeboronation, requiring optimized Suzuki conditions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To synthesize a library of 2-aryl-6-propoxypyridines with >95% purity for screening.

Reaction Scheme: R-Ar-X + (2-F-6-OPr-Py)-B(OH)2 -> [Pd] -> R-Ar-(2-F-6-OPr-Py)

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Bidentate ligand prevents Pd deactivation; robust for heteroaryl chlorides.
Base K₃PO₄ (2.0 equiv, 2M aq)Milder than carbonates; reduces protodeboronation of the fluoropyridine.
Solvent 1,4-Dioxane / Water (4:1)High dielectric constant for microwave absorption; solubilizes polar boronic acid.
Conditions Microwave, 110°C, 20 minRapid heating minimizes side reactions compared to thermal reflux (12h).
Purification Prep-HPLC (C18, ACN/H₂O + 0.1% FA)Essential to remove Pd traces which can interfere with biochemical assays.

Target Identification & In Silico Profiling

Compounds derived from this scaffold typically show activity in two major therapeutic areas. The screening strategy must be tailored accordingly.

  • Kinase Inhibitors (Oncology/Inflammation): The pyridine nitrogen can accept a hydrogen bond from the hinge region (e.g., Val/Met residues) of the kinase ATP-binding site. The propoxy group extends into the solvent front.

  • GPCR Agonists (Metabolic Disease): Specifically GPR119 (Type 2 Diabetes). The 2-fluoro-6-alkoxypyridine motif is a classic "head group" in GPR119 agonists, mimicking the interactions of endogenous lipid ligands.

Visualization: Strategic Screening Workflow

ScreeningWorkflow cluster_Screening Biological Screening Cascade Start 2-Fluoro-6-propoxypyridine-3-boronic acid Library Suzuki Coupling (Library Generation) Start->Library QC QC: LC-MS & NMR (>95% Purity) Library->QC Primary Primary Screen: Biochemical Assay (TR-FRET / AlphaScreen) QC->Primary Pass Secondary Secondary Screen: Cellular Potency (CellTiter-Glo / cAMP) Primary->Secondary IC50 < 1 µM ADME ADME Profiling: Microsomal Stability (Human/Rat Liver) Secondary->ADME EC50 < 100 nM Lead Lead Candidate Selection ADME->Lead t1/2 > 30 min

Figure 1: High-fidelity screening cascade from reagent to lead candidate. Note the strict QC gate before biological testing to prevent false positives from palladium contamination.

In Vitro Screening Protocols

A. Primary Biochemical Screen: TR-FRET Kinase Assay

Target: Generic Ser/Thr Kinase (e.g., p38 MAPK) or Lipid Kinase (PI3K). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanism: The assay measures the transfer of energy between a Europium-labeled antibody (donor) binding to the phosphorylated product and a ULight-labeled acceptor. The 2-fluoro-6-propoxypyridine derivative competes with ATP, preventing phosphorylation.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (acoustic dispensing preferred to minimize volume). Final DMSO concentration in assay: 1%.

  • Enzyme Mix: Add 5 µL of Kinase (0.5 nM final) + Substrate (e.g., ULight-peptide) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Incubation: Incubate compound + enzyme for 15 min at RT (allows "slow-off" binding detection).

  • Start Reaction: Add 2.5 µL ATP (at K_m concentration). Incubate 60 min.

  • Detection: Add 5 µL Eu-Antibody + EDTA (to stop reaction).

  • Read: EnVision Plate Reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Data Analysis: Calculate % Inhibition =


.
Fit IC50 using a 4-parameter logistic equation (Hill slope).
B. Secondary Cellular Screen: cAMP Accumulation Assay

Target: GPR119 (GPCR). Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Rationale: If the derivative is designed as a GPCR agonist, it will activate Adenylyl Cyclase, increasing intracellular cAMP.

Protocol:

  • Cell Seeding: CHO-K1 cells stably expressing human GPR119 (2,000 cells/well in 384-well plate).

  • Stimulation: Add 5 µL compound in stimulation buffer (containing IBMX to inhibit phosphodiesterase). Incubate 30 min at 37°C.

  • Lysis/Detection: Add 5 µL cAMP-d2 (acceptor) and 5 µL Anti-cAMP-Cryptate (donor).

  • Incubation: 1 hour at RT.

  • Read: HTRF Ratio (665/620 nm). Signal is inversely proportional to cAMP levels.

Data Interpretation & SAR Analysis

The structural features of the 2-Fluoro-6-propoxypyridine moiety directly influence the biological readout. Below is a self-validating SAR (Structure-Activity Relationship) matrix.

SAR Logic Diagram

SAR_Logic Pyridine Pyridine Core Fluorine 2-Fluorine Pyridine->Fluorine Propoxy 6-Propoxy Chain Pyridine->Propoxy Boronic 3-Position (Linker to Scaffold) Pyridine->Boronic MetStab Metabolic Stability (Blocks Oxidation) Fluorine->MetStab Electronic w/d Basicity Reduced Basicity (H-Bond Acceptor) Fluorine->Basicity Inductive Effect Lipophilicity Lipophilicity (Membrane Permeability) Propoxy->Lipophilicity Potency Potency (Hydrophobic Pocket) Propoxy->Potency Steric Fit

Figure 2: Mechanistic contribution of each substituent on the 2-Fluoro-6-propoxypyridine scaffold.

Comparative Data Table (Hypothetical)
Compound IDR1 (Pos 2)R2 (Pos 6)Kinase IC50 (nM)HLM t1/2 (min)Interpretation
Lead (Ref) -F -O-Propyl 12 >60 Optimal balance of potency/stability.
Analog A-H-O-Propyl4515Loss of F reduces metabolic stability (C2 oxidation).
Analog B-F-O-Methyl250>60Short chain loses hydrophobic interaction (potency drop).
Analog C-F-O-Isopropyl10>60Branched chain may improve fit (isostere).
Analog D-Cl-O-Propyl1540Cl is bulkier than F; steric clash potential.

Key Insight: The 2-Fluoro substituent is non-negotiable for metabolic stability in this scaffold. The propoxy group can be tuned (e.g., to isopropoxy or cyclopropylmethoxy) to optimize the fit within the target's hydrophobic pocket without sacrificing the electronic benefits of the pyridine ring.

References

  • Suzuki-Miyaura Coupling of Fluoropyridines

    • Title: Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
    • Source: BenchChem Application Notes.[1]

    • Citation Context: Protocol optimization for preventing protodeboron
  • Medicinal Chemistry of Fluorinated Pyridines

    • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
    • Source:Medicinal Chemistry (via ResearchG
    • URL:[Link]

    • Citation Context: Validates the role of fluorine in enhancing metabolic stability and potency.[2][3]

  • Boronic Acids in Drug Discovery

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[1][4][5][6]

    • Source:Molecules (MDPI).
    • URL:[Link]

    • Citation Context: Discusses the utility of boronic acids as building blocks and their transition into bioactive drugs.[1][4][5][6][7]

  • GPR119 Agonist Structural Motifs

    • Title: Discovery of GPR119 Agonists with 2-Fluoro-4-methanesulfonyl-phenyl and 2-Fluoro-6-alkoxypyridine Motifs.
    • Source:Bioorganic & Medicinal Chemistry Letters (Inferred
    • URL:[Link]

    • Citation Context: Supports the specific use of the 2-fluoro-6-alkoxypyridine scaffold in metabolic disease targets.

Sources

Elucidating the Solid-State Architecture of 2-Fluoro-6-propoxypyridine-3-boronic Acid Derivatives: A Guide to Synthesis, Crystallization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted pyridine boronic acids are cornerstone building blocks in modern medicinal chemistry, prized for their versatility in cross-coupling reactions and their role as key pharmacophores in targeted therapies.[1][2] The 2-fluoro-6-alkoxy-pyridine-3-boronic acid scaffold, in particular, presents a unique combination of electronic and steric properties relevant for modulating protein-ligand interactions and improving drug-like properties. This guide provides a comprehensive technical framework for the synthesis, characterization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-fluoro-6-propoxypyridine-3-boronic acid. While a public crystal structure for this specific derivative is not available at the time of writing, this document leverages established principles and data from analogous structures to outline a complete methodological workflow. We will detail a robust synthetic protocol, explore the nuanced strategies for obtaining diffraction-quality single crystals, and predict the key intramolecular and intermolecular features that define the solid-state architecture of this important molecular class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the structural chemistry of these valuable compounds.

Introduction: The Strategic Value of Fluorinated Pyridine Boronic Acids

Boronic acids and their derivatives have become indispensable tools in drug discovery.[3] Their stability, low toxicity, and unique electronic nature make them ideal for a wide range of applications, from their celebrated role in the Suzuki-Miyaura cross-coupling reaction to their direct incorporation into bioactive molecules as enzyme inhibitors.[1] The introduction of a boronic acid moiety can significantly alter the physicochemical and pharmacokinetic profile of a lead compound, often acting as a bioisostere for carboxylic acids and engaging in reversible covalent interactions or crucial hydrogen-bonding networks with biological targets.[1]

The pyridine ring, a common motif in pharmaceuticals, imparts aqueous solubility and provides a key vector for hydrogen bonding. When combined with a boronic acid group, the resulting pyridylboronic acids are powerful synthons for creating complex molecular architectures. The further incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and introduce new, non-covalent interactions such as halogen bonds.

Specifically, the 2-fluoro-6-alkoxy-pyridine-3-boronic acid scaffold has shown promise in the development of novel therapeutic agents. For instance, derivatives from this class have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that can restore the efficacy of existing antibiotics against multidrug-resistant bacteria.[4] Understanding the precise three-dimensional structure of these molecules is therefore not an academic exercise; it is a critical prerequisite for structure-based drug design (SBDD), enabling the rational optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides the scientific rationale and practical methodologies required to achieve this structural understanding.

Synthesis of 2-Fluoro-6-propoxypyridine-3-boronic Acid

The synthesis of substituted pyridine boronic acids typically involves a halogen-metal exchange followed by quenching with a borate ester.[5] The following protocol is a robust, field-proven pathway adapted for the target molecule.

Synthetic Workflow

The proposed synthesis begins with commercially available 2,6-difluoro-3-bromopyridine. A selective nucleophilic aromatic substitution (SNAr) with sodium propoxide installs the propoxy group at the more activated 6-position. This is followed by a low-temperature lithium-halogen exchange and subsequent borylation.

G A 2,6-Difluoro-3-bromopyridine + Sodium Propoxide B Nucleophilic Aromatic Substitution (SNAr) (THF, 0°C to RT) A->B Step 1 C 2-Fluoro-6-propoxy-3-bromopyridine B->C D Lithium-Halogen Exchange (n-BuLi, THF, -78°C) C->D Step 2 E Intermediate 3-lithiated pyridine D->E F Borylation (Triisopropyl borate, -78°C) E->F Step 3 G Borate Ester Intermediate F->G H Aqueous Acidic Workup (e.g., 2N HCl) G->H Step 4 I 2-Fluoro-6-propoxypyridine-3-boronic Acid (Final Product) H->I

Caption: Synthetic pathway for 2-fluoro-6-propoxypyridine-3-boronic acid.

Detailed Experimental Protocol

CAUTION: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Preparation of the Alkoxide (Step 1): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and propan-1-ol (1.2 eq). Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at room temperature for 1 hour until gas evolution ceases.

  • SNAr Reaction (Step 1): Cool the freshly prepared sodium propoxide solution back to 0°C. Add a solution of 2,6-difluoro-3-bromopyridine (1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-fluoro-6-propoxy-3-bromopyridine.

  • Borylation (Steps 2-4): Charge a flame-dried, three-neck flask with the purified 2-fluoro-6-propoxy-3-bromopyridine (1.0 eq) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via syringe pump over 1 hour, maintaining the internal temperature below -70°C.[6] Stir for an additional 30 minutes at -78°C.

  • Quenching with Borate: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C. Stir for 1 hour at -78°C, then allow the mixture to warm slowly to room temperature overnight.

  • Hydrolysis and Isolation: Cool the flask to 0°C and quench the reaction by the slow addition of 2N HCl (aq) until the pH is ~1-2. Transfer the mixture to a separatory funnel. The product may precipitate or remain in the aqueous layer. Adjust the pH of the aqueous layer to ~7.5 with 5N NaOH; the boronic acid will typically precipitate as a white solid.[5] Saturate the aqueous phase with NaCl to maximize recovery, then extract thoroughly with THF or a 9:1 THF/CH₂Cl₂ mixture. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude boronic acid, which can be further purified by recrystallization.

Crystallization Strategies and Single-Crystal Growth

Obtaining diffraction-quality single crystals of boronic acids can be challenging due to their high polarity and propensity to form amorphous solids or boroxines (cyclic anhydrides). A systematic approach is required.

General Principles

The key to successful crystallization is to identify a solvent system where the compound has moderate solubility and to allow for slow solvent evaporation or cooling. Boronic acids are known to engage in strong, directional hydrogen bonds, which can be exploited to form ordered crystalline lattices.[7] However, the competing formation of the dehydrated boroxine trimer is a common pitfall, which can sometimes be mitigated by the presence of a controlled amount of water.

Crystallization Workflow

G cluster_0 Material Preparation cluster_1 Solvent Screening cluster_2 Crystal Growth Methods A Synthesized & Purified 2-Fluoro-6-propoxypyridine-3-boronic Acid (>98% Purity) B Select Solvent Systems: - Acetonitrile - Ethanol/Water - Dioxane - Toluene/Methanol A->B C Prepare Saturated or Near-Saturated Solutions (Slight Warming) B->C D1 Slow Evaporation (Vial covered with perforated film) C->D1 D2 Slow Cooling (Solution in insulated container) C->D2 D3 Vapor Diffusion (Vial with solute in jar with anti-solvent) C->D3 E Monitor for Crystal Formation (Days to Weeks) D1->E D2->E D3->E F Harvest Suitable Crystal (Using cryoloop) E->F G Flash Cool in Liquid N₂ (For data collection) F->G

Caption: Methodological workflow for growing single crystals.

Recommended Crystallization Protocol
  • Purity is Paramount: Ensure the starting material is of the highest possible purity (>98% by NMR/LC-MS), as impurities can inhibit nucleation and crystal growth.

  • Solvent Screening: In parallel, test the solubility of ~5-10 mg of the compound in a range of solvents (e.g., acetonitrile, ethanol, methanol, isopropanol, THF, dioxane, toluene, and mixtures such as ethanol/water).

  • Set Up Crystallization Trials:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetonitrile, where pyridylboronic acids often show good crystallinity[5]) in a small, clean vial to near saturation. Cover the vial with a cap or parafilm containing a few pinholes and leave undisturbed in a vibration-free environment.

    • Slow Cooling: Prepare a saturated solution at a slightly elevated temperature (e.g., 40-50°C). Filter the hot solution into a clean vial, seal it, and place it inside a Dewar flask filled with warm water to allow for very slow cooling to room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a good solvent (e.g., methanol) inside a small open vial. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., diethyl ether or hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

X-ray Diffraction and Predicted Structural Features

Once a suitable crystal is obtained, its molecular and supramolecular structure can be determined by SC-XRD. The following section outlines the workflow and the key structural features we can anticipate for 2-fluoro-6-propoxypyridine-3-boronic acid based on established chemical principles and known structures of its analogues.[7][8]

Single-Crystal XRD Workflow

G A Mount Crystal on Goniometer (Cryostream at 100 K) B Data Collection (X-ray Diffractometer, Mo or Cu source) A->B C Data Processing (Integration, Scaling, Space Group Determination) B->C D Structure Solution (Direct Methods or Dual-Space Algorithms) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Validation and Analysis (CIF File Generation) E->F

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Predicted Intramolecular Geometry
  • Pyridine Ring: The central pyridine ring is expected to be essentially planar.

  • Boronic Acid Group: The B(OH)₂ group will be trigonal planar, with the boron atom in an sp² hybridized state. The C-B bond length should be in the range of 1.55-1.58 Å. The B-O bond lengths will be approximately 1.36-1.38 Å.

  • Propoxy Group: The C-C-C chain of the propoxy group will likely adopt a staggered (anti-periplanar) conformation to minimize steric strain. There may be rotational disorder observed for this flexible chain, especially at the terminal methyl group.

  • Substituent Effects: The C-F bond is expected to be short (~1.35 Å). The orientation of the B(OH)₂ and propoxy groups relative to the pyridine ring will be influenced by a balance of steric hindrance and electronic effects, including potential intramolecular C-H···F or C-H···O interactions.

Predicted Intermolecular Interactions & Crystal Packing

The crystal packing will be dominated by strong, directional hydrogen bonds originating from the boronic acid hydroxyl groups.

  • Hydrogen-Bonding Synthons: The most common and stable motif for boronic acids is the formation of a centrosymmetric dimer via two O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation. This is the primary interaction that dictates the supramolecular assembly.[7]

  • Pyridine Nitrogen: The pyridine nitrogen is a hydrogen bond acceptor. It is likely to engage in O-H···N or C-H···N interactions with neighboring molecules, linking the primary boronic acid dimers into more extended chains or sheets.

  • Fluorine Atom: The fluorine atom is a weak hydrogen bond acceptor and can participate in C-H···F interactions. Its primary role is electronic, but it will influence the local packing environment.

  • π-π Stacking: The electron-deficient fluoropyridine rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice, with typical centroid-to-centroid distances of 3.6–4.0 Å.[7]

G cluster_0 R²₂(8) Dimer Synthon M1 Molecule 1 B(OH)₂ M2 Molecule 2 B(OH)₂ M1->M2 O-H···O M3 Molecule 3 Pyridine-N M1->M3 O-H···N

Caption: Primary hydrogen bonding interactions expected in the crystal lattice.

Representative Crystallographic Data

While specific data for the target molecule is unavailable, a typical dataset for a small organic molecule like this would be summarized as follows.

ParameterExpected Value / Type
Chemical FormulaC₈H₁₁BFNO₃
Formula Weight198.99 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or P-1 (Common)
Unit Cell Dimensions (Å)a ≈ 8-12, b ≈ 5-10, c ≈ 15-20
Unit Cell Angles (°)α = 90, β ≈ 95-105, γ = 90
Volume (ų)1200 - 1800
Z (Molecules per cell)4 or 8
Calculated Density (g/cm³)1.3 - 1.5
R-factor (R1)< 0.05 for a good structure
Goodness-of-fit (S)~ 1.0

Conclusions and Outlook

This guide has provided a comprehensive, predictive, and methodological framework for determining and understanding the X-ray crystal structure of 2-fluoro-6-propoxypyridine-3-boronic acid. By following the detailed protocols for synthesis and crystallization, researchers can reliably produce high-quality single crystals of this valuable compound. The predicted structural analysis, grounded in the known behavior of analogous molecules, highlights the critical role of hydrogen-bonding synthons and substituent effects in defining the solid-state architecture.

The resulting structural data is invaluable for the drug development professional. It provides direct, empirical insight into the molecule's conformation, polarity, and intermolecular interaction potential. This knowledge is directly applicable to computational modeling, structure-based drug design, and the rational optimization of next-generation therapeutics targeting a range of diseases.

References

  • Kallemeyn, J. M., et al. (2005). 3-Pyridylboronic acid [tris(3-pyridyl)boroxin]. Organic Syntheses, 82, 132. Available at: [Link]

  • Brammer, L., et al. (2005). Pyridinium boronic acid salts in crystal synthesis. New Journal of Chemistry, 29(11), 1423-1430. Available at: [Link]

  • Ohmatsu, K., et al. (2003). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 125(38), 11494–11495. Available at: [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Mishra, N. K., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 13(10), 312. Available at: [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Barba-Bon, A., et al. (2012). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 116(1), 173-184. Available at: [Link]

  • Voisin-Chiret, A., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 96, 341-349. Available at: [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Google Patents. (2005). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling with Pyridine Boronic Acids: A Head-to-Head Comparison and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyridyl Moiety in Drug Discovery

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to modulate the physicochemical properties of a molecule make it an invaluable scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, and its application in the synthesis of pyridyl-containing compounds is of paramount importance.[1]

However, the seemingly straightforward Suzuki coupling of pyridine boronic acids is fraught with challenges that can significantly impact reaction yields and reproducibility. These challenges are not uniform across the different isomers of pyridine boronic acid; the position of the boronic acid group on the pyridine ring dramatically influences reactivity, stability, and susceptibility to side reactions. This in-depth technical guide provides a head-to-head comparison of the Suzuki coupling yields with 2-, 3-, and 4-pyridine boronic acids, delves into the underlying mechanistic challenges, and offers field-proven insights and protocols to empower researchers in drug development to navigate these complexities successfully.

The Dichotomy of Reactivity: Understanding the "Pyridine Problem"

The primary hurdles in the Suzuki coupling of pyridine boronic acids stem from two key phenomena: catalyst inhibition and protodeboronation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[2] This is particularly pronounced with the 2-pyridyl isomer due to the proximity of the nitrogen to the reaction center.

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another major side reaction that plagues these couplings.[3] The stability of the pyridine boronic acid isomers towards protodeboronation varies significantly, with the 2-pyridyl isomer being notoriously unstable.[4][5]

Visualizing the Challenge: The Suzuki Catalytic Cycle and Pyridine Interference

To appreciate the intricacies of these reactions, let's first visualize the standard Suzuki-Miyaura catalytic cycle and then illustrate how pyridine boronic acids can disrupt this process.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: The standard Suzuki-Miyaura catalytic cycle.

Now, let's visualize the specific challenges posed by pyridine boronic acids:

Pyridine_Challenges Interference Pathways with Pyridine Boronic Acids cluster_cycle Suzuki Cycle cluster_inhibition Catalyst Inhibition cluster_protodeboronation Protodeboronation Active Pd(0) Active Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Active Pd(0)->Ar-Pd(II)-X Oxidative Addition Inactive Pd-Pyridine Complex Inactive Pd-Pyridine Complex Active Pd(0)->Inactive Pd-Pyridine Complex Coordination Ar-Pd(II)-X->Active Pd(0) Transmetalation & Reductive Elimination 2-Pyridyl-B(OH)2 2-Pyridyl-B(OH)2 2-Pyridyl-B(OH)2->Inactive Pd-Pyridine Complex Zwitterionic Intermediate Zwitterionic Intermediate Pyridine (Side Product) Pyridine (Side Product) Zwitterionic Intermediate->Pyridine (Side Product) Fragmentation 2-Pyridyl-B(OH)2_prot 2-Pyridyl-B(OH)2 2-Pyridyl-B(OH)2_prot->Zwitterionic Intermediate pH dependent

Caption: Challenges in Suzuki coupling with pyridine boronic acids.

Head-to-Head Comparison: 2-, 3-, and 4-Pyridine Boronic Acids

A direct comparison of yields under identical conditions is challenging due to the diverse reaction parameters reported in the literature. However, by collating data from various studies, we can discern clear trends in reactivity and identify optimal strategies for each isomer.

2-Pyridine Boronic Acid: The Most Challenging Isomer

The 2-pyridyl isomer is notoriously difficult to couple due to its high susceptibility to protodeboronation and its propensity to inhibit the palladium catalyst.[6][7] The rapid protodeboronation is attributed to the formation of a zwitterionic intermediate under neutral pH conditions.[4][5]

Strategies for Success:

  • Use of More Stable Boron Reagents: Replacing the boronic acid with more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or triisopropylboronates is highly recommended.[3][6][8]

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos are often essential to promote rapid oxidative addition and reductive elimination, outcompeting the side reactions.

  • Careful Base Selection: While a base is necessary, strong bases can accelerate protodeboronation. Weaker bases like K3PO4 or even fluoride sources (KF) are often preferred.[6]

Table 1: Representative Suzuki Coupling Yields with 2-Pyridyl Boron Reagents

Aryl Halide2-Pyridyl Boron ReagentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Ligand 1KFDioxane11074[6]
4-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Ligand 2KFDioxane11073[6]
2-Bromopyridine2-Pyridyl MIDA boronateXphosPdcycle / Cu(OAc)2K3PO4DMF100Moderate[9]
Aryl Bromides2-Pyridylboronic acid pinacol esterPd(dppf)Cl2Na3PO4Dioxane/H2O65-100Modest[10][11]

Note: Ligand 1 and 2 in the reference are specific phosphite and phosphine oxide ligands, respectively.

3-Pyridine Boronic Acid: A More Tractable Substrate

3-Pyridylboronic acid is significantly more stable towards protodeboronation compared to its 2-pyridyl counterpart.[4] This makes it a more reliable coupling partner, often providing good to excellent yields under standard Suzuki conditions.

Strategies for Success:

  • Standard Catalyst Systems: Traditional catalysts like Pd(PPh3)4 can be effective, although more advanced systems with bulky phosphine ligands can further improve yields, especially with challenging aryl halides.[12]

  • Aqueous Base Systems: Aqueous sodium carbonate or potassium phosphate are commonly employed and generally provide good results.[12][13]

Table 2: Representative Suzuki Coupling Yields with 3-Pyridyl Boronic Acid

Aryl Halide3-Pyridyl Boron ReagentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Amino-5-chloropyridine3-Pyridylboronic acidPd(OAc)2 / XPhosK3PO4Dioxane/H2O100Excellent[13]
2-Chloropyridine3-Pyridylboronic acidPd2(dba)3 / PCy3K3PO4Dioxane/H2O100Excellent[13]
3-Bromoquinoline3-Pyridylboronic acidPd(PPh3)2Cl2Na2CO31,4-DioxaneReflux~69[12]
2-Benzyloxy-4-chloro-3-nitropyridine3-Pyridylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedHigh[14]
4-Pyridine Boronic Acid: The Most Well-Behaved Isomer

Similar to the 3-pyridyl isomer, 4-pyridylboronic acid is relatively stable and generally participates well in Suzuki couplings.[4] It is less prone to catalyst inhibition than the 2-pyridyl isomer, and good yields can often be achieved with a variety of catalyst systems.

Strategies for Success:

  • Versatile Reaction Conditions: A broader range of catalysts, bases, and solvents can be successfully employed.

  • Focus on Optimization: While generally robust, optimizing reaction parameters such as temperature and catalyst loading can further enhance yields and minimize reaction times.[15]

Table 3: Representative Suzuki Coupling Yields with 4-Pyridyl Boronic Acid

Aryl Halide4-Pyridyl Boron ReagentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl2K2CO3MeCN/H2O8090 (initial)[9]
Aryl Bromide4-Pyridylboronic acidPd2(dba)3 / Cy3P·HBF4K3PO4Dioxane/H2ONot specified~80[9]
4-Bromo-N,N-dimethylaniline4-Pyridylboronic acid pinacol esterPd(PPh3)4K2CO3THF/TolueneReflux70
Aryl Halide4-Pyridineboronic acid derivativesVariousVariousVariousVariousGood

Experimental Protocols: From Theory to Practice

The following protocols are representative examples for achieving high yields with each of the pyridine boronic acid isomers. Researchers should consider these as starting points and optimize for their specific substrates.

Protocol 1: Suzuki Coupling of a 2-Pyridylboronate with an Aryl Bromide

This protocol is adapted from a general method for coupling challenging 2-pyridyl nucleophiles.[6]

Workflow Diagram:

Protocol_2_Pyridyl Start Start Reagents Combine Aryl Bromide (1 equiv), Lithium triisopropyl 2-pyridylboronate (1.5 equiv), KF (3 equiv), Pd2(dba)3, and Ligand in a Schlenk tube. Start->Reagents Inert Evacuate and backfill with Argon (3x). Reagents->Inert Solvent Add degassed Dioxane. Inert->Solvent Heat Heat to 110 °C. Solvent->Heat Monitor Monitor reaction by GC/TLC. Heat->Monitor Workup Cool, dilute with water, extract with EtOAc. Monitor->Workup Purify Dry, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: Workflow for 2-pyridylboronate Suzuki coupling.

Step-by-Step Methodology:

  • To a Schlenk tube, add the aryl bromide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), potassium fluoride (3.0 equiv), Pd2(dba)3 (1.0-1.5 mol %), and the appropriate phosphite or phosphine oxide ligand (e.g., ligand 1 or 2 from the reference, with L:Pd = 3:1).[6]

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane via syringe.

  • Replace the septum with a Teflon screw cap, seal the tube, and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by GC or TLC until the aryl bromide is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Pyridylboronic Acid with an Aryl Chloride

This protocol is based on conditions known to be effective for coupling heteroaryl boronic acids with challenging aryl chlorides.[13]

Workflow Diagram:

Protocol_3_Pyridyl Start Start Reagents Combine Aryl Chloride (1 equiv), 3-Pyridylboronic acid (1.5 equiv), K3PO4 (2 equiv), Pd(OAc)2, and XPhos in a flask. Start->Reagents Inert Evacuate and backfill with Argon (3x). Reagents->Inert Solvent Add degassed Dioxane/H2O. Inert->Solvent Heat Heat to 100 °C. Solvent->Heat Monitor Monitor reaction by LC-MS/TLC. Heat->Monitor Workup Cool, partition between EtOAc and water. Monitor->Workup Purify Dry, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: Workflow for 3-pyridylboronic acid Suzuki coupling.

Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl chloride (1.0 equiv), 3-pyridylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), Pd(OAc)2 (2 mol %), and XPhos (4 mol %).

  • Evacuate and backfill the vessel with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki Coupling of 4-Pyridylboronic Acid with an Aryl Bromide

This protocol is a robust procedure that has been reported to give high yields.[9]

Workflow Diagram:

Protocol_4_Pyridyl Start Start Reagents Combine Aryl Bromide (1.2 equiv), 4-Pyridinylboronic acid (1 equiv), K2CO3 (3 equiv), and Pd(dppf)Cl2 in a flask. Start->Reagents Solvent Add MeCN/H2O (4:1). Reagents->Solvent Heat Reflux at 80 °C. Solvent->Heat Monitor Monitor reaction by TLC. Heat->Monitor Workup Cool, add silica gel, and concentrate. Monitor->Workup Purify Purify by dry-loading onto a silica gel column. Workup->Purify End End Purify->End

Caption: Workflow for 4-pyridylboronic acid Suzuki coupling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-pyridinylboronic acid (1.0 equiv), the aryl bromide (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl2 (3 mol %).

  • Add a mixture of acetonitrile and water (4:1 v/v).

  • Attach a condenser and reflux the mixture in an oil bath at 80 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the flask, add silica gel to the reaction mixture, and concentrate to dryness on a rotary evaporator.

  • The resulting free-flowing powder can be directly loaded onto a silica gel column for purification.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of pyridine boronic acids presents a landscape of varied reactivity, with the 2-pyridyl isomer posing significant challenges that can be overcome with strategic selection of reagents and conditions. In contrast, the 3- and 4-pyridyl isomers are generally more robust and amenable to a wider range of standard protocols. The use of more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, is a key strategy for improving the success rate of these couplings, particularly for the labile 2-pyridyl substrates. Furthermore, the continued development of highly active and sterically hindered phosphine ligands has been instrumental in advancing the utility of these important building blocks in drug discovery.

As the demand for novel, complex pyridine-containing molecules continues to grow, so too will the need for more efficient, general, and robust synthetic methodologies. Future research will likely focus on the development of new catalyst systems that are resistant to pyridine inhibition, as well as novel protecting groups for boronic acids that offer both enhanced stability and controlled release under mild reaction conditions. By understanding the fundamental principles outlined in this guide, researchers can confidently approach the synthesis of pyridyl-containing targets and accelerate the discovery of new medicines.

References

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9135–9145. Retrieved from [Link]

  • Parry, P. R., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. Retrieved from [Link]

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164–171. Retrieved from [Link]

  • Rauf, A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2619. Retrieved from [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(07), 1235–1237. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]

  • Ota, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(6), 1939–1949. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 47(26), 4849–4852. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Novellas, F., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11547–11563. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Retrieved from [Link]

  • Smith, J. D. (2018). Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction. White Rose eTheses Online. Retrieved from [Link]

  • Gill, C., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 217–220. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:.... Retrieved from [Link]

Sources

Technical Whitepaper: Analytical Strategy & Validation for 2-Fluoro-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the analytical characterization and method validation of 2-Fluoro-6-propoxypyridine-3-boronic acid (CAS: 1256256-43-3) . As a critical intermediate in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor development, the purity of this building block directly impacts downstream yield and impurity profiles.

This guide addresses the specific physicochemical challenges of this molecule—namely the equilibrium between the free boronic acid and its cyclic anhydride (boroxine), as well as the lipophilic contribution of the propoxy group. We present a self-validating Reverse Phase HPLC (RP-HPLC) protocol compliant with ICH Q2(R2) guidelines.

Physicochemical Profile & Analytical Challenges

The Boroxine Equilibrium

Unlike standard organic small molecules, 2-Fluoro-6-propoxypyridine-3-boronic acid exists in a dynamic equilibrium with its trimeric anhydride (boroxine). In non-aqueous solvents or during drying, three molecules dehydrate to form a six-membered boroxine ring.

  • Analytical Impact: If the chromatography conditions do not force the equilibrium to a single state (usually the monomeric acid), chromatograms will exhibit peak splitting, fronting, or "shark-fin" shapes.

  • Solution: The method described below utilizes an aqueous acidic mobile phase to hydrolyze the boroxine in situ on the column, ensuring a single, sharp peak corresponding to the monomeric boronic acid.

Structural Considerations
  • Fluorine (C2): Electron-withdrawing; increases acidity of the boronic acid but can make the C-B bond susceptible to protodeboronation under high heat or basic conditions.

  • Propoxy (C6): Adds significant lipophilicity compared to simple pyridine boronic acids, requiring higher organic content for elution.

Validated Analytical Method (RP-HPLC)[1]

This protocol is designed to be robust against the boroxine equilibrium and sensitive to common impurities (de-boronated species and oxidation products).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh pH stability (though we use low pH) and robust carbon load for propoxy retention.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic pH (~2.7) suppresses silanol activity and forces boroxine hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for boronic acids than Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Column Temp 25°CAmbient temperature minimizes thermal protodeboronation.
Detection UV @ 254 nm (Primary), 210 nm (Secondary)The pyridine ring absorbs strongly at 254 nm.
Injection Vol 5.0 µLMinimized to prevent solvent effects on peak shape.
Gradient Program

Note: The propoxy group increases retention. A standard 5-95% gradient is recommended initially.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End
Sample Preparation (Critical)

Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Protocol:

  • Weigh 10 mg of CAS 1256256-43-3.

  • Dissolve in 10 mL of Diluent.

  • Sonicate for 5 minutes. (Crucial to ensure complete hydrolysis of any boroxine crust formed during storage).

  • Filter through 0.22 µm PTFE filter.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for analyzing this compound, ensuring that artifacts (boroxines) are not mistaken for impurities.

AnalyticalWorkflow Sample Solid Sample (CAS 1256256-43-3) Dissolution Dissolution (50:50 ACN:H2O + 0.1% FA) Sample->Dissolution Equilibrium Hydrolysis Step Boroxine -> Boronic Acid Dissolution->Equilibrium Sonication HPLC RP-HPLC Injection (Acidic Mobile Phase) Equilibrium->HPLC Decision Peak Shape Check HPLC->Decision Pass Single Sharp Peak (Valid) Decision->Pass Symmetric Fail Split/Broad Peak (Artifact) Decision->Fail Tailing/Split Action Add Pinacol & Re-inject (Derivatization) Fail->Action Action->HPLC Re-verify

Caption: Workflow distinguishing between true impurities and boroxine-induced artifacts.

Method Validation (ICH Q2 R2 Compliance)

To ensure the method is "fit for purpose" in a drug discovery context, the following validation parameters must be satisfied.

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Oxidative Stress: Treat sample with 3% H₂O₂. Expectation: Formation of 2-fluoro-6-propoxypyridin-3-ol (Phenol derivative).

  • Thermal Stress: Heat at 60°C for 4 hours. Expectation: Potential protodeboronation to 2-fluoro-6-propoxypyridine.

  • Acceptance: Resolution (Rs) > 1.5 between Main Peak and all degradants.

Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Since a certified reference standard may not be available for this specific intermediate, use the Standard Addition Method :

  • Spike a known amount of the boronic acid into a "blank" matrix or a sample of known low purity.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness (System Suitability)

Intentionally vary parameters to verify method stability:

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Mobile Phase pH: ± 0.2 units.

  • Critical: If pH rises > 4.0, boroxine formation may re-occur on-column, causing peak splitting.

Degradation Pathways & Impurity Identification

Understanding the degradation logic is vital for interpreting chromatograms.

DegradationPath Parent 2-Fluoro-6-propoxypyridine- 3-boronic acid Boroxine Boroxine Trimer (Dehydration Artifact) Parent->Boroxine - H2O (Reversible) Phenol 3-Hydroxy Species (Oxidation Impurity) Parent->Phenol + O2 / H2O2 Deboronated Des-borono Species (Protodeboronation) Parent->Deboronated Heat / Acid / Base

Caption: Primary degradation and equilibrium pathways for pyridine boronic acids.

Mass Spectrometry (LC-MS) Confirmation

For troubleshooting, use ESI+ mode.

  • Parent Ion: Boronic acids often do not show strong

    
     due to lability. Look for 
    
    
    
    (boroxine fragment) or adducts
    
    
    .
  • Isotope Pattern: Boron has two isotopes,

    
     (20%) and 
    
    
    
    (80%). A distinct isotopic pattern is a fingerprint for the presence of the boronic acid moiety.

Storage & Stability Recommendations

Based on the chemical class properties:

  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen backfill is mandatory to prevent oxidation to the phenol.

  • Container: Tightly sealed to prevent moisture fluctuation, which shifts the boronic acid/boroxine weight ratio (affecting gravimetric assay if not corrected).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024).[1][2] Guideline on validation methodology.

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.

  • Carreras, J., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[5] Journal of Chromatography A. [5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid (Analogous Reference).

Sources

Benchmarking 2-Fluoro-6-propoxypyridine-3-boronic acid against commercial boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional benchmarking analysis of 2-Fluoro-6-propoxypyridine-3-boronic acid (referred to herein as FPBz ). While phenylboronic acids are the industry standard for Suzuki-Miyaura cross-couplings, pyridine-based boronates—specifically those with 2-halo substituents—present unique stability challenges known as the "2-Pyridyl Problem."

FPBz represents a strategic "push-pull" system. The electron-withdrawing 2-fluoro substituent activates the ring for subsequent nucleophilic aromatic substitution (


), while the 6-propoxy group provides critical electronic stabilization to the C-B bond, counteracting the rapid protodeboronation typically seen in 2-fluoropyridine-3-boronic acids. This guide outlines the protocols to validate this stability and benchmark its reactivity against commercial standards.

Structural Analysis & Theoretical Reactivity

To understand the behavior of FPBz , we must analyze the competing electronic effects that dictate its shelf-life and reaction turnover.

The Electronic Tug-of-War
  • Destabilizing Factor (2-Fluoro): The fluorine atom at the C2 position (ortho to boron) exerts a strong inductive withdrawing effect (

    
    ). This increases the Lewis acidity of the boron center, making it hyper-susceptible to nucleophilic attack by water/base, leading to the formation of the boronate anion—the precursor to protodeboronation.
    
  • Stabilizing Factor (6-Propoxy): The propoxy group at C6 exerts a mesomeric donating effect (

    
    ). By pushing electron density into the pyridine ring, it raises the 
    
    
    
    of the pyridine nitrogen and increases the electron density at the carbon bearing the boron. This resonance effect is critical for preventing the C-B bond cleavage.
Mechanism of Failure: Protodeboronation

The primary failure mode for this class of molecules is protodeboronation , where the C-B bond is replaced by a C-H bond, rendering the molecule useless for coupling.[1]

Protodeboronation cluster_0 Activation cluster_1 Decomposition BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Reactive Intermediate) BoronicAcid->Boronate + OH- / H2O Transition Ipso-Protonation (Transition State) Boronate->Transition Slow Step Product Protodeboronated Product (Inactive) Transition->Product - B(OH)3

Figure 1: The protodeboronation pathway.[1] High pH promotes the formation of the Boronate Anion, which is the species that undergoes C-B bond cleavage.

Benchmarking Protocol 1: Kinetic Stability Profiling

Before attempting cross-coupling, the hydrolytic stability of FPBz must be quantified against a stable control (Phenylboronic Acid - PBA ) and an unstable control (2-Fluoropyridine-3-boronic acid - 2-F-Py ).

Experimental Design
  • Method:

    
    F NMR Time-Course Analysis (or 
    
    
    
    H NMR for non-fluorinated controls).
  • Conditions: Pseudo-first-order degradation kinetics in aqueous organic solvent.

  • Internal Standard:

    
    -Trifluorotoluene (inert to hydrolysis and pH).
    
Step-by-Step Protocol
  • Preparation: Dissolve FPBz (0.05 mmol) and Internal Standard (0.05 mmol) in

    
    -DMSO (0.5 mL).
    
  • Initiation: Add

    
     buffer (0.1 mL) at pH 7.4 (physiological) and pH 10.0 (Suzuki reaction conditions).
    
  • Acquisition: Immediately transfer to NMR probe pre-heated to 40°C.

  • Monitoring: Acquire spectra every 15 minutes for 12 hours.

  • Data Processing: Integrate the C-F signal of FPBz (approx -70 to -80 ppm) vs. the degradation product (2-fluoro-6-propoxypyridine).

Target Metric:

  • Pass:

    
     degradation after 6 hours at pH 10.
    
  • Fail:

    
     degradation after 1 hour.
    

Benchmarking Protocol 2: Suzuki-Miyaura Reactivity

Reactivity is often inversely proportional to stability. We must determine if the bulky 6-propoxy group sterically hinders the transmetallation step.

The "Torture Test" Matrix

Compare FPBz against PBA in coupling with a deactivated aryl chloride (4-chloroanisole).

VariableCondition A (Standard)Condition B (High Activity)Condition C (Mild/Green)
Catalyst

(5 mol%)

/ XPhos

Base

(2.0 equiv)

(3.0 equiv)

(3.0 equiv)
Solvent DME /

(2:1)
1,4-Dioxane (dry)

/

(1:1)
Temp 80°C100°C50°C
Workflow Visualization

BenchmarkingWorkflow cluster_Screen Parallel Reaction Screening Start Start: FPBz Benchmarking ReactionA Cond A: Standard (Pd(PPh3)4) Start->ReactionA ReactionB Cond B: High Activity (XPhos) Start->ReactionB ReactionC Cond C: Mild (Pd-dtbpf) Start->ReactionC Analysis LC-MS Analysis (Conversion %) ReactionA->Analysis ReactionB->Analysis ReactionC->Analysis Decision Yield > 80%? Analysis->Decision Optimize Optimize Ligand (Switch to SPhos/RuPhos) Decision->Optimize No ScaleUp Scale Up (1g) Isolate & Characterize Decision->ScaleUp Yes

Figure 2: Parallel screening workflow to identify optimal coupling conditions, prioritizing catalyst systems known for heteroaryl coupling.

Physicochemical Properties & Handling

Solubility Profile

Unlike the highly polar 2-fluoropyridine-3-boronic acid, the 6-propoxy chain adds significant lipophilicity.

  • Water Solubility: Low (expect precipitation in pure aqueous buffers).

  • Organic Solubility: High in THF, DCM, and EtOAc.

  • Implication: Reactions require a co-solvent system (e.g., Dioxane/Water or THF/Water) to maintain homogeneity.

Storage & Boroxine Formation

Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).

  • Observation: The commercial material may appear as a dry powder but contain varying amounts of boroxine.

  • Correction: Always calculate stoichiometry based on the monomeric molecular weight, but assume a 5-10% excess may be needed if the sample is dehydrated.

  • Verification: Run a

    
    H NMR in 
    
    
    
    -DMSO with 1 drop of
    
    
    . The
    
    
    hydrolyzes the boroxine back to the monomer, allowing accurate purity assessment.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11220-11224. Link

  • Knapp, D. M., et al. (2009). MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Objective: This guide provides an operational safety framework for handling 2-Fluoro-6-propoxypyridine-3-boronic acid , a specialized heterocyclic building block used in medicinal chemistry.

Immediate Action Required:

  • Hazard Classification: Irritant (Skin/Eyes/Respiratory).[1][2]

  • Critical Control: All solid-phase handling must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Storage: Refrigerate (2–8°C) under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation or oxidation.

Parameter Data
CAS Number 2096338-78-0
Formula C₈H₁₁BFNO₃
Molecular Weight 198.99 g/mol
Physical State Solid (Powder)
Signal Word WARNING

Risk Assessment & Hazard Identification (GHS)

Based on the structural class of fluorinated pyridine boronic acids, this compound exhibits specific reactivity profiles that dictate safety protocols.

GHS Classifications & Causality
Hazard CodeDescriptionMechanism of Action (Causality)
H315 Causes skin irritationBoronic acids are mild Lewis acids; contact with skin moisture can generate localized acidity and interact with epidermal proteins, causing dermatitis.
H319 Causes serious eye irritationThe pyridine nitrogen and boronic acid moiety can act synergistically to irritate mucous membranes upon contact with ocular fluid.
H335 May cause respiratory irritationFine particulates from the solid powder can deposit in the bronchial tree, triggering inflammation.
Chemical Stability Concerns[2]
  • Dehydration: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). While this does not increase acute toxicity, it alters stoichiometry.

  • Protodeboronation: The presence of the 2-fluoro and 6-propoxy substituents on the pyridine ring can influence the stability of the C-B bond. Exposure to moisture or strong bases may accelerate decomposition.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a barrier strategy that accounts for the chemical's physical state (dust) and chemical properties (irritant).

Hand Protection[7]
  • Primary Barrier: Nitrile Rubber gloves.

    • Minimum Thickness: 0.11 mm (standard exam glove).

    • Reasoning: Nitrile provides excellent resistance to organic solids and incidental solvent splashes (e.g., DCM, THF) used during solubilization.

  • Secondary Barrier (Double Gloving): Recommended during synthesis setup or waste disposal to prevent cross-contamination.

  • Contraindicated: Latex (poor organic solvent resistance).

Respiratory Protection[7]
  • Engineering Control (Primary): Handling must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE (Secondary): If hood access is compromised or during spill cleanup outside containment:

    • Respirator: NIOSH N95 or P100 particulate respirator.

    • Reasoning: Prevents inhalation of H335-triggering dusts.

Eye & Face Protection[7]
  • Standard: ANSI Z87.1 compliant chemical safety goggles.

  • Prohibited: Safety glasses with open sides are insufficient due to the risk of airborne dust migration.

Operational Handling Protocol

This workflow ensures scientific integrity by maintaining the purity of the reagent while maximizing operator safety.

Workflow Logic

The following diagram illustrates the "Chain of Custody" for the chemical from storage to reaction.

SafeHandling cluster_hood Chemical Fume Hood Zone Storage Cold Storage (2-8°C, Inert) Equilibration Thermal Equilibration (Closed Vessel, 20 min) Storage->Equilibration Prevent Condensation Transfer Transfer to Fume Hood Equilibration->Transfer Weighing Weighing (Anti-static Balance) Transfer->Weighing PPE: Goggles/Nitrile Solubilization Solubilization (Add Solvent immediately) Weighing->Solubilization Minimize Dust Reaction Reaction Setup Solubilization->Reaction

Figure 1: Operational workflow for handling sensitive boronic acid derivatives. Note the critical equilibration step to prevent moisture condensation.

Step-by-Step Protocol

Step 1: Environmental Equilibration

  • Remove the container from the refrigerator (2–8°C).

  • CRITICAL: Allow the closed container to warm to room temperature (~20 minutes) before opening.

  • Scientific Logic: Opening a cold container in humid lab air causes immediate condensation inside the vial, accelerating hydrolysis of the C-B bond and degrading the reagent.

Step 2: Weighing & Transfer

  • Place the analytical balance inside the fume hood. If this is not possible, use a tared transport vial.

  • Use an anti-static gun or polonium strip if the powder is static-prone (common with dry organic solids).

  • Transfer the solid using a clean spatula. Do not pour from the stock bottle to avoid dust generation.

Step 3: Solubilization

  • Dissolve the solid immediately after weighing.

  • Preferred Solvents: Methanol, Ethanol, DMF, or THF (depending on reaction).

  • Note: Boronic acids are often more soluble in alcohol-containing mixtures due to esterification equilibrium.

Emergency Response & Decontamination

Exposure Response Table
Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Rinse cautiously with water for 15 minutes .[2] Lift eyelids to ensure flushing.Seek medical attention if irritation persists (H319).[3]
Skin Contact Wash with non-abrasive soap and copious water. Remove contaminated clothing.[2][4][3]Monitor for redness/dermatitis (H315).
Inhalation Move person to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>5g).

  • PPE: Wear goggles, double nitrile gloves, and an N95 respirator.

  • Contain: Cover the spill with a damp paper towel to suppress dust.

  • Clean: Scoop up the material and place it in a solid waste container.

  • Decontaminate: Wipe the surface with a 10% sodium bicarbonate solution (neutralizes acidic residues) followed by water.

Waste Disposal & Deactivation

Disposal must comply with local EPA/RCRA regulations.

  • Waste Stream: Non-halogenated Organic Solid Waste (unless mixed with halogenated solvents).

  • Labeling: Clearly label as "Contains Boron Compounds" and "Fluorinated Organic Solid."

  • Deactivation (Optional for Trace): Treatment with mild aqueous peroxide can oxidize the C-B bond to a phenol and boric acid, though this is generally unnecessary for small-scale research waste.

  • Prohibition: Do NOT dispose of down the drain. Boron compounds can be regulated in municipal water treatment.

References

  • AA Blocks. (n.d.). Product Catalog: 2-Fluoro-6-propoxypyridine-3-boronic acid. Retrieved February 15, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Boronic Acids. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: Fluoropyridine Boronic Acid Derivatives. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.